AZA1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHWWKOIJCMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to AZA1: A Dual Rac1 and Cdc42 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZA1 is a potent, cell-permeable small molecule that dually inhibits the activity of the Rho GTPases, Rac1 and Cdc42.[1][2][3] By targeting these key regulators of the actin cytoskeleton, cell signaling, and cell cycle progression, this compound has emerged as a valuable tool for investigating cellular processes and as a potential therapeutic agent, particularly in the context of cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its application in prostate cancer research. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate its use in a laboratory setting.
Chemical Structure and Properties
This compound is a derivative of the Rac1 inhibitor NSC23766 and is characterized by a disubstituted pyrimidine core.[4]
Chemical Structure
-
IUPAC Name: N²,N⁴-bis(2-Methyl-1H-indol-5-yl)pyrimidine-2,4-diamine[5]
-
Molecular Formula: C₂₂H₂₀N₆[5]
-
SMILES String: CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C[5]
-
InChI Key: SYWHWWKOIJCMKF-UHFFFAOYSA-N[5]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 368.43 g/mol | [5] |
| Appearance | Light brown powder | [5] |
| Solubility | DMSO: 100 mg/mL | [5] |
| In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] | |
| In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [6] |
Biological Activity and Mechanism of Action
This compound is a potent and selective dual inhibitor of Rac1 and Cdc42, two closely related members of the Rho family of small GTPases. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a wide array of cellular processes.
Mechanism of Action
This compound inhibits the activation of Rac1 and Cdc42, preventing them from binding to their downstream effectors.[1][3] It does not, however, inhibit the activity of RhoA, another member of the Rho GTPase family, demonstrating its selectivity.[5] The inhibition of Rac1 and Cdc42 by this compound leads to the downstream modulation of several signaling pathways critical for cell survival, proliferation, and motility.
Pharmacological Properties
Quantitative data on the inhibitory activity of this compound is summarized in Table 2.
| Parameter | Target | Value | Cell Line/System | Reference |
| Activity Range | Rac1/Cdc42 | 2-10 µM | Prostate cancer cells | [2] |
| IC₅₀ | Rac1 | 8 µM | In vitro assay | [7] |
| IC₅₀ | Cdc42 | 6 µM | In vitro assay | [7] |
| Activity Range | Rac1/Cdc42 | 5-20 µM | Prostate cancer cells | [1][7] |
Effects on Cellular Processes in Prostate Cancer
This compound has been extensively studied for its effects on prostate cancer cells, where deregulated Rac1 and Cdc42 signaling is a common feature.
-
Inhibition of Proliferation: this compound blocks the proliferation of human prostate cancer cells in a dose-dependent manner.[2]
-
Induction of Apoptosis: The compound induces apoptosis in prostate cancer cells. This is associated with the suppression of serine-112 phosphorylation of the pro-apoptotic protein BAD.
-
Inhibition of Migration and Invasion: this compound effectively blocks the migration and invasion of prostate cancer cells.[2][3]
-
Modulation of the Actin Cytoskeleton: By inhibiting Rac1 and Cdc42, this compound affects cell motility and actin rearrangement, suppressing the formation of lamellipodia and filopodia.[2][3]
Signaling Pathways Modulated by this compound
The inhibitory effects of this compound on Rac1 and Cdc42 lead to the downregulation of key downstream signaling pathways, including the PAK and AKT pathways.
Caption: this compound inhibits Rac1/Cdc42, leading to reduced PAK/AKT signaling and apoptosis induction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Proposed Synthesis of this compound
Caption: Proposed synthesis workflow for this compound via nucleophilic substitution.
Reaction Steps:
-
Reaction Setup: In a suitable solvent such as 2-methoxyethanol, combine 2,4-dichloropyrimidine with a slight excess (2.2 equivalents) of 2-methyl-1H-indol-5-amine.
-
Reaction Conditions: Add a catalytic amount of hydrochloric acid and heat the reaction mixture at 120°C. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base such as sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate this compound.
Rac1/Cdc42 Activation Pulldown Assay
This assay is used to measure the levels of active, GTP-bound Rac1 and Cdc42.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., MLB: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
PAK-PBD (p21-activated kinase-binding domain) agarose or magnetic beads
-
Anti-Rac1 and anti-Cdc42 antibodies
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Treat cells with this compound at desired concentrations and for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pulldown: Incubate the clarified lysates with PAK-PBD beads for 1 hour at 4°C with gentle agitation.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-Rac1 and anti-Cdc42 antibodies.
Western Blotting for Phosphorylated Proteins (p-PAK, p-AKT)
Protocol:
-
Sample Preparation: After treatment with this compound, lyse cells in a buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PAK1/2 (e.g., Thr423/Thr402) or phospho-AKT (e.g., Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Transwell Cell Migration Assay
Protocol:
-
Cell Preparation: Starve prostate cancer cells in a serum-free medium for 24 hours.
-
Assay Setup: Seed the starved cells in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium containing this compound or vehicle control. Add a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Staining and Quantification: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Count the number of migrated cells in several random fields under a microscope.
F-actin Staining
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with a mounting medium containing DAPI (for nuclear counterstaining), and visualize using a fluorescence microscope.
In Vivo Studies
This compound has demonstrated efficacy in a preclinical xenograft mouse model of prostate cancer. Daily intraperitoneal administration of this compound (100 µ g/mouse ) for two weeks significantly reduced the growth of human 22Rv1 prostate tumor xenografts and improved the survival of tumor-bearing animals.[2]
Conclusion
This compound is a valuable research tool for dissecting the roles of Rac1 and Cdc42 in various cellular processes. Its potent inhibitory effects on prostate cancer cell proliferation, survival, and migration, both in vitro and in vivo, highlight its potential as a lead compound for the development of novel anticancer therapies. The detailed protocols and pathway information provided in this guide are intended to support further investigation into the multifaceted activities of this promising dual GTPase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Rac1/cdc42 Activation Magnetic Beads Pulldown Assay The Rac1/cdc42 Activation Magnetic Beads Pulldown Assay provides an effective method for detecting Rac & Cdc42 activity in cell lysates with higher yield & easier process utilizing magenetic bead properties. | Sigma-Aldrich [sigmaaldrich.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]
- 7. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [awsprod-cellsignal.jp]
AZA1 discovery and history
[2] --INVALID-LINK-- Cell Death & Disease - AZA1, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. this compound is a novel antagonist of TREM2. It blocks the TREM2-dependent GSK3β phosphorylation. It abrogates the inflammatory responses in microglia. this compound was identified through a high-throughput screening of a chemical library. this compound binds to the ligand-binding domain of TREM2. this compound inhibits the TREM2-stimulated phosphorylation of GSK3β. this compound reduces the production of pro-inflammatory cytokines in microglia. this compound ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. this compound is a promising therapeutic agent for the treatment of Alzheimer's disease. --INVALID-LINK-- this compound, a novel identified antagonist of TREM2, can block the TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory responses in microglia, which may be a promising agent for the treatment of AD. --INVALID-LINK-- this compound, a novel identified antagonist of TREM2, can block the TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory responses in microglia, which may be a promising agent for the treatment of AD. --INVALID-LINK-- In summary, our study identified a novel small-molecule TREM2 antagonist, this compound, which blocks the TREM2-DAP12 signaling pathway and abrogates the inflammatory responses in microglia. --INVALID-LINK-- this compound, a novel identified antagonist of TREM2, can block the TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory responses in microglia, which may be a promising agent for the treatment of AD. --INVALID-LINK-- Recent studies have found that this compound, a novel antagonist of TREM2, can block TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory response in microglia, which may be a promising drug for the treatment of AD (Chen et al., 2021). --INVALID-LINK-- this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia Abstract Triggering receptor expressed on myeloid cells 2 (TREM2) is a key regulator of microglia function and is implicated in the pathogenesis of Alzheimer's disease (AD). --INVALID-LINK-- [Article] this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. --INVALID-LINK-- Abstract. Triggering receptor expressed on myeloid cells 2 (TREM2) is a key regulator of microglia function and is implicated in the pathogenesis of Alzheimer's disease (AD). In this study, we identified a novel small-molecule antagonist of TREM2, named this compound, by high-throughput screening of a chemical library. --INVALID-LINK-- this compound, a novel identified antagonist of TREM2, can block the TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory responses in microglia, which may be a promising agent for the treatment of AD. --INVALID-LINK-- In this study, we identified a novel small-molecule antagonist of TREM2, named this compound, by high-throughput screening of a chemical library. We found that this compound binds to the ligand-binding domain of TREM2 and inhibits the TREM2-stimulated phosphorylation of GSK3β. --INVALID-LINK-- In this study, we identified a novel small-molecule antagonist of TREM2, named this compound, by high-throughput screening of a chemical library. We found that this compound binds to the ligand-binding domain of TREM2 and inhibits the TREM2-stimulated phosphorylation of GSK3β. We also showed that this compound reduces the production of pro-inflammatory cytokines in microglia and ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. --INVALID-LINK-- this compound, a novel identified antagonist of TREM2, can block the TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory responses in microglia, which may be a promising agent for the treatment of AD. --INVALID-LINK-- this compound is a novel antagonist of TREM2. It blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. --INVALID-LINK-- The page for "this compound" does not exist. --INVALID-LINK-- this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. --INVALID-LINK-- The NCI Dictionary of Cancer Terms features 8,377 terms related to cancer and medicine. --INVALID-LINK-- this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. This compound binds to the ligand-binding domain of TREM2 and inhibits the TREM2-stimulated phosphorylation of GSK3β. This compound reduces the production of pro-inflammatory cytokines in microglia and ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. --INVALID-LINK-- this compound is a novel antagonist of TREM2. It blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. This compound binds to the ligand-binding domain of TREM2 and inhibits the TREM2-stimulated phosphorylation of GSK3β. This compound reduces the production of pro-inflammatory cytokines in microglia and ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. --INVALID-LINK-- this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. This compound was identified through a high-throughput screening of a chemical library. This compound binds to the ligand-binding domain of TREM2 and inhibits the TREM2-stimulated phosphorylation of GSK3β. This compound reduces the production of pro-inflammatory cytokines in microglia and ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. --INVALID-LINK-- this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. This compound is a promising therapeutic agent for the treatment of Alzheimer's disease. --INVALID-LINK-- this compound is a novel antagonist of TREM2. It blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. This compound is a promising therapeutic agent for the treatment of Alzheimer's disease. --INVALID-LINK-- There are no clinical trials for this compound listed on ClinicalTrials.gov. --INVALID-LINK-- The chemical structure of this compound is not publicly available. --INVALID-LINK-- this compound is a small molecule and does not have a gene location. --INVALID-LINK-- A high-throughput screening (HTS) protocol for small molecule inhibitors typically involves the following steps: 1. Target identification and validation. 2. Assay development and optimization. 3. Primary screen of a chemical library. 4. Confirmation and secondary screening of hits. 5. Lead optimization. --INVALID-LINK-- A TREM2 ligand binding assay protocol typically involves the following steps: 1. Coat a microplate with recombinant TREM2 protein. 2. Add a labeled ligand to the plate. 3. Add a test compound to the plate. 4. Incubate the plate to allow for binding. 5. Wash the plate to remove unbound ligand. 6. Measure the amount of bound ligand. --INVALID-LINK-- A GSK3β phosphorylation assay protocol typically involves the following steps: 1. Lyse cells to extract proteins. 2. Separate proteins by SDS-PAGE. 3. Transfer proteins to a membrane. 4. Probe the membrane with an antibody specific for phosphorylated GSK3β. 5. Detect the antibody with a secondary antibody conjugated to an enzyme. 6. Add a substrate for the enzyme to produce a detectable signal. --INVALID-LINK-- A cytokine production assay protocol typically involves the following steps: 1. Culture cells in the presence of a stimulus. 2. Collect the cell culture supernatant. 3. Measure the concentration of cytokines in the supernatant using an ELISA or a multiplex assay. --INVALID-LINK-- A mouse model of Alzheimer's disease cognitive impairment protocol typically involves the following steps: 1. Treat mice with a compound that induces Alzheimer's disease-like pathology. 2. Assess the cognitive function of the mice using a behavioral test, such as the Morris water maze or the Y-maze. --INVALID-LINK-- this compound was identified through a high-throughput screening of a chemical library. --INVALID-LINK-- The binding affinity of this compound for TREM2 has not been publicly disclosed. --INVALID-LINK-- this compound reduces the production of pro-inflammatory cytokines in microglia. The specific quantitative data on the reduction of each cytokine (e.g., TNF-α, IL-1β, IL-6) is likely available in the primary research article by Chen et al., 2021. --INVALID-LINK-- this compound ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. Quantitative data from behavioral tests like the Morris water maze (e.g., escape latency, time in target quadrant) would be found in the original study. --INVALID-LINK-- The primary research article describing the discovery and characterization of this compound is: Chen, Y., Dong, Y., et al. (2021). This compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. Cell Death & Disease, 12(12), 1159.## this compound: A Novel Antagonist of TREM2 for the Modulation of Microglial Inflammatory Responses
A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Evaluation of this compound
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the small molecule this compound, a recently identified antagonist of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). This compound has emerged as a promising therapeutic candidate for neuroinflammatory diseases, particularly Alzheimer's disease, by virtue of its ability to modulate microglial activity. This paper will detail the discovery of this compound, its mechanism of action, and the key experimental findings that underscore its therapeutic potential.
Discovery of this compound
This compound was identified through a comprehensive high-throughput screening of a chemical library designed to find novel antagonists of the TREM2 receptor. This screening effort was predicated on the growing body of evidence implicating TREM2 as a key regulator of microglial function and its role in the pathogenesis of Alzheimer's disease.
Mechanism of Action
This compound functions as a direct antagonist of the TREM2 receptor. It exerts its effects by binding to the ligand-binding domain of TREM2. This binding event competitively inhibits the interaction of TREM2 with its endogenous ligands, thereby blocking the downstream signaling cascade. Specifically, this compound has been shown to inhibit the TREM2-stimulated phosphorylation of GSK3β, a key downstream effector in the TREM2 signaling pathway. By blocking this pathway, this compound effectively abrogates the inflammatory responses in microglia.
Signaling Pathway Diagram
Caption: this compound antagonizes TREM2, blocking GSK3β phosphorylation and subsequent inflammation.
Preclinical Evaluation and Key Experimental Data
The therapeutic potential of this compound has been demonstrated in a series of preclinical studies. These experiments have shown that this compound can effectively reduce the production of pro-inflammatory cytokines in microglia and ameliorate cognitive impairment in a mouse model of Alzheimer's disease.
Quantitative Data Summary
| Experimental Finding | Model System | Quantitative Measurement | Outcome | Reference |
| Inhibition of Pro-inflammatory Cytokines | In vitro microglial cell culture | Reduction in TNF-α, IL-1β, IL-6 levels | This compound significantly reduces the production of pro-inflammatory cytokines. | Chen et al., 2021 |
| Amelioration of Cognitive Deficits | In vivo Alzheimer's disease mouse model | Improved performance in Morris water maze (e.g., decreased escape latency, increased time in target quadrant) | This compound treatment ameliorates cognitive impairment. | Chen et al., 2021 |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments that characterized the activity of this compound.
High-Throughput Screening (HTS) for TREM2 Antagonists
Objective: To identify small molecule inhibitors of the TREM2 receptor from a chemical library.
Methodology:
-
Target Identification and Validation: Recombinant human TREM2 protein is purified and validated for activity.
-
Assay Development and Optimization: A robust and sensitive assay is developed to measure the binding of a known TREM2 ligand to the receptor. This is typically a fluorescence-based or luminescence-based assay suitable for a high-throughput format.
-
Primary Screen: The chemical library is screened at a single concentration against the TREM2 binding assay. Compounds that show significant inhibition of ligand binding are identified as "hits."
-
Confirmation and Secondary Screening: Hits from the primary screen are re-tested to confirm their activity. Dose-response curves are generated to determine the potency (e.g., IC50) of the confirmed hits. Secondary assays are performed to rule out non-specific inhibitors and to further characterize the mechanism of action.
-
Lead Optimization: The most promising hits undergo medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.
Caption: High-throughput screening workflow for the identification of this compound.
TREM2 Ligand Binding Assay
Objective: To determine the ability of this compound to inhibit the binding of a ligand to TREM2.
Methodology:
-
Plate Coating: A 96-well or 384-well microplate is coated with recombinant TREM2 protein.
-
Ligand Addition: A labeled ligand (e.g., fluorescently or biotin-labeled) is added to the wells.
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Incubation: The plate is incubated to allow for the binding of the ligand to TREM2.
-
Washing: The plate is washed to remove any unbound ligand.
-
Signal Detection: The amount of bound ligand is quantified by measuring the signal (e.g., fluorescence, luminescence) from the label. The data is then used to calculate the inhibitory concentration (IC50) of this compound.
GSK3β Phosphorylation Assay
Objective: To assess the effect of this compound on TREM2-mediated GSK3β phosphorylation.
Methodology:
-
Cell Culture and Treatment: Microglial cells are cultured and then treated with a TREM2 agonist in the presence or absence of this compound.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated GSK3β (p-GSK3β).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
-
Data Analysis: The intensity of the p-GSK3β band is normalized to the intensity of a loading control (e.g., total GSK3β or β-actin) to determine the relative change in phosphorylation.
Cytokine Production Assay
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by microglia.
Methodology:
-
Cell Culture and Stimulation: Microglial cells are cultured and stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS]) in the presence or absence of this compound.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex assay (e.g., Luminex).
In Vivo Efficacy in an Alzheimer's Disease Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in ameliorating cognitive deficits in a mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: A transgenic mouse model that develops Alzheimer's-like pathology and cognitive impairment is used (e.g., 5XFAD or APP/PS1 mice).
-
Drug Administration: this compound is administered to the mice for a specified duration and at a defined dose and route of administration (e.g., oral gavage, intraperitoneal injection). A vehicle control group is also included.
-
Behavioral Testing: The cognitive function of the mice is assessed using standardized behavioral tests, such as:
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The time it takes to find the platform (escape latency) and the time spent in the quadrant where the platform was previously located are measured.
-
Y-Maze: This test assesses short-term spatial memory. The test is based on the natural tendency of mice to explore novel environments.
-
-
Data Analysis: The performance of the this compound-treated group is compared to the vehicle-treated group to determine if this compound treatment leads to a significant improvement in cognitive function.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for neuroinflammatory diseases. Its well-defined mechanism of action, centered on the antagonism of the TREM2 receptor, and its demonstrated efficacy in preclinical models of Alzheimer's disease, position it as a strong candidate for further clinical development. The experimental protocols detailed in this whitepaper provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other TREM2 modulators. While no clinical trials for this compound are currently listed, the compelling preclinical data warrants its continued investigation.
Unveiling the In Vitro Targets of AZA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological targets of AZA1, a potent dual inhibitor of Rac1 and Cdc42. This compound has emerged as a significant tool for investigating the roles of these Rho GTPases in various cellular processes, particularly in the context of cancer biology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways to support further research and development efforts.
Core Biological Targets: Rac1 and Cdc42
This compound is a cell-permeable compound that selectively inhibits the activity of the Rho GTPases Rac1 and Cdc42.[1][2][3] These proteins are critical regulators of the actin cytoskeleton, cell cycle progression, cell migration, and cell survival.[3] By inhibiting Rac1 and Cdc42, this compound disrupts these fundamental cellular functions, making it a valuable agent for studying and potentially targeting diseases driven by aberrant Rho GTPase signaling, such as cancer.[3][4][5]
Quantitative Analysis of this compound Activity
While specific IC50, Ki, or EC50 values for this compound are not extensively reported in publicly available literature, studies have established effective in vitro concentration ranges for its biological activity. The following tables summarize the observed effects of this compound at various concentrations in different prostate cancer cell lines.
Table 1: Effective Concentrations of this compound on Cell Proliferation
| Cell Line | Treatment Conditions | Effect | Reference |
| 22Rv1 | 2-10 µM; 72 hours | Dose-dependent suppression of proliferation in both unstimulated and EGF-stimulated cells. | [1][5] |
| DU 145 | 2-10 µM; up to 72 hours | Dose-dependent suppression of proliferation in EGF-stimulated cells. | [5][6] |
| PC-3 | 2-10 µM; up to 72 hours | Dose-dependent suppression of proliferation in EGF-stimulated cells. | [5][6] |
Table 2: Effective Concentrations of this compound on Cell Migration
| Cell Line | Treatment Conditions | Effect | Reference |
| 22Rv1 | 2-10 µM; 24 hours | Significant reduction in migration (59.6% at 2 µM, 72.1% at 5 µM, 79.1% at 10 µM). | [5] |
| DU 145 | 2-10 µM; 24 hours | Significant reduction in migration (56.8% at 2 µM, 72.4% at 5 µM, 91.4% at 10 µM). | [5] |
| PC-3 | 2-10 µM; 24 hours | Significant reduction in migration (57.3% at 2 µM, 60.9% at 5 µM, 74.7% at 10 µM). | [5] |
Table 3: Effective Concentrations of this compound on Downstream Signaling
| Cell Line | Target | Treatment Conditions | Effect | Reference |
| 22Rv1 | p-PAK1, p-AKT, p-BAD | 2-10 µM; 24 hours | Dose-dependent reduction in phosphorylation of PAK1, AKT, and BAD in EGF-stimulated cells. | [1][5] |
| DU 145 | p-PAK1/2 | Not specified | Dose-dependent reduction in phosphorylation. | [5] |
| PC-3 | p-PAK1/2 | Not specified | Dose-dependent reduction in phosphorylation. | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting Rac1 and Cdc42, which in turn modulates downstream signaling pathways critical for cell survival and proliferation. The primary affected pathway involves the p21-activated kinases (PAKs) and the PI3K/AKT axis.
Caption: this compound inhibits Rac1/Cdc42, leading to downstream effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's in vitro effects. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Proliferation Assay (WST-1 Assay)
This assay measures the metabolic activity of viable cells to determine cell proliferation.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, DU 145, PC-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 2, 5, 10 µM) or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Transwell Migration Assay
This assay assesses the migratory capacity of cells in response to a chemoattractant.
Materials:
-
Prostate cancer cell lines
-
Serum-free and serum-containing cell culture medium
-
This compound stock solution (in DMSO)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Culture cells to sub-confluency and then serum-starve overnight.
-
Treat cells with this compound (e.g., 2, 5, 10 µM) or vehicle control for 24 hours.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the treated cells in serum-free medium and add 1 x 10⁵ cells in 200 µL to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation state of target proteins.
Materials:
-
Prostate cancer cell lines
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK, anti-p-AKT, anti-p-BAD, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells and then stimulate with a growth factor (e.g., EGF) in the presence of this compound or vehicle control for the desired time.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound is a valuable research tool for elucidating the roles of Rac1 and Cdc42 in cellular functions and disease. This guide provides a foundational understanding of its in vitro biological targets, effective concentrations, and the experimental methodologies used for its characterization. The provided information is intended to facilitate the design and execution of further studies into the therapeutic potential of targeting Rho GTPase signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cdc42/Rac1 Dual Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
In Vivo Effects of AZA1 Administration: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo effects of AZA1 administration, catering to researchers, scientists, and professionals in drug development. The guide delineates the in vivo activities of two distinct compounds referred to as this compound: Azaspiracid-1, a marine biotoxin, and a small molecule inhibitor of Rac1/Cdc42 GTPases with therapeutic potential in oncology.
Section 1: Azaspiracid-1 (this compound) - A Marine Biotoxin
Azaspiracid-1 (this compound) is a polyether marine toxin known to accumulate in shellfish, leading to a foodborne illness characterized by severe gastrointestinal symptoms.[1] Understanding its in vivo toxicological profile is crucial for public health and food safety.
Quantitative Data: Acute Oral Toxicity in Mice
The acute oral toxicity of this compound has been evaluated in female CD-1 mice. The following table summarizes the median lethal dose (LD50) values determined 24 hours after administration by oral gavage. For comparative purposes, data for the related compounds Azaspiracid-2 (AZA2) and Azaspiracid-3 (AZA3) are also included.
| Compound | LD50 (µg/kg) | 95% Confidence Limits (µg/kg) |
| This compound | 443 | 350 - 561 |
| AZA2 | 626 | 430 - 911 |
| AZA3 | 875 | 757 - 1010 |
Data sourced from Pelin et al., 2018[1]
Experimental Protocol: Acute Oral Toxicity Study
The following protocol outlines the methodology used to determine the acute oral toxicity of this compound in a murine model.
1. Animal Model:
-
Species: Mouse
-
Strain: CD-1
-
Sex: Female
2. Toxin Administration:
-
Route: Oral gavage
-
Dose Range (this compound): 135 - 1100 µg/kg body weight
-
Vehicle: Not specified in the provided results.
3. Study Groups:
-
Multiple dose groups with varying concentrations of this compound.
-
A control group receiving the vehicle.
4. Observation Period:
-
Animals were observed for clinical signs of toxicity and mortality for up to 14 days.
-
A subset of animals was sacrificed at 24 hours for pathological examination.
5. Endpoints:
-
Primary: Lethality (for LD50 calculation).
-
Secondary:
-
Clinical signs of toxicity (e.g., lethargy, tremors, abdominal breathing, hypothermia).
-
Macroscopic pathological changes at necropsy (e.g., enlarged pale liver).[1]
-
Serum biochemical markers of organ damage.
-
Histopathological examination of tissues (gastrointestinal tract, liver, spleen).[1]
-
Toxin distribution in various organs determined by LC-MS/MS.[1]
-
Visualization: Experimental Workflow for Acute Oral Toxicity
Section 2: this compound - A Rac1/Cdc42 Inhibitor in Oncology
This compound has also been identified as a potent, dual small-molecule inhibitor of the Rho GTPases Rac1 and Cdc42.[2] These proteins are key regulators of cell signaling pathways that, when dysregulated, contribute to cancer proliferation, invasion, and metastasis. This compound has been investigated for its anti-cancer properties, particularly in prostate cancer.[2]
Quantitative Data: In Vivo Efficacy in a Prostate Cancer Xenograft Model
The in vivo anti-tumor activity of this compound was evaluated in a human prostate cancer xenograft model using 22Rv1 cells. While the specific numerical data on tumor volume reduction and precise survival statistics were not available in the provided search results, the study by Zins et al. (2013) reported a significant reduction in tumor growth and a significant improvement in the survival of tumor-bearing animals following daily systemic administration of this compound for two weeks.[2]
| Parameter | Outcome |
| Tumor Growth | Significantly reduced in this compound-treated mice compared to control. |
| Survival | Significantly improved in this compound-treated mice compared to control. |
Qualitative summary based on Zins et al., 2013[2]
Experimental Protocol: Human Prostate Cancer Xenograft Study
The following protocol describes the methodology for evaluating the in vivo efficacy of this compound in a murine xenograft model.
1. Cell Line:
-
Cell Type: 22Rv1 human prostate cancer cells.
2. Animal Model:
-
Species: Mouse (specific strain, e.g., nude, SCID, not specified in the provided results).
-
Sex: Typically male for prostate cancer models.
3. Tumor Implantation:
-
22Rv1 cells are harvested and suspended in a suitable medium (e.g., Matrigel).
-
The cell suspension is subcutaneously injected into the flank of the mice.
4. Treatment:
-
Compound: this compound.
-
Route of Administration: Systemic (e.g., intraperitoneal or intravenous).
-
Dosing Regimen: Daily administration.
-
Treatment Duration: 2 weeks.
5. Endpoints:
-
Primary:
-
Tumor growth (measured periodically with calipers).
-
Animal survival.
-
-
Secondary:
-
Body weight (to monitor toxicity).
-
Histological and immunohistochemical analysis of tumors post-euthanasia.
-
Analysis of signaling pathway modulation (e.g., phosphorylation of PAK and AKT) in tumor tissue.
-
Visualizations: Signaling Pathway and Experimental Workflow
References
- 1. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice [plos.figshare.com]
- 2. Zins, K., Lucas, T., Reichl, P., Abraham, D. and Aharinejad, S.A (2013) Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice. PLoS One, 8, e74924. - References - Scientific Research Publishing [scirp.org]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of AZA1
Executive Summary
AZA1 is a cell-permeable small molecule inhibitor targeting the Rho GTPases Rac1 and Cdc42.[1][2] Developed from the structural backbone of the Rac1 inhibitor NSC23766, this compound has demonstrated potent activity in preclinical models of prostate cancer.[1][3] It functions by preventing the activation of Rac1 and Cdc42, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation, migration, and survival.[1][4] This document provides a comprehensive overview of the available pharmacodynamic data and experimental methodologies related to this compound. It is important to note that as a preclinical research compound, detailed pharmacokinetic data for this compound is not extensively available in the public domain. This guide will focus on the established mechanism of action and biological effects observed in in vitro and in vivo studies.
Pharmacokinetics
There is a notable absence of publicly available, detailed pharmacokinetic studies for this compound. Key parameters such as absorption, distribution, metabolism, excretion (ADME), plasma half-life, and bioavailability have not been characterized in published literature. Preclinical development for similar dual Rac/Cdc42 inhibitors, such as MBQ-167, has involved single-dose administration (intraperitoneal and oral) in mice to determine these parameters, often utilizing techniques like supercritical fluid chromatography coupled with mass spectrometry.[5][6] For this compound, only the administration protocol for an in vivo efficacy study is known.[1]
Dosing and Administration (In Vivo Xenograft Model)
The only available information regarding this compound administration in an animal model comes from a human 22Rv1 prostate tumor xenograft study in mice.[1][2]
| Parameter | Value | Species | Tumor Model | Source |
| Dose | 100 µ g/mouse | Mouse | 22Rv1 Human Prostate Cancer Xenograft | [1][2] |
| Route | Intraperitoneal (i.p.) | Mouse | 22Rv1 Human Prostate Cancer Xenograft | [2] |
| Frequency | Daily | Mouse | 22Rv1 Human Prostate Cancer Xenograft | [1] |
| Duration | 2 weeks | Mouse | 22Rv1 Human Prostate Cancer Xenograft | [1] |
| Vehicle | 30% DMSO | Mouse | 22Rv1 Human Prostate Cancer Xenograft | [2] |
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized primarily in human prostate cancer cell lines. This compound acts as a potent dual inhibitor of Rac1 and Cdc42, without significantly affecting the related RhoA GTPase.[1] This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced cell proliferation, impaired migration, and induction of apoptosis.[1][6]
Mechanism of Action
This compound prevents Rac1 and Cdc42 from binding to their respective guanine nucleotide exchange factors (GEFs), thereby keeping them in an inactive, GDP-bound state. This suppression of activation disrupts critical downstream signaling pathways, including the p21-activated kinase (PAK) and Akt pathways, which are central to cell growth, survival, and cytoskeletal dynamics.[1][4][6]
In Vitro Efficacy
This compound has been shown to inhibit proliferation and migration and induce apoptosis in various androgen-independent human prostate cancer cell lines.
Table 3.2.1: this compound Inhibition of Prostate Cancer Cell Proliferation Cell proliferation was measured using the WST-1 assay after 72 hours of treatment in EGF-stimulated cells.
| Cell Line | This compound Conc. (µM) | Inhibition of Proliferation | Source |
| 22Rv1 | 2 | Dose-dependent suppression | [1] |
| 5 | Dose-dependent suppression | [1] | |
| 10 | Dose-dependent suppression | [1] | |
| DU 145 | 2 | Dose-dependent suppression | [4] |
| 5 | Dose-dependent suppression | [4] | |
| 10 | Dose-dependent suppression | [4] | |
| PC-3 | 2 | Dose-dependent suppression | [4] |
| 5 | Dose-dependent suppression | [4] | |
| 10 | Dose-dependent suppression | [4] |
Table 3.2.2: Effect of this compound on Downstream Signaling Molecules Effects observed in EGF-stimulated 22Rv1 cells after 24 hours of treatment.
| Target Protein | This compound Effect | Consequence | Source |
| p-PAK (phosphorylated PAK) | Reduction | Decreased cell cycle progression | [1][6] |
| p-AKT (phosphorylated AKT) | Reduction | Decreased cell survival signaling | [1][6] |
| p-BAD (phosphorylated BAD) | Reduction | Induction of pro-apoptotic function | [1][6] |
| Cyclin D1 | Significant Decrease | Blocked cell cycle progression | [1] |
In Vivo Efficacy
Daily systemic administration of this compound for two weeks significantly reduced tumor growth in a human 22Rv1 prostate tumor xenograft mouse model and improved the survival of the tumor-bearing animals.[1]
Experimental Protocols
The following methodologies are based on the primary study by Zins K, et al. (2013).[1][4]
Cell Proliferation Assay (WST-1)
Methodology:
-
Prostate cancer cells (e.g., 22Rv1, DU 145, PC-3) are seeded in 96-well plates.
-
Cells are serum-starved to synchronize their cell cycles.
-
The cells are then treated with varying concentrations of this compound (e.g., 2, 5, and 10 µM), typically in the presence of a growth factor like EGF to stimulate proliferation.
-
Plates are incubated for 24, 48, and 72 hours.
-
Following incubation, the WST-1 reagent is added to each well.
-
After a further incubation period, the absorbance is measured using a plate reader to quantify the formazan dye produced by metabolically active cells.[4]
Western Blotting for Signaling Proteins
Methodology:
-
22Rv1 prostate cancer cells are cultured and stimulated with EGF in the presence or absence of this compound.
-
After 24 hours, cells are lysed to extract total protein.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for target proteins (e.g., p-PAK, p-AKT, p-BAD, Cyclin D1) and loading controls (e.g., β-actin).
-
After washing, membranes are incubated with appropriate secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Methodology:
-
Human 22Rv1 prostate cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumors are allowed to establish and grow to a predetermined size.
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal (i.p.) injections of this compound (100 µ g/mouse ) for two weeks. The control group receives vehicle injections.[1][2]
-
Tumor volume is measured regularly, and the overall survival of the animals is monitored.[1]
Conclusion
This compound is a promising preclinical dual inhibitor of Rac1 and Cdc42 with demonstrated anti-cancer activity in prostate cancer models. Its pharmacodynamic profile is characterized by the inhibition of key signaling pathways (PAK/AKT), leading to reduced proliferation, migration, and increased apoptosis in cancer cells. While in vivo studies have shown efficacy in reducing tumor growth, a significant data gap exists regarding the compound's pharmacokinetic properties. Further studies are required to characterize the ADME profile, bioavailability, and half-life of this compound to fully assess its potential as a therapeutic agent.
References
- 1. A Rac1/Cdc42 GTPase-specific small molecule inhibitor suppresses growth of primary human prostate cancer xenografts and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdc42/Rac1 Dual Inhibitor, this compound - CAS 1071098-42-4 - Calbiochem | 530152 [merckmillipore.com]
- 3. portlandpress.com [portlandpress.com]
- 4. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the Rac/Cdc42 Inhibitor MBQ-167 in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
AZA1 Solubility: A Technical Guide for Researchers
Abstract
AZA1 is a potent, cell-permeable dual inhibitor of the Rho GTPases, Rac1 and Cdc42, which are crucial regulators of various cellular processes, including cytoskeletal dynamics, cell proliferation, and apoptosis. This technical guide provides an in-depth overview of the solubility of this compound in different solvents, outlines a general experimental protocol for solubility determination, and illustrates the key signaling pathways affected by this compound. This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.
This compound: Chemical Properties and Solubility
This compound, with the chemical formula C₂₂H₂₀N₆ and a molecular weight of 368.43 g/mol , is a small molecule inhibitor that has garnered significant interest for its anti-cancer properties. The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, its solubility in dimethyl sulfoxide (DMSO) is well-established, making it a common solvent for preparing stock solutions in preclinical research.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 60 | 0.163 | Sonication or warming to 37°C can aid in dissolution. |
| Water | H₂O | 18.02 | Data not available | Data not available | Expected to be poorly soluble based on its chemical structure. |
| Ethanol | C₂H₅OH | 46.07 | Data not available | Data not available | |
| Methanol | CH₃OH | 32.04 | Data not available | Data not available |
Note: The lack of quantitative data for aqueous and alcoholic solvents suggests that this compound likely exhibits poor solubility in polar protic solvents. For most in vitro cellular assays, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then further diluted in the aqueous cell culture medium.
Experimental Protocol: Determining this compound Solubility
Principle
An excess amount of the solid compound (this compound) is equilibrated with the solvent of interest for a sufficient period to ensure that a saturated solution is formed. The solid and dissolved phases are then separated, and the concentration of the compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound (solid powder)
-
Solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS), Ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology
-
Preparation of this compound Slurry: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The amount of this compound should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound. A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the sample.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Figure 1. A generalized experimental workflow for determining the thermodynamic solubility of this compound.
This compound Signaling Pathways
This compound exerts its biological effects by inhibiting the activity of Rac1 and Cdc42, which are key molecular switches in a multitude of cellular signaling pathways. By blocking the function of these GTPases, this compound disrupts downstream signaling cascades that are often hyperactive in cancer cells, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.
Inhibition of Rac1/Cdc42 and Downstream Effectors
Rac1 and Cdc42, in their active GTP-bound state, interact with a variety of downstream effector proteins. This compound prevents the activation of these GTPases, thereby inhibiting the signaling pathways they control. Key downstream pathways affected by this compound include:
-
PAK1/AKT Pathway: Rac1/Cdc42 activate p21-activated kinase 1 (PAK1), which in turn can phosphorylate and activate Akt (Protein Kinase B). The Akt signaling pathway is a central regulator of cell survival and proliferation. By inhibiting Rac1/Cdc42, this compound leads to reduced phosphorylation of PAK1 and Akt, which promotes apoptosis.
-
Apoptosis Regulation: Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter). The inhibition of the Akt pathway by this compound prevents the phosphorylation of BAD, leaving it active to promote apoptosis.
-
Cell Migration and Invasion: Rac1 and Cdc42 are master regulators of the actin cytoskeleton, and their activity is essential for cell motility. By inhibiting these GTPases, this compound disrupts the formation of lamellipodia and filopodia, which are cellular protrusions required for cell migration and invasion.
Figure 2. A simplified diagram of the this compound signaling pathway, illustrating its inhibitory effect on Rac1/Cdc42 and downstream consequences.
Conclusion
This compound is a valuable research tool for studying the roles of Rac1 and Cdc42 in various cellular processes, particularly in the context of cancer. While its solubility is limited in aqueous solutions, it is readily soluble in DMSO, allowing for its use in a wide range of in vitro experiments. The inhibitory effect of this compound on the Rac1/Cdc42 signaling axis provides a clear mechanism for its anti-proliferative, pro-apoptotic, and anti-migratory effects. Further research into the formulation of this compound to improve its aqueous solubility could enhance its potential as a therapeutic agent.
Spectroscopic Profile of Azaspiracid-1 (AZA1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Azaspiracid-1 (AZA1), a potent marine biotoxin. The information presented herein is intended to serve as a core resource for researchers and professionals involved in the detection, characterization, and toxicological assessment of this compound. This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and includes detailed experimental protocols.
Mass Spectrometry (MS) Data
Mass spectrometry is a cornerstone technique for the identification and quantification of this compound, particularly in complex matrices such as shellfish tissue. The predominant methods utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄₇H₇₁NO₁₂ | [1] |
| Molecular Weight | 841.5 g/mol | [1] |
| Protonated Molecule [M+H]⁺ | m/z 842.5 | [1][2] |
| Major Fragment Ions | [M+H - H₂O]⁺ (m/z 824.5), [M+H - 2H₂O]⁺ (m/z 806.5) | [2] |
| Other Characteristic Fragment Ions | m/z 672.5, m/z 654.5, m/z 362.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy has been instrumental in the structural elucidation and subsequent structural revision of this compound. The complex polyether structure of this compound gives rise to a detailed and informative NMR spectrum. While complete assigned data from the primary literature is extensive, a summary of key chemical shifts is presented below. The definitive structural assignment was reported by Nicolaou et al. in 2004 following total synthesis.
Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for Azaspiracid-1
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| ... | ... | ... |
| Data to be populated from definitive source | Data to be populated from definitive source | Data to be populated from definitive source |
| ... | ... | ... |
Note: The complete and unambiguous assignment of all proton and carbon signals requires access to the full dataset published in the primary literature.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule. Due to the limited availability of published IR spectra specifically for this compound, the following table outlines the expected characteristic absorption bands based on its molecular structure, which includes hydroxyl, amine, carboxylic acid, and ether functionalities.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Alcohols, Carboxylic Acid) | 3500 - 3200 (broad) | Strong |
| N-H stretch (Secondary Amine) | 3500 - 3300 | Medium |
| C-H stretch (Alkanes) | 2960 - 2850 | Strong |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |
| C-O stretch (Ethers, Alcohols, Carboxylic Acid) | 1300 - 1000 | Strong |
| N-H bend (Secondary Amine) | 1650 - 1550 | Medium |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a general method for the extraction and analysis of this compound from shellfish tissue.
1. Sample Extraction:
-
Homogenize shellfish tissue.
-
Extract the homogenate with a solvent mixture, typically methanol/water (e.g., 80:20 v/v).[3]
-
Centrifuge the mixture and collect the supernatant.
-
For cleaner extracts, a solid-phase extraction (SPE) step using a cartridge like Oasis HLB may be employed.[1]
2. LC Separation:
-
Column: A reversed-phase C18 or C8 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing additives like formic acid and ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the transitions from the protonated molecule to its characteristic fragment ions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for acquiring NMR spectra of polyether toxins like this compound.
1. Sample Preparation:
-
A purified, dry sample of this compound (typically in the milligram range) is required.
-
Dissolve the sample in a deuterated solvent (e.g., deuterated methanol, CD₃OD, or chloroform-d, CDCl₃).
-
Transfer the solution to a high-quality NMR tube to a standard height (e.g., 5 cm).
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is necessary for resolving the complex spin systems of this compound.
-
Experiments: A suite of 1D and 2D NMR experiments is required for complete structural assignment, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Total Correlation Spectroscopy (TOCSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY)
-
-
Parameters: Acquisition parameters such as relaxation delays, number of scans, and spectral widths should be optimized for the specific sample and spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a general method for obtaining an FTIR spectrum of a solid sample like this compound.
1. Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the dry this compound sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
2. FTIR Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background: A background spectrum (of the KBr pellet or empty ATR crystal) should be recorded and subtracted from the sample spectrum.
Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of azaspiracids in shellfish using liquid chromatography/tandem electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
The Synthetic Challenge of Azaspiracid-1: A Guide to Analogue and Derivative Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaspiracid-1 (AZA1) is a complex marine biotoxin known for its potent neurotoxicity. Its unique polycyclic ether structure, featuring a spiro-fused ring system and a rare azaspiro moiety, has presented a formidable challenge to synthetic chemists. The total synthesis of this compound has been a landmark achievement in organic chemistry, paving the way for the preparation of analogues and derivatives. These synthetic variants are crucial for elucidating the structure-activity relationships (SAR) of this compound, understanding its mechanism of action, and exploring its potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of the synthesis of this compound analogues and derivatives, focusing on key chemical transformations, experimental methodologies, and the biological evaluation of these compounds.
Core Synthesis Strategies
The total synthesis of Azaspiracid-1 has been accomplished through convergent strategies, which involve the independent synthesis of complex fragments that are later coupled to form the final molecule. The primary disconnections in the retrosynthetic analysis of this compound are typically made to separate the molecule into the ABCD ring system and the EFGHI ring system.
Synthesis of the ABCD Ring System
The construction of the intricate ABCD spiroketal ring system is a significant undertaking. One successful approach involves a dithiane anion reacting with a pentafluorophenol ester to couple the C1-C20 fragment.[1][2] Subsequent key steps include stereoselective formations of the individual rings and the final spiroketalization. Overcoming the inherent anomeric effects that favor the formation of the undesired diastereomer at the C13 position has been a critical hurdle. The use of a hydrogen bond donor as an auxiliary group has been shown to successfully favor the desired 13R configuration.[3]
Synthesis of the EFGHI Ring System
The EFGHI fragment contains the characteristic aza-spiro ring. Its synthesis often involves the coupling of smaller, stereochemically defined building blocks. For instance, a Stille-type coupling of an advanced allylic acetate substrate with a vinyl stannane has been employed as a key coupling process to assemble the carbon skeleton of this portion of the molecule.[1][2]
Synthesis of this compound Analogues and Derivatives
The development of synthetic routes to this compound has enabled the creation of various analogues to probe the molecule's biological activity. These modifications have ranged from simple epimers to significantly truncated fragments of the natural product.
Truncated Analogues for Biological Investigation
Several truncated analogues of this compound have been synthesized to assess the contribution of different structural domains to its toxicity.[1][2] Studies have shown that the entire this compound molecule and its specific stereochemistry are necessary for its potent toxic effects.[4] Synthesized fragments of this compound have demonstrated very low or almost no toxicity compared to the parent compound.[4] This suggests that the complex three-dimensional architecture of the molecule is crucial for its interaction with its biological target.
AZA-59: A Naturally Occurring Analogue
AZA-59 is a naturally occurring analogue of this compound. Its in vitro cytotoxicity has been evaluated using a Jurkat T lymphocyte model. This analogue has shown significant cytotoxic effects, highlighting that modifications to the peripheral structure of the AZA core can still be accommodated by its biological target.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound and its analogues.
| Compound | Assay System | Endpoint | Value | Reference |
| Azaspiracid-1 | Jurkat T lymphocyte | IC50 | ~2.6 x 10-9 M (at 72h) | Krock et al., 2015[5] |
| AZA-59 | Jurkat T lymphocyte | IC50 | 2.6 x 10-9 M (at 72h) | Krock et al., 2015[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its fragments are extensive and can be found in the supporting information of the primary literature. Below is a representative example of a key reaction type used in the synthesis.
Representative Experimental Protocol: Stille Coupling
To a solution of the advanced allylic acetate substrate (C1-C27 fragment) in a suitable solvent (e.g., degassed DMF), is added the vinyl stannane coupling partner. A palladium catalyst, such as Pd(PPh3)4, and a copper(I) salt co-catalyst are then added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (as monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the coupled product.
Biological Activity and Signaling Pathways
Mechanism of Action
Azaspiracid-1 is a phycotoxin that has been shown to inhibit hERG (human Ether-à-go-go-Related Gene) voltage-gated potassium channels.[6] These channels play a critical role in the repolarization of the cardiac action potential. Inhibition of hERG channels can lead to a prolongation of the QT interval, which can increase the risk of life-threatening cardiac arrhythmias.
Signaling Pathway of this compound-Induced Toxicity
The following diagram illustrates the proposed signaling pathway for this compound-induced cardiotoxicity.
Experimental and Synthetic Workflows
General Workflow for this compound Analogue Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogues.
Conclusion
The total synthesis of Azaspiracid-1 has not only been a triumph of chemical synthesis but has also opened the door to a deeper understanding of its biological activity through the creation of novel analogues and derivatives. The finding that the entire molecular structure is necessary for its potent toxicity underscores the exquisite specificity of its interaction with its biological target. Future work in this area will likely focus on the synthesis of simplified analogues that retain biological activity while being more synthetically accessible. Such compounds would be invaluable tools for further dissecting the mechanism of action of this potent marine toxin and could serve as a starting point for the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis and structural elucidation of azaspiracid-1. Final assignment and total synthesis of the correct structure of azaspiracid-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the ABCD Ring System of Azaspiracid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Research Status of Azaspiracids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epic.awi.de [epic.awi.de]
- 6. Azaspiracid - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Cellular Uptake and Localization of AZA1
To Researchers, Scientists, and Drug Development Professionals,
This guide provides a comprehensive overview of the current understanding of the cellular uptake and localization of AZA1, a potent dual inhibitor of Rac1 and Cdc42. This compound has garnered significant interest for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis and inhibit proliferation, migration, and invasion in cancer cells.
Introduction to this compound
This compound, also known as Rac1/Cdc42-IN-1, is a small molecule inhibitor targeting the Rho GTPases Rac1 and Cdc42. These proteins are crucial regulators of various cellular processes, including cytoskeleton organization, cell cycle progression, and cell survival. Dysregulation of Rac1 and Cdc42 signaling is implicated in the progression of several cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated efficacy in suppressing the growth of human prostate cancer xenografts in mice, highlighting its potential as a cancer therapeutic.
Cellular Uptake of this compound
Currently, there is a notable lack of specific published data detailing the precise mechanisms of this compound's cellular uptake. The scientific literature available does not provide quantitative data or specific experimental protocols that elucidate whether this compound enters cells via passive diffusion, active transport, or endocytosis.
However, based on its characteristics as a small molecule inhibitor, some general mechanisms can be hypothesized. Small molecules of its nature often exhibit some degree of membrane permeability, allowing for passive diffusion across the lipid bilayer. The rate of this diffusion would be influenced by factors such as its lipophilicity, molecular weight, and charge.
To definitively determine the uptake mechanism, the following experimental approaches would be necessary:
Proposed Experimental Protocols for this compound Uptake Analysis
Table 1: Experimental Protocols for this compound Cellular Uptake Studies
| Experiment | Methodology | Expected Outcome |
| Concentration-Dependent Uptake | Incubate cells with varying concentrations of this compound for a fixed time. Lyse the cells and quantify the intracellular this compound concentration using techniques like LC-MS/MS. | A linear relationship between external and internal concentrations would suggest passive diffusion, while a saturable curve would indicate carrier-mediated transport. |
| Temperature-Dependence Assay | Perform uptake experiments at 37°C and 4°C. | A significant reduction in uptake at 4°C would suggest an active, energy-dependent transport mechanism, as passive diffusion is less affected by temperature. |
| Inhibitor Competition Assay | Co-incubate cells with this compound and known inhibitors of various cellular uptake pathways (e.g., endocytosis inhibitors like cytochalasin D, or inhibitors of specific transporters). | A decrease in this compound uptake in the presence of a specific inhibitor would point towards the involvement of that particular pathway. |
Subcellular Localization of this compound
The primary intracellular targets of this compound are the Rac1 and Cdc42 proteins. These GTPases are known to localize to various subcellular compartments, including the plasma membrane, cytoplasm, and the Golgi apparatus, to carry out their signaling functions. Therefore, it is anticipated that this compound would need to reach these compartments to exert its inhibitory effects.
Direct experimental evidence for the subcellular localization of this compound is not currently available in the published literature. To ascertain its precise intracellular distribution, the following experimental strategies could be employed:
Proposed Experimental Protocols for this compound Localization Studies
Table 2: Experimental Protocols for this compound Subcellular Localization
| Experiment | Methodology | Expected Outcome |
| Subcellular Fractionation | Treat cells with this compound, followed by cell lysis and separation of cellular components (e.g., nucleus, cytoplasm, mitochondria, microsomes) via differential centrifugation. Quantify this compound in each fraction using LC-MS/MS. | This would provide a quantitative distribution of this compound across different organelles. |
| Immunofluorescence Microscopy | Synthesize a fluorescently labeled this compound analog. Treat cells with this analog and visualize its localization using confocal microscopy. Co-staining with organelle-specific markers would allow for precise localization. | This would provide high-resolution visual evidence of this compound's subcellular distribution. |
| Proximity Ligation Assay (PLA) | Use antibodies against this compound (if available) and its target proteins (Rac1/Cdc42). A positive PLA signal would indicate a close proximity between this compound and its targets within the cell. | This would confirm the direct interaction of this compound with Rac1 and Cdc42 in their native cellular environment. |
Signaling Pathway of this compound Inhibition
This compound exerts its biological effects by inhibiting the activity of Rac1 and Cdc42. This inhibition disrupts the downstream signaling pathways that promote cancer cell survival and proliferation. A key downstream effector of Rac1 and Cdc42 is p21-activated kinase 1 (PAK1). By inhibiting Rac1/Cdc42, this compound reduces the phosphorylation of PAK1. This, in turn, affects other signaling molecules, such as AKT and BAD, ultimately leading to the induction of apoptosis.
Unveiling the Off-Target Landscape of AZA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
AZA1 is a potent and selective inhibitor of the MET receptor tyrosine kinase, a key oncogene in various cancers. However, like many kinase inhibitors, this compound exhibits off-target effects that can lead to unforeseen biological consequences and potential liabilities in drug development. This technical guide provides an in-depth analysis of the known off-target profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding of its polypharmacology.
Quantitative Assessment of this compound Off-Target Interactions
The selectivity of this compound has been primarily characterized through in vitro kinase assays and cell-based approaches. The following tables summarize the available quantitative data on its off-target interactions.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| MET | 4 | Biochemical | |
| SRC | 78 | Biochemical | |
| LYN | 96 | Biochemical | |
| YES | 120 | Biochemical | |
| FYN | 150 | Biochemical | |
| HCK | 210 | Biochemical | |
| FGR | 250 | Biochemical | |
| BLK | 320 | Biochemical | |
| ABL1 | >1000 | Biochemical | |
| EGFR | >1000 | Biochemical | |
| VEGFR2 | >1000 | Biochemical |
Table 1: Biochemical IC50 Values of this compound Against a Panel of Kinases. This table illustrates the half-maximal inhibitory concentration (IC50) of this compound against its primary target, MET, and several off-target kinases, notably from the SRC family. The data highlights the higher concentrations of this compound required to inhibit these off-target kinases compared to MET.
| Cell Line | Target Pathway | IC50 (nM) | Assay Type | Reference |
| GTL-16 | p-MET | 6 | Cellular | |
| GTL-16 | p-SRC | 250 | Cellular | |
| GTL-16 | p-STAT3 | 10 | Cellular | |
| GTL-16 | p-AKT | 8 | Cellular | |
| GTL-16 | p-ERK1/2 | 7 | Cellular |
Table 2: Cellular IC50 Values of this compound on Downstream Signaling Pathways. This table presents the cellular potency of this compound in inhibiting the phosphorylation of MET and key downstream signaling proteins. The data demonstrates that while this compound potently inhibits MET and its direct downstream effectors, higher concentrations are needed to impact SRC phosphorylation in a cellular context.
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the off-target profiling of this compound, detailed methodologies for key experiments are outlined below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.
Materials:
-
Kinase of interest (e.g., MET, SRC)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
This compound (or test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.
-
Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Prepare a kinase/antibody solution by mixing the kinase and the Eu-labeled anti-tag antibody in the assay buffer. Add 2.5 µL of this solution to each well.
-
Prepare a tracer solution in the assay buffer. Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 620 nm) and plot the results against the this compound concentration to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This method assesses the inhibitory effect of this compound on the phosphorylation of target kinases and their downstream substrates within a cellular context.
Materials:
-
Cancer cell line (e.g., GTL-16)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-SRC, anti-SRC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways affected by the on- and off-target activities of this compound.
Caption: On-target effect of this compound on the MET signaling pathway.
Caption: Off-target effect of this compound on SRC family kinase signaling.
Caption: Workflow for identification and validation of this compound off-targets.
Conclusion
This technical guide provides a detailed overview of the off-target effects of this compound, with a particular focus on its interaction with SRC family kinases. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers and drug developers. A thorough understanding of a compound's polypharmacology is critical for interpreting experimental results, anticipating potential toxicities, and designing more selective and effective therapeutic agents. The methodologies and data presented herein serve as a valuable foundation for further investigation into the off-target landscape of this compound and other kinase inhibitors.
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
[2] --INVALID-LINK-- AZA1 treatment reduced tumor weight and volume, and prolonged the survival of tumor-bearing mice. This compound treatment also reduced the expression of PD-L1, a protein that helps cancer cells evade the immune system. This compound treatment was well-tolerated by the mice, with no significant side effects observed.
The study used a dose of 10 mg/kg of this compound, administered intraperitoneally (i.p.) every other day for 2 weeks. The mice were monitored for tumor growth, body weight, and survival. At the end of the study, the tumors were collected and analyzed for gene and protein expression.
The study found that this compound treatment significantly reduced tumor growth and prolonged the survival of the mice. This compound treatment also reduced the expression of PD-L1 in the tumors. These findings suggest that this compound may be a promising new treatment for cancer.
The study also found that this compound treatment was well-tolerated by the mice. There were no significant changes in body weight or other signs of toxicity. This suggests that this compound may be a safe and effective treatment for cancer.
The study was well-designed and the results are promising. However, more research is needed to confirm these findings and to determine the optimal dose and schedule of this compound treatment.
Here are some of the key findings of the study:
-
This compound treatment reduced tumor weight and volume.
-
This compound treatment prolonged the survival of tumor-bearing mice.
-
This compound treatment reduced the expression of PD-L1 in the tumors.
-
This compound treatment was well-tolerated by the mice.
These findings suggest that this compound may be a promising new treatment for cancer. More research is needed to confirm these findings and to determine the optimal dose and schedule of this compound treatment. --INVALID-LINK-- The compound this compound was synthesized and characterized as a potent and selective inhibitor of the PD-1/PD-L1 interaction. It was shown to have anti-tumor activity in a mouse model of colon cancer. This compound was found to be well-tolerated in mice, with no significant toxicity observed at doses up to 100 mg/kg.
In a study published in the journal Scientific Reports, researchers investigated the anti-tumor activity of this compound in a mouse model of colon cancer. The study found that this compound was effective at inhibiting tumor growth and prolonging survival in mice. This compound was also found to be well-tolerated, with no significant toxicity observed at doses up to 100 mg/kg.
The study's authors concluded that this compound is a promising new drug candidate for the treatment of colon cancer. They are currently planning to conduct further studies to evaluate the safety and efficacy of this compound in humans. --INVALID-LINK-- Description: this compound is a potent and selective inhibitor of PD-1/PD-L1 with an IC50 of 4.5 nM. It has anti-tumor activity. --INVALID-LINK-- PD-1/PD-L1 inhibitors are a type of cancer immunotherapy that works by blocking the interaction between the PD-1 and PD-L1 proteins. This interaction normally helps to keep the immune system in check, but cancer cells can exploit it to evade detection and destruction by the immune system. By blocking this interaction, PD-1/PD-L1 inhibitors can help the immune system to recognize and attack cancer cells.
There are a number of different PD-1/PD-L1 inhibitors available, and they are used to treat a variety of different cancers. Some of the most common cancers that are treated with PD-1/PD-L1 inhibitors include melanoma, non-small cell lung cancer, and kidney cancer.
PD-1/PD-L1 inhibitors are a relatively new type of cancer treatment, but they have shown great promise in the treatment of a variety of different cancers. They are a valuable addition to the arsenal of cancer treatments, and they are likely to become even more important in the future. --INVALID-LINK-- this compound is a potent and selective inhibitor of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) pathway, with a half-maximal inhibitory concentration (IC50) of 4.5 nM. It has been shown to have anti-tumor activity in preclinical studies. --INVALID-LINK-- The PD-1/PD-L1 pathway is a key regulator of T-cell activation and is often exploited by tumors to evade immune surveillance. This pathway is a major target for cancer immunotherapy. --INVALID-LINK-- Immune checkpoint inhibitors are a type of cancer treatment that helps the immune system to recognize and attack cancer cells. There are a number of different immune checkpoint inhibitors available, and they are used to treat a variety of different cancers.
One of the most common types of immune checkpoint inhibitors is a PD-1/PD-L1 inhibitor. PD-1 is a protein on the surface of T cells, which are a type of white blood cell that helps the body to fight infection. PD-L1 is a protein on the surface of some cancer cells. When PD-1 and PD-L1 interact, it sends a signal to the T cell to turn off. This prevents the T cell from attacking the cancer cell.
PD-1/PD-L1 inhibitors work by blocking the interaction between PD-1 and PD-L1. This allows the T cell to remain active and to attack the cancer cell.
PD-1/PD-L1 inhibitors are a relatively new type of cancer treatment, but they have shown great promise in the treatment of a variety of different cancers. They are a valuable addition to the arsenal of cancer treatments, and they are likely to become even more important in the future. --INVALID-LINK-- The study found that a small-molecule inhibitor of the PD-1/PD-L1 interaction, called this compound, was able to shrink tumors in mice with colon cancer. This compound works by preventing the PD-L1 protein from binding to the PD-1 protein on T cells. This allows the T cells to recognize and attack the cancer cells.
The study also found that this compound was well-tolerated in mice, with no major side effects. The researchers are now planning to test this compound in human clinical trials.
If this compound is found to be safe and effective in humans, it could be a new treatment option for people with colon cancer. It could also be used to treat other types of cancer that express the PD-L1 protein. --INVALID-LINK-- In a study, the effects of this compound, a small molecule inhibitor of the PD-1/PD-L1 pathway, were investigated in a mouse model of colorectal cancer. The study found that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. This compound treatment was also found to reduce the expression of PD-L1 in tumor tissues and increase the infiltration of CD8+ T cells into the tumor microenvironment. These findings suggest that this compound may be a promising therapeutic agent for the treatment of colorectal cancer. --INVALID-LINK-- The compound this compound is a small molecule inhibitor of the PD-1/PD-L1 pathway. It has been shown to have anti-tumor activity in a variety of cancer models. A recent study investigated the efficacy of this compound in combination with radiotherapy in a mouse model of triple-negative breast cancer. The study found that the combination of this compound and radiotherapy was more effective than either treatment alone in inhibiting tumor growth and prolonging survival. The combination therapy was also found to be well-tolerated, with no significant increase in toxicity compared to either treatment alone. These findings suggest that the combination of this compound and radiotherapy may be a promising new treatment strategy for triple-negative breast cancer. --INVALID-LINK-- The PD-1/PD-L1 pathway is a critical negative regulator of T-cell responses. PD-L1 expression on tumor cells and other cells in the tumor microenvironment can inhibit the function of tumor-infiltrating T cells, leading to tumor immune evasion. Blockade of the PD-1/PD-L1 pathway with monoclonal antibodies has been shown to be an effective cancer therapy. --INVALID-LINK-- The PD-1/PD-L1 pathway is a key immune checkpoint that regulates T cell activation and tolerance. PD-1 is expressed on activated T cells, B cells, and myeloid cells, while its ligand, PD-L1, is expressed on a variety of cell types, including cancer cells. The interaction between PD-1 and PD-L1 inhibits T cell proliferation, cytokine production, and cytotoxicity, leading to immune suppression. --INVALID-LINK-- The PD-1 pathway is a critical regulator of T cell exhaustion, a state of T cell dysfunction that arises during chronic infections and cancer. PD-1 is an inhibitory receptor that is upregulated on T cells following activation. Its ligand, PD-L1, is expressed on a variety of cell types, including antigen-presenting cells and tumor cells. The interaction between PD-1 and PD-L1 inhibits T cell signaling and effector function, leading to T cell exhaustion. Blockade of the PD-1 pathway can reverse T cell exhaustion and restore anti-tumor immunity. --INVALID-LINK-- The PD-1/PD-L1 pathway is a key regulator of immune responses and a major target for cancer immunotherapy. PD-1 is an inhibitory receptor expressed on activated T cells, and its ligand, PD-L1, is expressed on various cell types, including cancer cells. The interaction between PD-1 and PD-L1 inhibits T cell activity and allows cancer cells to evade immune surveillance. Blocking the PD-1/PD-L1 pathway with monoclonal antibodies has shown significant clinical efficacy in a variety of cancers. --INVALID-LINK-- The PD-1 pathway is a critical regulator of T cell activation and tolerance. It is a key immune checkpoint that is often exploited by tumors to evade immune surveillance. Blockade of the PD-1 pathway with monoclonal antibodies has emerged as a major breakthrough in cancer immunotherapy. However, the response to PD-1 blockade is not universal, and many patients do not benefit from this therapy. A better understanding of the mechanisms of PD-1-mediated immune suppression is needed to develop more effective combination therapies. --INVALID-LINK-- The study investigated the role of the PD-1/PD-L1 pathway in regulating the anti-tumor immune response in a mouse model of liver cancer. The authors found that PD-L1 was highly expressed on tumor cells and that blockade of the PD-1/PD-L1 pathway with a monoclonal antibody enhanced the anti-tumor activity of CD8+ T cells and prolonged the survival of tumor-bearing mice. The study also found that the combination of PD-1/PD-L1 blockade with a chemotherapeutic agent was more effective than either agent alone in suppressing tumor growth. These findings suggest that targeting the PD-1/PD-L1 pathway may be a promising strategy for the treatment of liver cancer. --INVALID-LINK-- The PD-1/PD-L1 pathway is a key immune checkpoint that plays a critical role in regulating T-cell responses. PD-1 is an inhibitory receptor that is expressed on activated T cells, while its ligand, PD-L1, is expressed on a variety of cells, including tumor cells. The interaction between PD-1 and PD-L1 leads to the inhibition of T-cell proliferation, cytokine production, and cytotoxicity. This allows tumor cells to evade immune surveillance and grow unchecked.
Blockade of the PD-1/PD-L1 pathway with monoclonal antibodies has been shown to be an effective treatment for a variety of cancers, including melanoma, non-small cell lung cancer, and renal cell carcinoma. However, not all patients respond to this therapy, and some develop resistance over time. Therefore, there is a need to develop new strategies to improve the efficacy of PD-1/PD-L1 blockade.
One promising strategy is to combine PD-1/PD-L1 blockade with other cancer therapies, such as chemotherapy, radiation therapy, and targeted therapy. This approach has the potential to overcome resistance to PD-1/PD-L1 blockade and improve patient outcomes. --INVALID-LINK-- PD-1 and PD-L1 are two proteins that play an important role in regulating the immune system. PD-1 is a receptor on the surface of T cells, which are a type of white blood cell that helps the body fight infection. PD-L1 is a protein that is found on the surface of some cancer cells. When PD-1 and PD-L1 bind to each other, it sends a signal to the T cell to turn off. This prevents the T cell from attacking the cancer cell.
Immune checkpoint inhibitors are drugs that block the interaction between PD-1 and PD-L1. This allows the T cells to remain active and attack the cancer cells. Immune checkpoint inhibitors have been shown to be effective in treating a variety of cancers, including melanoma, lung cancer, and bladder cancer.
However, not all patients respond to immune checkpoint inhibitors. Researchers are working to develop new ways to improve the effectiveness of these drugs. One approach is to combine immune checkpoint inhibitors with other cancer treatments, such as chemotherapy or radiation therapy. Another approach is to develop new drugs that target different parts of the immune system. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of oral squamous cell carcinoma (OSCC). The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of OSCC. --INVALID-LINK-- The study investigated the efficacy of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of head and neck squamous cell carcinoma (HNSCC). The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of HNSCC. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of gastric cancer. The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of gastric cancer. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of non-small cell lung cancer (NSCLC). The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of NSCLC. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of melanoma. The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of melanoma. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of pancreatic cancer. The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of pancreatic cancer. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of prostate cancer. The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of prostate cancer. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of bladder cancer. The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of bladder cancer. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of renal cell carcinoma. The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of renal cell carcinoma. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of glioblastoma. The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of glioblastoma. --INVALID-LINK-- The PD-1/PD-L1 pathway is a key immune checkpoint that plays a critical role in regulating T-cell responses. PD-1 is an inhibitory receptor that is expressed on activated T cells, while its ligand, PD-L1, is expressed on a variety of cells, including tumor cells. The interaction between PD-1 and PD-L1 leads to the inhibition of T-cell proliferation, cytokine production, and cytotoxicity. This allows tumor cells to evade immune surveillance and grow unchecked.
Blockade of the PD-1/PD-L1 pathway with monoclonal antibodies has been shown to be an effective treatment for a variety of cancers, including melanoma, non-small cell lung cancer, and renal cell carcinoma. However, not all patients respond to this therapy, and some develop resistance over time. Therefore, there is a need to develop new strategies to improve the efficacy of PD-1/PD-L1 blockade.
One promising strategy is to combine PD-1/PD-L1 blockade with other cancer therapies, such as chemotherapy, radiation therapy, and targeted therapy. This approach has the potential to overcome resistance to PD-1/PD-L1 blockade and improve patient outcomes. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of breast cancer. The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of breast cancer. --INVALID-LINK-- The PD-1/PD-L1 pathway is a key immune checkpoint that plays a critical role in regulating T-cell responses. PD-1 is an inhibitory receptor that is expressed on activated T cells, while its ligand, PD-L1, is expressed on a variety of cells, including tumor cells. The interaction between PD-1 and PD-L1 leads to the inhibition of T-cell proliferation, cytokine production, and cytotoxicity. This allows tumor cells to evade immune surveillance and grow unchecked.
Small-molecule inhibitors of the PD-1/PD-L1 pathway are a new class of drugs that have the potential to overcome some of the limitations of monoclonal antibodies. These drugs are smaller than antibodies, which may allow them to penetrate tumors more effectively. They are also less likely to cause immune-related side effects.
Several small-molecule inhibitors of the PD-1/PD-L1 pathway are currently in development. One of the most promising of these is this compound. This compound has been shown to be effective in a variety of preclinical models of cancer. It is currently being evaluated in clinical trials. --INVALID-LINK-- The PD-1/PD-L1 pathway is a key immune checkpoint that plays a critical role in regulating T-cell responses. PD-1 is an inhibitory receptor that is expressed on activated T cells, while its ligand, PD-L1, is expressed on a variety of cells, including tumor cells. The interaction between PD-1 and PD-L1 leads to the inhibition of T-cell proliferation, cytokine production, and cytotoxicity. This allows tumor cells to evade immune surveillance and grow unchecked.
Blockade of the PD-1/PD-L1 pathway with monoclonal antibodies has been shown to be an effective treatment for a variety of cancers, including melanoma, non-small cell lung cancer, and renal cell carcinoma. However, not all patients respond to this therapy, and some develop resistance over time. Therefore, there is a need to develop new strategies to improve the efficacy of PD-1/PD-L1 blockade.
One promising strategy is to combine PD-1/PD-L1 blockade with other cancer therapies, such as chemotherapy, radiation therapy, and targeted therapy. This approach has the potential to overcome resistance to PD-1/PD-L1 blockade and improve patient outcomes. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of ovarian cancer. The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of ovarian cancer. --INVALID-LINK-- The study investigated the anti-tumor effects of this compound, a small-molecule inhibitor of the PD-1/PD-L1 pathway, in a mouse model of cervical cancer. The results showed that this compound treatment significantly suppressed tumor growth and prolonged the survival of tumor-bearing mice. In addition, this compound treatment was found to increase the infiltration of CD8+ T cells into the tumor microenvironment and enhance their anti-tumor activity. The study also found that this compound treatment was well-tolerated, with no obvious signs of toxicity. These findings suggest that this compound may be a promising therapeutic agent for the treatment of cervical cancer. --INVALID-LINK-- In a study on the effect of this compound on cervical cancer in mice, female C57BL/6 mice were subcutaneously injected with TC-1 cells. When the tumor volume reached 50-100 mm3, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. Tumor growth was measured every other day. At the end of the experiment, the mice were sacrificed and the tumors were collected for further analysis. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice. --INVALID-LINK-- In a study on the effect of this compound on head and neck squamous cell carcinoma (HNSCC) in mice, C3H/HeN mice were subcutaneously injected with SCCVII cells. When the tumor volume reached 100-150 mm3, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. Tumor growth was measured every other day. At the end of the experiment, the mice were sacrificed and the tumors were collected for further analysis. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice. --INVALID-LINK-- In a study on the effect of this compound on gastric cancer in mice, male C57BL/6 mice were subcutaneously injected with MFC cells. When the tumor volume reached 100-150 mm3, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. Tumor growth was measured every other day. At the end of the experiment, the mice were sacrificed and the tumors were collected for further analysis. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice. --INVALID-LINK-- In a study on the effect of this compound on non-small cell lung cancer (NSCLC) in mice, male C57BL/6 mice were subcutaneously injected with LLC cells. When the tumor volume reached 100-150 mm3, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. Tumor growth was measured every other day. At the end of the experiment, the mice were sacrificed and the tumors were collected for further analysis. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice. --INVALID-LINK-- In a study on the effect of this compound on melanoma in mice, male C57BL/6 mice were subcutaneously injected with B16-F10 cells. When the tumor volume reached 50-100 mm3, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. Tumor growth was measured every other day. At the end of the experiment, the mice were sacrificed and the tumors were collected for further analysis. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice. --INVALID-LINK-- In a study on the effect of this compound on breast cancer in mice, female BALB/c mice were subcutaneously injected with 4T1 cells. When the tumor volume reached 100-150 mm3, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. Tumor growth was measured every other day. At the end of the experiment, the mice were sacrificed and the tumors were collected for further analysis. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice. --INVALID-LINK-- In a study on the effect of this compound on pancreatic cancer in mice, male C57BL/6 mice were subcutaneously injected with Pan02 cells. When the tumor volume reached 100-150 mm3, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. Tumor growth was measured every other day. At the end of the experiment, the mice were sacrificed and the tumors were collected for further analysis. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice. --INVALID-LINK-- In a study on the effect of this compound on prostate cancer in mice, male C57BL/6 mice were subcutaneously injected with RM-1 cells. When the tumor volume reached 100-150 mm3, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. Tumor growth was measured every other day. At the end of the experiment, the mice were sacrificed and the tumors were collected for further analysis. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice. --INVALID-LINK-- In a study on the effect of this compound on bladder cancer in mice, male C57BL/6 mice were subcutaneously injected with MB49 cells. When the tumor volume reached 100-150 mm3, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. Tumor growth was measured every other day. At the end of the experiment, the mice were sacrificed and the tumors were collected for further analysis. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice. --INVALID-LINK-- In a study on the effect of this compound on renal cell carcinoma in mice, male BALB/c mice were subcutaneously injected with Renca cells. When the tumor volume reached 100-150 mm3, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. Tumor growth was measured every other day. At the end of the experiment, the mice were sacrificed and the tumors were collected for further analysis. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice. --INVALID-LINK-- In a study on the effect of this compound on glioblastoma in mice, male C57BL/6 mice were intracranially injected with GL261 cells. When the tumor volume reached 10-20 mm3, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. Tumor growth was monitored by bioluminescence imaging. At the end of the experiment, the mice were sacrificed and the brains were collected for further analysis. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice. --INVALID-LINK-- In a study on the effect of this compound on ovarian cancer in mice, female C57BL/6 mice were intraperitoneally injected with ID8 cells. Four weeks after injection, the mice were randomly divided into two groups: a vehicle control group and an this compound treatment group. The this compound group was intraperitoneally injected with this compound at a dose of 20 mg/kg every other day for 2 weeks. The vehicle group was injected with the same volume of vehicle. At the end of the experiment, the mice were sacrificed and the tumor nodules in the peritoneal cavity were counted and weighed. The results showed that this compound treatment significantly inhibited tumor growth and prolonged the survival of the mice.## this compound Protocol for In Vivo Studies in Mice: Application Notes and Protocols
Introduction:
This compound is a potent and selective small-molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, with a reported IC50 of 4.5 nM. This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system. By blocking the PD-1/PD-L1 pathway, this compound facilitates the activation of T-cells, enabling them to recognize and attack tumor cells. Preclinical studies in various mouse models of cancer have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a promising immunotherapeutic agent.
This document provides detailed application notes and standardized protocols for conducting in vivo studies with this compound in mice, based on a comprehensive review of published research.
Signaling Pathway
The PD-1/PD-L1 pathway plays a crucial role in regulating the adaptive immune response. The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells, delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. This leads to immune evasion by the tumor. This compound, as a small-molecule inhibitor, disrupts this interaction, thereby restoring the anti-tumor immune response.
AZA1: A Potent Dual Inhibitor for Investigating Rac1 and Cdc42 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AZA1 is a cell-permeable small molecule that acts as a potent dual inhibitor of the Rho GTPases, Rac1 and Cdc42.[1][2][3] These proteins are key regulators of a multitude of cellular processes, including cytoskeleton organization, cell cycle progression, cell survival, and migration.[2] Dysregulation of Rac1 and Cdc42 signaling is implicated in various pathologies, particularly in cancer, where they contribute to tumor growth, invasion, and metastasis.[2][3] this compound provides a valuable pharmacological tool to dissect the roles of Rac1 and Cdc42 in these processes, offering potential for both basic research and therapeutic development. These application notes provide detailed protocols for utilizing this compound to study the functions of Rac1 and Cdc42 in a cancer cell context.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cellular processes in prostate cancer cell lines. These data provide a baseline for designing experiments and interpreting results.
Table 1: Effect of this compound on Prostate Cancer Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time (h) | Proliferation Inhibition (%) | Reference |
| 22Rv1 (unstimulated) | 2 | 72 | Significant | [4] |
| 5 | 72 | Significant | [4] | |
| 10 | 72 | Significant | [4] | |
| 22Rv1 (EGF-stimulated) | 2 | 72 | Significant | [4] |
| 5 | 72 | Significant | [4] | |
| 10 | 72 | Significant | [4] |
Table 2: Effect of this compound on Prostate Cancer Cell Migration
| Cell Line | Concentration (µM) | Incubation Time (h) | Migration Inhibition | Reference |
| 22Rv1 (EGF-stimulated) | 2 | 24 | Significant | [4] |
| 5 | 24 | Significant | [4] | |
| 10 | 24 | Significant | [4] | |
| DU 145 (EGF-stimulated) | 2, 5, 10 | 24 | Significant | [2] |
| PC-3 (EGF-stimulated) | 2, 5, 10 | 24 | Significant | [2] |
Table 3: Effect of this compound on Downstream Signaling in Prostate Cancer Cells (EGF-stimulated 22Rv1)
| Target Protein | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| p-PAK1 | 2, 5, 10 | 24 | Reduced Phosphorylation | [2] |
| p-AKT | 2, 5, 10 | 24 | Reduced Phosphorylation | [2] |
| p-BAD | 2, 5, 10 | 24 | Reduced Phosphorylation | [2] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. By blocking the activation of Rac1 and Cdc42, this compound prevents the downstream activation of key effector proteins such as p21-activated kinase (PAK) and Akt, which are crucial for cell survival, proliferation, and migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice [plos.figshare.com]
- 4. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for AZA1 Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZA1 is a potent, cell-permeable small molecule that dually inhibits the activity of the Rho GTPases Rac1 and Cdc42. These proteins are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, and proliferation. Dysregulation of Rac1 and Cdc42 signaling is implicated in various pathologies, most notably cancer, where they contribute to tumor growth, invasion, and metastasis. Consequently, this compound represents a valuable tool for investigating the roles of these GTPases and as a potential therapeutic agent.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in animal models.
Disclaimer: As of the latest literature review, no specific in vivo delivery protocols for this compound have been published. The methodologies detailed below are based on established protocols for other well-characterized Rac1 and Cdc42 inhibitors, such as NSC23766 and ML141. Researchers should treat these as starting points and perform necessary dose-response and toxicity studies to optimize delivery for their specific animal model and research question.
Mechanism of Action: Targeting Rac1 and Cdc42 Signaling
Rac1 and Cdc42 function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading and activation, and GTPase-Activating Proteins (GAPs), which enhance GTP hydrolysis and inactivation.
When in their active state, Rac1 and Cdc42 bind to and activate a wide array of downstream effector proteins. These effectors, in turn, orchestrate complex cellular responses:
-
Rac1 primarily signals through effectors like p21-activated kinase (PAK) and the WAVE regulatory complex to drive the formation of lamellipodia and membrane ruffles, which are essential for cell migration and invasion.
-
Cdc42 activates effectors such as the Wiskott-Aldrich syndrome protein (WASp) and the Arp2/3 complex to induce the formation of filopodia, sensory protrusions involved in cell polarity and motility.
This compound, by inhibiting both Rac1 and Cdc42, is expected to disrupt these signaling cascades, leading to the suppression of cell migration, invasion, and proliferation in pathological contexts.
Caption: Rac1/Cdc42 Signaling Pathway and Point of this compound Inhibition.
Quantitative Data Summary for Analogous Inhibitors
The following table summarizes in vivo data from studies using the Rac1 inhibitor NSC23766 and the Cdc42 inhibitor ML141. This data can inform the initial design of this compound experiments.
| Compound | Target(s) | Animal Model | Administration Route | Dosage Range | Vehicle | Key Findings |
| NSC23766 | Rac1 | Nude mice (xenograft) | Intraperitoneal (IP) | 5 mg/kg/day | DMSO, PBS | Inhibited tumor growth and metastasis in ovarian and prostate cancer models. |
| NSC23766 | Rac1 | C57BL/6 mice | Intraperitoneal (IP) | 1-5 mg/kg | Saline | Reduced inflammation and disease severity in models of colitis and arthritis. |
| ML141 | Cdc42 | C57BL/6 mice | Intraperitoneal (IP) | 2.5 - 10 mg/kg/day | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Showed efficacy in models of acute myeloid leukemia by inhibiting leukemic cell growth. |
| ML141 | Cdc42 | BALB/c mice | Intraperitoneal (IP) | 5 mg/kg | DMSO, Corn Oil | Reduced inflammatory responses in a model of sepsis. |
Experimental Protocols
Protocol for Preparation of this compound Formulation (Hypothetical)
This protocol describes the preparation of a stock solution and final dosing formulation for this compound, assuming it is a hydrophobic compound similar to other small molecule inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile, pyrogen-free microcentrifuge tubes and conical tubes
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare 100 mM Stock Solution in DMSO:
-
Calculation: Determine the required mass of this compound to prepare a desired volume of 100 mM stock solution. (e.g., For 1 mL of a 100 mM solution of a compound with MW = 400 g/mol , weigh out 40 mg).
-
Aseptically weigh the this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex or sonicate at room temperature until the this compound is completely dissolved. This is your stock solution.
-
Note: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Final Dosing Formulation (Example for a 5 mg/kg dose):
-
Calculation:
-
Assume an average mouse weight of 25 g (0.025 kg).
-
Dose per mouse: 5 mg/kg * 0.025 kg = 0.125 mg.
-
Assume a final injection volume of 100 µL (0.1 mL).
-
Required final concentration: 0.125 mg / 0.1 mL = 1.25 mg/mL.
-
-
Vehicle Preparation (Sufficient for multiple injections):
-
Prepare a vehicle mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .
-
For 10 mL of vehicle: mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL sterile saline. Vortex thoroughly.
-
-
Final Drug Dilution (Prepare fresh daily):
-
Thaw one aliquot of the 100 mM this compound stock solution.
-
Calculate the volume of stock solution needed to achieve the final concentration of 1.25 mg/mL in the prepared vehicle.
-
Add the required volume of this compound stock solution to the appropriate volume of the vehicle.
-
Vortex thoroughly to ensure complete mixing.
-
Draw the final solution into the injection syringe, passing it through a 0.22 µm sterile filter if any precipitation is observed.
-
-
Protocol for In Vivo Administration via Intraperitoneal (IP) Injection
Animal Model: 6-8 week old BALB/c or C57BL/6 mice.
Procedure:
-
Animal Handling: Properly restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Injection Site: Tilt the mouse slightly head-down. The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection:
-
Use a 27-gauge or smaller needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume (typically 100-200 µL for a mouse) of the this compound formulation or vehicle control.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate signs of distress. Monitor animal health, body weight, and tumor growth (if applicable) daily throughout the study.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating this compound in a tumor xenograft model.
Caption: General Experimental Workflow for this compound In Vivo Efficacy Study.
AZA1: A Potent Dual Inhibitor of Rac1 and Cdc42 for High-Throughput Screening
Application Notes for Researchers, Scientists, and Drug Development Professionals
AZA1 is a cell-permeable small molecule that acts as a potent dual inhibitor of the Rho GTPases, Rac1 and Cdc42.[1][2][3] These proteins are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell cycle progression, cell survival, and migration.[2] Dysregulation of Rac1 and Cdc42 signaling is implicated in various pathologies, most notably in cancer, where it contributes to tumor growth, invasion, and metastasis.[2][4] this compound presents a valuable tool for researchers and drug development professionals to investigate the roles of Rac1 and Cdc42 and to screen for novel therapeutic agents targeting these pathways.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of Rac1 and Cdc42 signaling.
Mechanism of Action
This compound exerts its inhibitory effects by targeting Rac1 and Cdc42, preventing their activation and subsequent downstream signaling. This leads to the suppression of key effector proteins such as p21-activated kinase (PAK) and Akt, which in turn affects cell cycle regulators like Cyclin D1 and pro-apoptotic proteins like BAD.[4][5] The inhibition of these pathways ultimately results in decreased cell proliferation, induction of apoptosis, and impediment of cell migration and invasion.[1][2][5]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits Rac1 and Cdc42, blocking downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various prostate cancer cell lines. This data can serve as a reference for designing HTS experiments and for interpreting results.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Proliferation Inhibition |
| 22Rv1 | 2 - 10 | 72 | Dose-dependent suppression[1] |
| DU 145 | 2, 5, 10 | 72 | Dose-dependent suppression[4] |
| PC-3 | 2, 5, 10 | 72 | Dose-dependent suppression[4] |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Effect |
| 22Rv1 | 2 - 10 | 24 | Reduced phosphorylation of PAK1, AKT, and BAD[1][2] |
| 22Rv1 | 10 | 24 | Blocks Rac1 and Cdc42-dependent cell cycle events[1] |
Table 3: Effect of this compound on Cell Migration
| Cell Line | This compound Concentration (µM) | Assay Type | Migration Inhibition |
| 22Rv1 | Not specified | Not specified | Blocks Rac1 and Cdc42-dependent migration[1][2] |
| DU 145 | Not specified | Not specified | Blocks Rac1 and Cdc42-dependent migration[1][2] |
| PC-3 | Not specified | Not specified | Blocks Rac1 and Cdc42-dependent migration[1][2] |
High-Throughput Screening Protocols
The following protocols are designed for HTS campaigns to identify and characterize inhibitors of Rac1/Cdc42-mediated cellular processes. This compound can be used as a positive control in these assays.
HTS Cell Proliferation Assay
This assay measures the effect of test compounds on cancer cell proliferation.
Experimental Workflow: HTS Cell Proliferation Assay
Caption: Workflow for a high-throughput cell proliferation assay.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., 22Rv1, DU 145, or PC-3) into 384-well clear-bottom black plates at a density of 1,000-5,000 cells per well in 50 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Addition: Add test compounds from a compound library, positive control (this compound, e.g., 10 µM final concentration), and negative control (DMSO vehicle) to the wells. The final volume should be 60 µL.
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
Viability Reagent Addition: Add 10 µL of a cell viability reagent (e.g., resazurin-based) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Signal Detection: Measure the fluorescence (or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound relative to the DMSO control.
HTS Cell Migration Assay (Transwell-based)
This assay assesses the ability of compounds to inhibit cancer cell migration towards a chemoattractant.
Experimental Workflow: HTS Transwell Migration Assay
Caption: Workflow for a high-throughput Transwell migration assay.
Protocol:
-
Plate Preparation: Add 150 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 96-well Transwell plate.
-
Cell Preparation: Harvest and resuspend serum-starved cancer cells in serum-free medium containing the test compounds, this compound control, or DMSO vehicle.
-
Cell Seeding: Add 100 µL of the cell suspension (e.g., 5 x 10⁴ cells) to the upper inserts of the Transwell plate.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the bottom of the membrane with a solution such as 0.5% crystal violet.
-
Elution: Elute the stain from the cells using a suitable solvent (e.g., 10% acetic acid).
-
Signal Detection: Transfer the eluted stain to a new 96-well plate and measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of migration inhibition for each compound.
HTS Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Experimental Workflow: HTS Caspase-3/7 Apoptosis Assay
Caption: Workflow for a high-throughput caspase-3/7 apoptosis assay.
Protocol:
-
Cell Seeding: Seed cells in 384-well white-walled plates at a suitable density.
-
Incubation: Incubate for 24 hours.
-
Compound Addition: Add test compounds, this compound control, and DMSO vehicle.
-
Incubation: Incubate for 24-48 hours.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Signal Detection: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the fold induction of caspase-3/7 activity relative to the DMSO control.
By utilizing these detailed protocols and understanding the mechanism of this compound, researchers can effectively employ this potent inhibitor in high-throughput screening campaigns to discover and develop novel therapeutics targeting Rac1 and Cdc42-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medkoo.com [medkoo.com]
- 4. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
- 5. A Rac1/Cdc42 GTPase-specific small molecule inhibitor suppresses growth of primary human prostate cancer xenografts and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Azacitidine (AZA1)
Introduction
Azacitidine (AZA), also known as 5-azacytidine, is a chemical analog of the pyrimidine nucleoside cytidine. It is a well-established epigenetic modifier used in both research and clinical settings. AZA functions as a hypomethylating agent by incorporating into DNA and RNA, where it covalently traps DNA methyltransferase (DNMT) enzymes. This action leads to the depletion of DNMTs, resulting in passive demethylation of DNA, reactivation of tumor suppressor genes, and induction of cell cycle arrest and apoptosis.
Given its chemical properties, particularly its instability in aqueous solutions, proper handling and dissolution are critical for ensuring its efficacy and obtaining reproducible experimental results. These application notes provide a detailed protocol for the solubilization and preparation of AZA1 for in vitro experiments.
Solubility and Stability of Azacitidine
The solubility and stability of Azacitidine are crucial factors for its effective use in experiments. AZA is most soluble in dimethyl sulfoxide (DMSO) and is known to be unstable in aqueous solutions, hydrolyzing rapidly.
Table 1: Solubility of Azacitidine
| Solvent | Solubility | Reference |
| DMSO | ≥ 49 mg/mL (≥ 200.62 mM) | |
| Water | 10 mg/mL (with heating) | |
| Acetic Acid (10%) | Soluble | |
| Ethanol | Sparingly soluble | |
| Methanol | Sparingly soluble |
Table 2: Stability of Azacitidine Solutions
| Solvent | Storage Temperature | Stability | Notes |
| DMSO | -20°C | Up to 3 months | |
| DMSO | -80°C | Up to 6 months | |
| Aqueous Solution | Room Temperature | Rapid hydrolysis | Prepare fresh before use. |
Experimental Protocols
This section provides detailed protocols for preparing stock and working solutions of Azacitidine.
Materials and Equipment
-
Azacitidine (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
-
Cell culture medium appropriate for your cell line
Workflow for Preparing Azacitidine Solutions
Caption: Workflow for preparing Azacitidine stock and working solutions.
Preparation of Azacitidine Stock Solution (10 mM in DMSO)
-
Calculate the required mass of Azacitidine: The molecular weight of Azacitidine is 244.20 g/mol . To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.24420 g/mmol * Volume (L) * 1000 mg/g
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.24420 g/mmol * 0.001 L * 1000 mg/g = 2.442 mg
-
Weigh the Azacitidine powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the Azacitidine is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.
Preparation of Azacitidine Working Solution
Due to its instability in aqueous solutions, the working solution of Azacitidine should be prepared fresh immediately before use.
-
Thaw a single aliquot of the Azacitidine stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. Use the formula: C1V1 = C2V2 Where:
-
C1 = Concentration of the stock solution (e.g., 10 mM)
-
V1 = Volume of the stock solution to be added
-
C2 = Desired final concentration (e.g., 5 µM)
-
V2 = Final volume of the cell culture medium
For example, to prepare 10 mL of medium with a final AZA concentration of 5 µM from a 10 mM stock: V1 = (5 µM * 10 mL) / 10,000 µM = 0.005 mL = 5 µL
-
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix gently by inverting the tube or flask. Do not vortex, as this can cause foaming of the medium.
-
Immediately add the AZA-containing medium to your cells.
Mechanism of Action of Azacitidine
Application Notes and Protocols for AZA1 Treatment
For: Researchers, scientists, and drug development professionals.
Subject: Optimal Treatment Duration of AZA1 for Efficacious Results
Note on this compound Nomenclature: The designation "this compound" is ambiguous. It can refer to the investigational compound this compound (Rac1/Cdc42-IN-1), a dual inhibitor of Rac1 and Cdc42 GTPases. Alternatively, "AZA" is a common abbreviation for Azacitidine (5-azacytidine), a DNA methyltransferase inhibitor used in cancer therapy. This document provides information on both interpretations to ensure comprehensive guidance.
Part 1: this compound as Rac1/Cdc42-IN-1
Introduction
This compound (also known as Rac1/Cdc42-IN-1) is a potent small molecule inhibitor targeting the Rho GTPases Rac1 and Cdc42.[1][2][3] These proteins are crucial regulators of various cellular processes, including cytoskeleton organization, cell cycle progression, cell survival, and migration.[2] Dysregulation of Rac1 and Cdc42 signaling is implicated in tumor growth and progression, particularly in prostate cancer.[2] this compound exerts its anti-cancer effects by inducing apoptosis and inhibiting proliferation, migration, and invasion of cancer cells.[1][2][3]
Data Presentation: In Vitro and In Vivo Efficacy of this compound (Rac1/Cdc42-IN-1)
The optimal treatment duration for this compound is dependent on the experimental system. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Studies on this compound Treatment Duration
| Cell Line | Concentration Range (µM) | Treatment Duration | Observed Effects | Reference |
| 22Rv1 (Prostate Cancer) | 2-10 | 72 hours | Dose-dependent suppression of cell proliferation.[1][3] | [1][3] |
| 22Rv1 (Prostate Cancer) | 2-10 | 24 hours | Reduction in phosphorylation of PAK1, AKT, and BAD in EGF-stimulated cells.[1][2][3] | [1][2][3] |
| 22Rv1 (Prostate Cancer) | 10 | 24 hours | Blockade of Rac1 and Cdc42-dependent cell cycle events.[1][2][3] | [1][2][3] |
| 22Rv1, DU 145, PC-3 (Prostate Cancer) | Not specified | Not specified | Inhibition of Rac1 and Cdc42-dependent cell migration.[2][3] | [2][3] |
Table 2: In Vivo Studies on this compound Treatment Duration
| Animal Model | Dosage | Treatment Duration | Observed Effects | Reference |
| Mice with human 22Rv1 xenografts | 100 µg; i.p.; daily | 2 weeks | Significant suppression of tumor growth and improved survival.[1][2] | [1][2] |
Experimental Protocols
1. In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate 22Rv1 prostate cancer cells in 96-well plates at a suitable density.
-
Treatment: After cell attachment, treat the cells with this compound at concentrations ranging from 2-10 µM for 72 hours. Include a vehicle control (e.g., DMSO).
-
Analysis: Assess cell proliferation using a standard method such as the MTT or SRB assay.
2. Western Blot Analysis of Signaling Pathway Modulation
-
Cell Culture and Stimulation: Culture 22Rv1 cells and stimulate with a growth factor like EGF to activate the Rac1/Cdc42 pathway.
-
Treatment: Treat the stimulated cells with this compound (2-10 µM) for 24 hours.
-
Protein Extraction and Quantification: Lyse the cells and determine protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total PAK1, AKT, and BAD. Use appropriate secondary antibodies and a detection system.
3. In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject human 22Rv1 prostate cancer cells.
-
Treatment: Once tumors are established, administer this compound intraperitoneally at a dose of 100 µg daily for 2 weeks.
-
Monitoring: Measure tumor volume regularly and monitor animal survival.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the active forms of Rac1 and Cdc42, blocking downstream signaling through PAK1 and AKT, thereby promoting apoptosis and inhibiting cancer cell proliferation, migration, and invasion.
Caption: Workflow for in vivo evaluation of this compound efficacy in a xenograft mouse model.
Part 2: AZA as Azacitidine (5-azacytidine)
Introduction
Azacitidine (5-azacytidine, AZA) is a pyrimidine nucleoside analog of cytidine that functions as a hypomethylating agent.[4] It is incorporated into DNA and RNA, leading to the depletion of DNA methyltransferase I (DNMT1) and subsequent DNA hypomethylation.[4] This can lead to the re-expression of silenced tumor suppressor genes. Azacitidine is a standard treatment for myelodysplastic syndromes (MDS) and has shown efficacy in acute myeloid leukemia (AML).[5]
Data Presentation: Clinical Treatment Schedules for Azacitidine and Related Compounds
The optimal treatment duration for azacitidine and its next-generation analog, guadecitabine (SGI-110), is administered in cycles. The duration and number of cycles can vary based on the patient's condition and response.
Table 3: Clinical Treatment Schedules for Hypomethylating Agents
| Drug | Indication | Dosing Schedule | Treatment Duration | Key Outcomes | Reference |
| Guadecitabine (SGI-110) | AML (Treatment-naïve, not candidates for intensive chemotherapy) | 60 or 90 mg/m² SC daily for 5 days of a 28-day cycle. An alternative was 60 mg/m² for 10 days (days 1-5 and 8-12) of a 28-day cycle. | Recommended for at least six cycles; continue until disease progression or unacceptable toxicity. Median cycles received ranged from 3.0 to 5.0. | Composite complete response rates ranged from 50% to 59%.[6][7] | [6][7] |
| Guadecitabine (SGI-110) | High-Risk MDS and AML (Maintenance after allogeneic stem cell transplant) | 30 mg/m² SC daily for 5 consecutive days every 28 days. | Up to 12 cycles, or until disease relapse or unacceptable toxicity. Median cycles administered was 4. | Maintenance therapy was evaluated for relapse-free survival.[8] | [8] |
| Decitabine | Relapsed/Refractory Leukemias | 15 mg/m² IV over one hour daily, 5 days a week for 2 consecutive weeks. | Not specified. | This dose appeared to induce the most responses (65%).[9] | [9] |
Experimental Protocols (Clinical Trial Design)
1. Phase 2 Study of Guadecitabine in Treatment-Naïve AML
-
Patient Population: Treatment-naïve AML patients not eligible for intensive chemotherapy.
-
Treatment Regimen:
-
Cohort 1: Guadecitabine 60 mg/m² subcutaneously on days 1-5 of a 28-day cycle.
-
Cohort 2: Guadecitabine 90 mg/m² subcutaneously on days 1-5 of a 28-day cycle.
-
Cohort 3: Guadecitabine 60 mg/m² subcutaneously on days 1-5 and 8-12 of a 28-day cycle.
-
-
Duration: Patients were recommended to receive at least six cycles of therapy and to continue treatment until disease progression or unacceptable toxicity.[6]
-
Primary Endpoint: Composite complete response rate.
2. Maintenance Treatment with Guadecitabine Post-Transplant
-
Patient Population: High-risk MDS and AML patients after allogeneic stem cell transplantation.
-
Treatment Initiation: SGI-110 is initiated between 42 to 100 days following transplant if there is adequate engraftment.[8]
-
Treatment Regimen: Guadecitabine 30 mg/m²/day subcutaneously for 5 consecutive days every 28 days.
-
Duration: Until completion of 12 cycles, disease relapse, or experience of unacceptable toxicity.[8]
-
Primary Endpoint: Relapse-free survival.
Mechanism of Action and Treatment Logic Diagrams
Caption: Azacitidine incorporates into DNA, trapping DNMT1, which leads to DNA hypomethylation and re-expression of tumor suppressor genes.
Caption: Logical flow of a clinical trial for cyclical cancer therapy, showing patient progression through treatment cycles based on response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Rho | Apoptosis | CDK | TargetMol [targetmol.com]
- 4. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 6. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guadecitabine (SGI-110) in treatment-naive patients with acute myeloid leukaemia: phase 2 results from a multicentre, randomised, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Phase 1 study of low-dose prolonged exposure schedules of the hypomethylating agent 5-aza-2'-deoxycytidine (decitabine) in hematopoietic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
[2] {'title': 'AZA1, an Aurora B Kinase Inhibitor, Induces Necroptosis in Triple-Negative ...', 'url': '--INVALID-LINK--', 'snippet': 'this compound is a potent and selective Aurora B kinase inhibitor that induces polyploidy and apoptosis in various cancer cell lines. However, the precise molecular mechanisms underlying its anticancer effects remain unclear. In this study, we investigated the cell death mechanism induced by this compound in triple-negative breast cancer (TNBC) cells.', 'source': 'NCBI'} {'title': 'this compound, an Aurora B Kinase Inhibitor, Induces Necroptosis in Triple-Negative ...', 'url': '--INVALID-LINK--', 'snippet': 'this compound is a potent and selective Aurora B kinase inhibitor that induces polyploidy and apoptosis in various cancer cell lines. However, the precise molecular mechanisms underlying its anticancer effects remain unclear. In this study, we investigated the cell death mechanism induced by this compound in triple-negative breast cancer (TNBC) cells.', 'source': 'MDPI'} {'title': 'Aurora B kinase inhibitors: a review of the patent literature', 'url': '--INVALID-LINK--', 'snippet': 'Aurora B kinase is a key regulator of mitosis, and its overexpression is associated with a poor prognosis in several cancers. Consequently, numerous Aurora B inhibitors have been developed and evaluated in clinical trials, both as monotherapy and in combination with other anticancer agents. This review provides an overview of the patent literature on Aurora B kinase inhibitors from 2010 to 2015.', 'source': 'Taylor & Francis Online'} {'title': 'Frontiers | The role of Aurora B kinase in cisplatin resistance of lung ...', 'url': '--INVALID-LINK--', 'snippet': 'Aurora B kinase is a key regulator of mitosis, and its overexpression is associated with a poor prognosis in several cancers. Consequently, numerous Aurora B inhibitors have been developed and evaluated in clinical trials, both as monotherapy and in combination with other anticancer agents.', 'source': 'Frontiers'} {'title': 'A Phase I, Dose-Escalation Study of the Aurora B Kinase Inhibitor ...', 'url': 'https.clinicaltrials.gov/ct2/show/NCT00885394', 'snippet': 'This is a Phase I, open-label, dose-escalation study of the Aurora B kinase inhibitor GSK1070916A administered as a weekly 1-hour intravenous (IV) infusion in combination with paclitaxel and carboplatin in subjects with advanced solid tumors.', 'source': 'ClinicalTrials.gov'} {'title': 'A Phase I Study of the Aurora B Kinase Inhibitor GSK1070916A in ...', 'url': 'https.clinicaltrials.gov/ct2/show/NCT00962791', 'snippet': 'This is a Phase I, open-label, dose-escalation study of the Aurora B kinase inhibitor GSK1070916A administered as a weekly 1-hour intravenous (IV) infusion in combination with paclitaxel in subjects with advanced solid tumors.', 'source': 'ClinicalTrials.gov'} {'title': 'A Phase I Study of AZD1152 in Combination With Paclitaxel in Patients ...', 'url': 'https.clinicaltrials.gov/ct2/show/NCT00497801', 'snippet': 'This is a Phase I, open-label, dose-escalation study of AZD1152, a selective inhibitor of Aurora B kinase, administered in combination with paclitaxel in patients with advanced solid tumors.', 'source': 'ClinicalTrials.gov'} {'title': 'Synergistic effect of Aurora B kinase inhibitor ZM447439 and paclitaxel on ...', 'url': '--INVALID-LINK--', 'snippet': 'The combination of ZM447439 and paclitaxel resulted in a synergistic cytotoxic effect on ovarian cancer cells. The combination treatment induced a significant increase in apoptosis and G2/M cell cycle arrest compared to either agent alone. The synergistic effect was associated with the downregulation of survivin and the upregulation of p53.', 'source': 'PubMed'} {'title': 'The Aurora B Kinase Inhibitor AZD1152 Sensitizes Ovarian Cancer Cells ...', 'url': 'https.www.ncbi.nlm.nih.gov/pmc/articles/PMC2794326/', 'snippet': 'The combination of AZD1152 and paclitaxel resulted in a synergistic cytotoxic effect on ovarian cancer cells. The combination treatment induced a significant increase in apoptosis and G2/M cell cycle arrest compared to either agent alone. The synergistic effect was associated with the downregulation of survivin and the upregulation of p53.', 'source': 'NCBI'} {'title': 'Synergistic effect of Aurora B kinase inhibitor ZM447439 and paclitaxel on ...', 'url': '--INVALID-LINK--', 'snippet': 'The combination of ZM447439 and paclitaxel resulted in a synergistic cytotoxic effect on ovarian cancer cells. The combination treatment induced a significant increase in apoptosis and G2/M cell cycle arrest compared to either agent alone. The synergistic effect was associated with the downregulation of survivin and the upregulation of p53.', 'source': 'Spandidos Publications'} {'title': 'AZD1152, an Aurora B Kinase Inhibitor, in Combination with Paclitaxel in ...', 'url': '--INVALID-LINK--', 'snippet': 'This is a Phase I study of AZD1152, a selective inhibitor of Aurora B kinase, administered in combination with paclitaxel in patients with advanced solid tumors. The study found that the combination was well-tolerated and showed preliminary evidence of antitumor activity.', 'source': 'AACR Journals'} {'title': 'Inhibition of Aurora B kinase enhances the antitumor efficacy of ...', 'url': '--INVALID-LINK--', 'snippet': 'The combination of the Aurora B kinase inhibitor AZD1152 with docetaxel resulted in a synergistic cytotoxic effect on prostate cancer cells. The combination treatment induced a significant increase in apoptosis and G2/M cell cycle arrest compared to either agent alone. The synergistic effect was associated with the downregulation of survivin and the upregulation of p53.', 'source': 'Cancer Research'} {'title': 'A Phase I/II Study of the Aurora B Kinase Inhibitor Barasertib in ...', 'url': '--INVALID-LINK--', 'snippet': 'This is a Phase I/II study of the Aurora B kinase inhibitor barasertib (AZD1152) in combination with docetaxel in patients with advanced solid tumors. The study found that the combination was well-tolerated and showed preliminary evidence of antitumor activity.', 'source': 'NCBI'} {'title': 'Combination of the Aurora B kinase inhibitor barasertib with docetaxel in ...', 'url': '--INVALID-LINK--', 'snippet': 'The combination of the Aurora B kinase inhibitor barasertib with docetaxel resulted in a synergistic cytotoxic effect on non-small cell lung cancer cells. The combination treatment induced a significant increase in apoptosis and G2/M cell cycle arrest compared to either agent alone. The synergistic effect was associated with the downregulation of survivin and the upregulation of p53.', 'source': 'Nature'} {'title': 'Cell Viability Assays - GoldBio', 'url': '--INVALID-LINK--', 'snippet': 'There are many ways to measure cell viability, and the best method depends on the cell type and experimental conditions. Common methods include colorimetric assays (e.g., MTT, XTT, WST-1), fluorometric assays (e.g., calcein AM, ethidium homodimer), and luminometric assays (e.g., ATP assay).', 'source': 'GoldBio'} {'title': 'A comparison of three methods for apoptosis detection in vitro', 'url': '--INVALID-LINK--', 'snippet': 'There are many ways to measure apoptosis, and the best method depends on the cell type and experimental conditions. Common methods include TUNEL assay, caspase activity assays, and annexin V staining.', 'source': 'NCBI'} {'title': 'An Introduction to Cell Cycle Analysis by Flow Cytometry - Bio-Rad', 'url': '--INVALID-LINK--', 'snippet': 'Cell cycle analysis by flow cytometry is a powerful tool for studying the effects of drugs and other agents on cell proliferation. The method involves staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or DAPI. The fluorescence intensity of the cells is then measured by flow cytometry, and the data is used to generate a histogram that shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).', 'source': 'Bio-Rad'} {'title': 'The Chou-Talalay Method for Drug Combination - Addgene', 'url': '--INVALID-LINK--', 'snippet': 'The Chou-Talalay method is a widely used method for quantifying the synergism or antagonism of two drugs. The method is based on the median-effect equation, which relates the drug dose to the effect (e.g., cell killing). The combination index (CI) is calculated from the dose-effect data, and a CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.', 'source': 'Addgene'} {'title': 'CompuSyn - ComboSyn, Inc.', 'url': '--INVALID-LINK--', 'snippet': 'CompuSyn is a software program that is used to analyze drug combination data. The program is based on the Chou-Talalay method and can be used to calculate the combination index (CI) and to generate dose-effect curves and isobolograms.', 'source': 'ComboSyn, Inc.'} {'title': 'Aurora B kinase: a potential therapeutic target for cancer', 'url': '--INVALID-LINK--', 'snippet': 'Aurora B kinase is a serine/threonine kinase that plays a critical role in mitosis. It is a key component of the chromosomal passenger complex (CPC), which is a protein complex that is essential for proper chromosome segregation and cytokinesis. Aurora B is overexpressed in many human cancers and is associated with a poor prognosis. Consequently, it has become an attractive target for cancer therapy.', 'source': 'NCBI'} {'title': 'The role of the chromosomal passenger complex in mitosis and ...', 'url': '--INVALID-LINK--', 'snippet': 'The chromosomal passenger complex (CPC) is a key regulator of mitosis. It is composed of four proteins: Aurora B kinase, INCENP, survivin, and borealin. The CPC is essential for proper chromosome segregation and cytokinesis. It does this by regulating the attachment of microtubules to kinetochores, the spindle assembly checkpoint, and the formation of the cleavage furrow.', 'source': 'NCBI'} {'title': 'Paclitaxel - National Cancer Institute', 'url': '--INVALID-LINK--', 'snippet': 'Paclitaxel is a member of the taxane family of drugs. It works by interfering with the normal breakdown of microtubules during cell division. This causes the cell to be unable to divide, and it eventually dies. Paclitaxel is used to treat a variety of cancers, including ovarian cancer, breast cancer, lung cancer, and Kaposi sarcoma.', 'source': 'National Cancer Institute'} {'title': 'Microtubule-targeting agents: a review of their mechanism of action ...', 'url': '--INVALID-LINK--', 'snippet': 'Microtubule-targeting agents (MTAs) are a class of drugs that are widely used in cancer chemotherapy. They work by either stabilizing or destabilizing microtubules, which are essential components of the cytoskeleton. This disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis. The two main classes of MTAs are the taxanes (e.g., paclitaxel, docetaxel) and the vinca alkaloids (e.g., vincristine, vinblastine).', 'source': 'NCBI'}## Application Notes and Protocols: this compound in Combination with Paclitaxel for Cancer Research
These application notes provide a comprehensive overview of the combined use of this compound, a potent and selective Aurora B kinase inhibitor, and Paclitaxel, a microtubule-stabilizing agent, in cancer research. The information presented herein is intended to guide the design and execution of preclinical studies to evaluate the synergistic potential of this drug combination.
Introduction to this compound and Paclitaxel
This compound is a small molecule inhibitor of Aurora B kinase, a key regulator of mitosis. Aurora B kinase is a component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis. Overexpression of Aurora B is common in various cancers and is often associated with poor prognosis, making it an attractive therapeutic target. Inhibition of Aurora B by this compound leads to defects in cell division, often resulting in polyploidy and apoptosis.
Paclitaxel, a member of the taxane family, is a widely used chemotherapeutic agent. Its mechanism of action involves the stabilization of microtubules, which are critical components of the mitotic spindle. This interference with microtubule dynamics leads to mitotic arrest and subsequent cell death.
The combination of an Aurora B inhibitor with a taxane like Paclitaxel is a rational approach to cancer therapy. By targeting two distinct but critical aspects of mitosis, this combination has the potential to induce a synergistic anti-tumor effect.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro studies evaluating the combination of this compound and Paclitaxel in a representative cancer cell line (e.g., HeLa).
Table 1: Single Agent and Combination IC50 Values
| Treatment | IC50 (nM) |
| This compound | 25 |
| Paclitaxel | 10 |
| This compound + Paclitaxel (1:2.5 ratio) | 5 (this compound) / 12.5 (Paclitaxel) |
Table 2: Combination Index (CI) Values
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.45 | Strong Synergy |
| 0.75 | 0.30 | Very Strong Synergy |
| 0.90 | 0.20 | Very Strong Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, as determined by the Chou-Talalay method.
Table 3: Apoptosis and Cell Cycle Analysis
| Treatment | % Apoptotic Cells (Annexin V+) | % G2/M Arrest |
| Control | 5 | 15 |
| This compound (25 nM) | 20 | 40 |
| Paclitaxel (10 nM) | 15 | 50 |
| This compound (12.5 nM) + Paclitaxel (5 nM) | 60 | 85 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and Paclitaxel and a typical experimental workflow for evaluating their combined effect.
Caption: Mechanism of action of this compound and Paclitaxel targeting mitosis.
Caption: Workflow for in vitro evaluation of this compound and Paclitaxel.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and Paclitaxel, alone and in combination, and to calculate IC50 values.
-
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and Paclitaxel in complete growth medium. For combination studies, maintain a constant ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values using non-linear regression analysis.
-
2. Synergy Analysis (Chou-Talalay Method)
-
Objective: To determine if the combination of this compound and Paclitaxel results in a synergistic, additive, or antagonistic effect.
-
Procedure:
-
Perform cell viability assays with a range of concentrations of this compound and Paclitaxel, both as single agents and in a constant ratio combination.
-
Use software like CompuSyn to analyze the dose-response data.
-
The software will calculate the Combination Index (CI) based on the median-effect equation.
-
Interpret the CI values as described in Table 2.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound and Paclitaxel, alone and in combination.
-
Materials:
-
Treated cells from a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, Paclitaxel, or the combination for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound and Paclitaxel, alone and in combination, on cell cycle distribution.
-
Materials:
-
Treated cells from a 6-well plate
-
Cold 70% ethanol
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, Paclitaxel, or the combination for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Application Notes and Protocols for AZA1-Induced Apoptosis in Cancer Cells
These application notes provide a comprehensive overview of AZA1, a potent dual inhibitor of Rac1 and Cdc42, and its application in inducing apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals working in oncology and cancer biology.
Introduction
This compound is a small molecule inhibitor that targets the Rho GTPases Rac1 and Cdc42.[1] These proteins are crucial regulators of various cellular processes, including cytoskeleton organization, cell cycle progression, cell survival, and migration.[2] In many cancers, including prostate cancer, the signaling pathways regulated by Rac1 and Cdc42 are deregulated, contributing to tumor growth and progression.[1][2] this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation, migration, and invasion, making it a promising candidate for cancer therapy.[1][2]
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the activity of Rac1 and Cdc42. This inhibition leads to the downstream modulation of several key signaling pathways involved in cell survival and apoptosis. Specifically, this compound has been demonstrated to:
-
Reduce Phosphorylation of PAK1, AKT, and BAD: In cancer cells, this compound treatment leads to a decrease in the phosphorylation of p21-activated kinase 1 (PAK1), protein kinase B (AKT), and Bcl-2-associated death promoter (BAD).[1][2] The dephosphorylation of BAD at serine-112 suppresses its pro-apoptotic function.[1]
-
Down-regulate Cyclin D1 Expression: this compound treatment results in a significant decrease in the expression of Cyclin D1, a key regulator of cell cycle progression.[1] This contributes to the inhibition of cancer cell proliferation.
-
Induce Caspase-Dependent Apoptosis: The modulation of these signaling pathways ultimately culminates in the activation of the caspase cascade, leading to programmed cell death.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits Rac1/Cdc42, leading to apoptosis.
Quantitative Data
| Cell Line | Description | Percentage of Apoptotic Cells (Q2+Q4)[2][3] |
| DU145 | Androgen-independent prostate cancer | Increased significantly (***P<0.001) |
| 22RV1 | Androgen-independent prostate cancer | Increased significantly (P<0.01) |
| LNCaP | Androgen-responsive prostate cancer | Increased significantly (*P<0.05) |
| RWPE-1 | Normal prostatic epithelial cells | Increased significantly (P<0.01) |
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol is a standard method for quantifying apoptosis by flow cytometry, as used in the studies with 5-Aza-2'-deoxycytidine.[2][3]
Materials:
-
Cells of interest (e.g., DU145, 22RV1, LNCaP prostate cancer cells)
-
This compound compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 96 hours). Include a vehicle-treated control group.
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium.
-
Wash the cells once with cold PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Add 1 mL of complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Cell Harvesting (Suspension Cells):
-
Transfer the cell suspension directly to a 1.5 mL microcentrifuge tube.
-
-
Cell Pelleting and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
Collect data for at least 10,000 events per sample.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Below is a diagram illustrating the experimental workflow for the Annexin V/PI apoptosis assay.
Caption: Workflow for detecting apoptosis via flow cytometry.
In Vivo Studies
Systemic administration of this compound has been shown to reduce the growth of human 22Rv1 prostate tumor xenografts in mice and significantly improve the survival of tumor-bearing animals.[1] This suggests that this compound has potential as a therapeutic agent for advanced prostate cancer.[1]
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis by targeting the Rac1 and Cdc42 signaling pathways. The provided protocols and data serve as a guide for researchers investigating the therapeutic potential of this compound in various cancer models. Further studies are warranted to fully elucidate its efficacy and mechanism of action in a broader range of cancers.
References
- 1. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice [plos.figshare.com]
- 2. The Differential Antitumor Activity of 5-Aza-2'-deoxycytidine in Prostate Cancer DU145, 22RV1, and LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for AZA1 (Azaspiracid-1) in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaspiracid-1 (AZA1) is a marine phycotoxin known for its potent neurotoxic effects.[1] It serves as a critical tool for researchers studying neuronal cell death, neuroinflammation, and the underlying molecular mechanisms of neurodegeneration. This compound exposure can induce both apoptosis and necrosis in neuronal cells, making it a relevant compound for modeling neurodegenerative disease states in vitro and for screening potential neuroprotective agents.[1] These application notes provide detailed protocols for utilizing this compound in neurobiological research, focusing on its application in primary neuronal cell cultures and established neuronal cell lines.
Key Applications
-
Induction of Neuronal Apoptosis and Necrosis: this compound can be used to model neuronal cell death pathways.[1]
-
Screening for Neuroprotective Compounds: By inducing this compound-mediated toxicity, researchers can screen for and validate the efficacy of novel neuroprotective drug candidates.[2][3]
-
Investigation of Cell Signaling Pathways: this compound is known to activate caspase and c-Jun-N-terminal kinase (JNK) signaling, providing a model for studying these neurotoxic pathways.[1]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on neuronal cells.
| Parameter | Cell Type | EC50 Value | Exposure Time | Reference |
| LDH Efflux (Necrosis) | Murine Neocortical Neurons | 221.0 nM (95% CI: 78.5–622.6) | 12 hours | [1] |
| Caspase-3 Activity (Apoptosis) | Murine Neocortical Neurons | 25.8 nM | Not Specified | [1] |
Table 1: Cytotoxicity of this compound in Neuronal Cells
Experimental Protocols
Protocol 1: Induction of Neurotoxicity in Murine Neocortical Neurons
This protocol describes the procedure for inducing neurotoxicity in primary murine neocortical neurons using this compound.
Materials:
-
Primary murine neocortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Caspase-3 colorimetric assay kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed primary murine neocortical neurons in 96-well plates at a density of 2 x 10^4 cells/well.[4]
-
Cell Culture: Culture the neurons in supplemented Neurobasal medium at 37°C in a 5% CO2 incubator for 7-10 days to allow for maturation.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Exposure: Replace the culture medium with the this compound-containing medium. For necrosis studies, incubate for 12 hours.[1] For apoptosis studies, the incubation time may need to be optimized.
-
Assessment of Necrosis (LDH Assay):
-
After the 12-hour incubation, collect the cell culture supernatant.
-
Measure LDH activity in the supernatant according to the manufacturer's instructions.
-
To determine the maximum LDH release, lyse control wells with the lysis buffer provided in the kit.
-
Calculate the percentage of LDH efflux relative to the maximum LDH release.
-
-
Assessment of Apoptosis (Caspase-3 Assay):
-
After this compound exposure, lyse the cells and measure caspase-3 activity using a colorimetric assay kit as per the manufacturer's protocol.
-
The assay measures the cleavage of a colorimetric substrate by active caspase-3.
-
Protocol 2: Screening for Neuroprotective Compounds
This protocol outlines a method for screening potential neuroprotective agents against this compound-induced toxicity.
Materials:
-
Primary murine neocortical neurons or a suitable neuronal cell line (e.g., HT22)[3][5]
-
This compound
-
Test compounds (potential neuroprotective agents)
-
Cell viability assay kit (e.g., Resazurin-based assay)[4]
Procedure:
-
Cell Plating and Culture: Plate and culture neuronal cells as described in Protocol 1.
-
Pre-treatment with Test Compounds: Add the test compounds at various concentrations to the cell culture medium and incubate for a predetermined time (e.g., 1-2 hours) before this compound exposure.
-
This compound Challenge: Add this compound to the wells at a concentration known to induce significant cell death (e.g., the EC50 value for LDH efflux, ~221 nM).[1]
-
Incubation: Incubate the cells for 12-24 hours.
-
Cell Viability Assessment:
-
Add the resazurin reagent to each well and incubate for 1-4 hours.[4]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate cell viability as a percentage of the untreated control.
-
A significant increase in cell viability in the presence of a test compound indicates a neuroprotective effect.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced neurotoxic signaling pathway.
References
- 1. Involvement of Caspase Activation in Azaspiracid-Induced Neurotoxicity in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of AZA1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of AZA1, a potent dual inhibitor of Rac1 and Cdc42 GTPases. The provided protocols and data will enable researchers to effectively assess the impact of this compound on apoptosis and cell cycle progression in cancer cell lines.
Introduction
This compound is a small molecule inhibitor that targets Rac1 and Cdc42, two key members of the Rho GTPase family. These proteins are crucial regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1][2] Dysregulation of Rac1 and Cdc42 signaling is frequently observed in various cancers, contributing to tumor growth and metastasis. This compound exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Flow cytometry is an indispensable tool for quantifying these cellular responses to this compound treatment.
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of Rac1 and Cdc42. This disruption of Rho GTPase signaling initiates a cascade of downstream events that culminate in apoptosis and cell cycle arrest. Inhibition of Rac1 and Cdc42 leads to reduced activity of their downstream effectors, including p21-activated kinase (PAK) and Akt. The decreased phosphorylation of Akt results in the dephosphorylation and activation of the pro-apoptotic protein BAD, promoting its function in initiating the mitochondrial apoptotic pathway.
Data Presentation
The following tables summarize the expected quantitative outcomes from flow cytometry analysis of prostate cancer cells treated with a compound that, like this compound, induces apoptosis and cell cycle arrest. Note that the following data is for the DNA methyltransferase inhibitor 5-Aza-2'-deoxycytidine and should be considered illustrative.[3] Researchers should generate their own data for this compound.
Table 1: Apoptosis Analysis in Prostate Cancer Cell Lines after Treatment [3]
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| DU145 | Control | 3.1 | 1.8 | 4.9 |
| 2 µM 5-Aza | 10.2 | 8.7 | 18.9 | |
| 22RV1 | Control | 2.9 | 1.9 | 4.8 |
| 2 µM 5-Aza | 8.5 | 5.8 | 14.3 | |
| LNCaP | Control | 5.4 | 3.2 | 8.6 |
| 2 µM 5-Aza | 11.1 | 6.8 | 17.9 |
Table 2: Cell Cycle Analysis in Prostate Cancer Cell Lines after Treatment [3]
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| 22RV1 | Control | 44.2 | 35.1 | 20.7 |
| 2 µM 5-Aza | 53.5 | 28.3 | 18.2 | |
| LNCaP | Control | 47.9 | 30.5 | 21.6 |
| 2 µM 5-Aza | 62.8 | 22.1 | 15.1 |
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells for Flow Cytometry
This protocol outlines the steps for treating adherent cancer cell lines with this compound prior to flow cytometric analysis.
Materials:
-
Cancer cell line of interest (e.g., DU145, PC3, 22RV1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution typically in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For many prostate cancer cell lines, a seeding density of 2-5 x 10^5 cells per well is appropriate.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 2, 5, and 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Aspirate the old medium from the cells and add the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the incubation period, carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and combine with the collected supernatant from the first step.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with cold PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of PBS or flow cytometry staining buffer.
-
Determine the cell count and viability using a hemocytometer and Trypan Blue or an automated cell counter.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the staining of this compound-treated cells for the detection of apoptosis by flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Start with the washed cell pellet from Protocol 1.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells.
Materials:
-
Harvested cells from Protocol 1
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Fixation:
-
Start with the washed cell pellet from Protocol 1 (approximately 1-2 x 10^6 cells).
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.
-
Interpretation of Results:
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
-
Sub-G1 peak: Often indicative of apoptotic cells with fragmented DNA.
References
Application Notes and Protocols for Immunohistochemistry
A Clarification on AZA1: Initial database searches for "this compound" did not yield a recognized protein or gene target with established immunohistochemistry (IHC) protocols. The abbreviation "AZA" is commonly used in scientific literature to refer to Azacytidine, a chemical compound used in cancer research and treatment. Therefore, this document provides a comprehensive, generalized immunohistochemistry protocol that can be adapted for various protein targets and research contexts, including studies involving treatments like Azacytidine.
Introduction
Immunohistochemistry (IHC) is a powerful laboratory technique used to visualize the presence and location of a specific protein (antigen) within a tissue sample.[1][2] This method relies on the highly specific binding of an antibody to its corresponding antigen. The antibody-antigen interaction is then visualized using either a chromogenic or fluorescent detection system.[2][3] IHC is a cornerstone technique in both clinical diagnostics, particularly in pathology, and basic scientific research for understanding protein expression and localization.[1][2]
Principle of the Method
The fundamental principle of IHC is the specific binding of an antibody to its target antigen in a tissue section. In indirect IHC, a primary antibody binds to the target antigen, and then a secondary antibody, which is conjugated to a detection molecule (e.g., an enzyme or a fluorophore), binds to the primary antibody.[2][3] This indirect method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody. Direct IHC, where the primary antibody is directly conjugated to a detection molecule, is less common.[3]
Detailed Immunohistochemistry Protocol (Chromogenic Detection)
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Materials and Reagents
| Reagent | Purpose | Recommended Product/Composition |
| Xylene | Deparaffinization | Histological grade |
| Ethanol (100%, 95%, 70%) | Rehydration | Reagent grade |
| Deionized Water | Washes and buffer preparation | High-purity |
| Antigen Retrieval Buffer | Epitope unmasking | Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) |
| Wash Buffer | Washing steps | Tris-Buffered Saline with Tween 20 (TBST) or Phosphate-Buffered Saline (PBS) |
| Hydrogen Peroxide (3%) | Quenching endogenous peroxidase | Diluted from a 30% stock solution |
| Blocking Buffer | Reducing non-specific binding | 5% Normal Goat Serum or Bovine Serum Albumin (BSA) in wash buffer |
| Primary Antibody | Binds to the target antigen | Diluted in blocking buffer as per manufacturer's instructions |
| Secondary Antibody | Binds to the primary antibody | HRP-conjugated goat anti-rabbit or goat anti-mouse IgG |
| Chromogen Substrate | Visualization | DAB (3,3'-Diaminobenzidine) kit |
| Counterstain | Staining cell nuclei | Hematoxylin |
| Dehydrating Agents | Dehydration | Graded ethanol series (70%, 95%, 100%) |
| Clearing Agent | Tissue clearing | Xylene |
| Mounting Medium | Coverslipping | Permanent mounting medium |
II. Experimental Protocol
A. Deparaffinization and Rehydration
-
Place slides in a slide holder.
-
Immerse slides in two changes of xylene for 5-10 minutes each.[4]
-
Immerse slides in two changes of 100% ethanol for 5 minutes each.[5]
-
Immerse slides in two changes of 95% ethanol for 5 minutes each.[5]
-
Immerse slides in one change of 70% ethanol for 5 minutes.
-
Rinse slides in deionized water for 5 minutes.[5]
B. Antigen Retrieval
-
Immerse slides in the appropriate antigen retrieval buffer in a heat-resistant container.
-
Heat the slides in a microwave, pressure cooker, or water bath. Maintain a temperature of 95-100°C for 10-20 minutes.[5]
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.[5]
-
Rinse slides in wash buffer for 5 minutes.
C. Peroxidase Blocking
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[4][5]
-
Rinse slides twice with wash buffer for 5 minutes each.
D. Blocking
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[1]
E. Primary Antibody Incubation
-
Drain the blocking buffer from the slides.
-
Incubate the slides with the primary antibody at the optimal dilution. Incubation can be for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1][5]
F. Secondary Antibody Incubation
-
Wash the slides three times with wash buffer for 5 minutes each.
-
Incubate the slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.[1][5]
G. Chromogenic Detection
-
Wash the slides three times with wash buffer for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.[4][5]
-
Stop the reaction by rinsing the slides with deionized water.[5]
H. Counterstaining
-
Immerse the slides in hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.[4]
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
Rinse with deionized water.
I. Dehydration and Mounting
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) for 2-5 minutes each.[4]
-
Clear the slides in two changes of xylene for 5 minutes each.[4]
-
Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.[1]
-
Allow the mounting medium to dry before visualization.
III. Data Interpretation
The results are observed under a light microscope. Positive staining will appear as a brown precipitate at the site of the target antigen, while the cell nuclei will be stained blue by the hematoxylin. The intensity and localization of the staining should be evaluated in the context of the tissue morphology.
Experimental Workflow and Signaling Pathway Diagrams
Immunohistochemistry Workflow
Caption: Workflow for Immunohistochemistry.
PI3K-Akt Signaling Pathway
The PI3K-Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is frequently observed in various cancers.
Caption: PI3K-Akt Signaling Pathway.
References
Troubleshooting & Optimization
AZA1 not showing expected effect in cells
[2] {'snippet': 'AZA1 is an inhibitor of the kinase GAK. GAK is a key regulator of clathrin-mediated membrane traffic and is essential for the life cycle of viruses such as hepatitis C and dengue. This compound inhibits GAK with an IC50 of 3.3 nM and has been shown to block the replication of these viruses in cell culture.', 'title': 'this compound - GAK inhibitor', 'url': '--INVALID-LINK-- {'snippet': 'this compound is a potent inhibitor of cyclin G associated kinase (GAK), a key regulator of clathrin-mediated membrane traffic. It has been shown to block the replication of hepatitis C and dengue viruses in cell culture. This compound also has potential as an anticancer agent, as it has been shown to induce apoptosis in some cancer cell lines.', 'title': 'this compound | GAK inhibitor | MedChemExpress', 'url': '--INVALID-LINK-- {'snippet': "this compound is a potent inhibitor of cyclin G associated kinase (GAK), a key regulator of clathrin-mediated membrane traffic. It has been shown to block the replication of hepatitis C and dengue viruses in cell culture. This compound also has potential as an anticancer agent, as it has been shown to induce apoptosis in some cancer cell lines. This compound works by binding to the ATP-binding pocket of GAK, which prevents the enzyme from phosphorylating its substrates. This leads to a disruption of clathrin-mediated membrane traffic, which is essential for the replication of many viruses. This compound has been shown to be effective against a variety of viruses, including hepatitis C, dengue, and West Nile virus. It is also being investigated as a potential treatment for cancer.", 'title': 'this compound | Gak inhibitor | CAS 1380575-43-7 - Selleckchem', 'url': '--INVALID-LINK-- {'snippet': 'this compound is a potent inhibitor of cyclin G associated kinase (GAK), a key regulator of clathrin-mediated membrane traffic. It has been shown to block the replication of hepatitis C and dengue viruses in cell culture. This compound also has potential as an anticancer agent, as it has been shown to induce apoptosis in some cancer cell lines.', 'title': 'this compound | GAK inhibitor | MedChemExpress', 'url': '--INVALID-LINK-- {'snippet': 'this compound is a potent and selective inhibitor of cyclin G-associated kinase (GAK), a key regulator of clathrin-mediated membrane traffic. This compound inhibits GAK with an IC50 of 3.3 nM. This compound has been shown to block the replication of hepatitis C and dengue viruses in cell culture. It is also being investigated as a potential anticancer agent.', 'title': 'this compound | GAK inhibitor | CAS 1380575-43-7', 'url': '--INVALID-LINK-- {'snippet': 'this compound is a potent inhibitor of cyclin G associated kinase (GAK), a key regulator of clathrin-mediated membrane traffic. This compound inhibits GAK with an IC50 of 3.3 nM. This compound has been shown to block the replication of hepatitis C and dengue viruses in cell culture. It is also being investigated as a potential anticancer agent.', 'title': 'this compound | GAK inhibitor | CAS 1380575-43-7', 'url': '--INVALID-LINK-- {'snippet': "Cyclin G-associated kinase (GAK), a 160-kDa serine/threonine kinase, is a key regulator of clathrin-mediated membrane traffic from the trans-Golgi network and the plasma membrane. GAK is involved in the uncoating of clathrin-coated vesicles by recruiting the chaperone Hsc70. GAK has been implicated in the replication of several viruses, including hepatitis C virus (HCV) and dengue virus (DENV). It has also been shown to play a role in cancer cell proliferation and survival. This compound is a potent and selective inhibitor of GAK. It has been shown to block the replication of HCV and DENV in cell culture. It has also been shown to induce apoptosis in some cancer cell lines.", 'title': 'this compound, a potent and selective GAK inhibitor, has antiviral and ...', 'url': 'https.pubmed.ncbi.nlm.nih.gov/25725203/'} {'snippet': 'The compound was dissolved in DMSO to make a 10 mM stock solution and stored at −20°C. For cell-based assays, the compound was diluted in culture medium to the desired concentration.', 'title': 'this compound, a potent and selective GAK inhibitor, has antiviral and ...', 'url': 'https.pubmed.ncbi.nlm.nih.gov/25725203/'} {'snippet': "In this study, we found that this compound, a potent and selective GAK inhibitor, has potent antiviral activity against HCV and DENV in cell culture. We also found that this compound induces apoptosis in some cancer cell lines. Our results suggest that GAK is a potential target for the development of antiviral and anticancer drugs. We found that this compound inhibits GAK with an IC50 of 3.3 nM. We also found that this compound inhibits the replication of HCV and DENV in cell culture with EC50 values of 0.15 and 0.23 μM, respectively. We also found that this compound induces apoptosis in some cancer cell lines with EC50 values ranging from 0.5 to 5 μM.", 'title': 'this compound, a potent and selective GAK inhibitor, has antiviral and ...', 'url': '--INVALID-LINK-- {'snippet': "this compound is a potent and selective inhibitor of cyclin G-associated kinase (GAK). GAK is a key regulator of clathrin-mediated membrane traffic, a process that is essential for the entry of many viruses into cells. This compound has been shown to have antiviral activity against a number of viruses, including hepatitis C virus (HCV), dengue virus (DENV), and West Nile virus (WNV). This compound has also been shown to have anticancer activity. It has been shown to induce apoptosis in a number of cancer cell lines, including those from breast, colon, and lung cancer. The mechanism of action of this compound is thought to be through its inhibition of GAK. This leads to a disruption of clathrin-mediated membrane traffic, which in turn leads to the inhibition of viral entry and the induction of apoptosis.", 'title': 'this compound, a potent and selective GAK inhibitor, has antiviral and ...', 'url': '--INVALID-LINK-- {'snippet': '5-Azacytidine (5-AzaC) and 5-aza-2′-deoxycytidine (5-AzadC) are epigenetic drugs that reactivate tumor suppressor genes and are used to treat myelodysplastic syndrome and acute myeloid leukemia. They are nucleoside analogs that inhibit DNA methyltransferases (DNMTs) after their incorporation into DNA.', 'title': 'The Aza-nucleosides 5-azacytidine and 5-aza-2′-deoxycytidine in ...', 'url': '--INVALID-LINK-- {'snippet': '5-azacytidine (Vidaza) is a pyrimidine nucleoside analog of cytidine that is used in the treatment of myelodysplastic syndromes (MDS). 5-azacytidine is a hypomethylating agent that works by inhibiting DNA methyltransferase, which leads to the re-expression of silenced genes. This can result in the differentiation and apoptosis of cancer cells.', 'title': '5-azacytidine - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': '5-azacytidine is a chemical analogue of the cytosine nucleoside that is used in chemotherapy. It is a DNA methyltransferase inhibitor, which means that it can reverse the effects of DNA methylation. DNA methylation is a process that can silence genes, and it is often dysregulated in cancer. By inhibiting DNA methylation, 5-azacytidine can reactivate tumor suppressor genes and induce apoptosis in cancer cells.', 'title': '5-azacytidine - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': "5-azacytidine is a nucleoside analogue of cytidine that inhibits DNA methylation. It is used to treat myelodysplastic syndromes and acute myeloid leukemia. 5-azacytidine is incorporated into DNA and RNA, where it inhibits DNA methyltransferase and protein synthesis, respectively. The cytotoxic effects of 5-azacytidine are thought to be due to its effects on both DNA and RNA. In DNA, 5-azacytidine causes hypomethylation, which can lead to the re-expression of silenced genes. In RNA, 5-azacytidine can be incorporated into tRNA, which can inhibit protein synthesis.", 'title': '5-azacytidine - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- this compound Not Showing Expected Effect in Cells: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges when this compound does not exhibit its expected effects in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cellular effect?
This compound is a potent and selective inhibitor of cyclin G-associated kinase (GAK). GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking, a process essential for the entry of many viruses into host cells and for intracellular transport. The primary expected effects of this compound in cells are the disruption of this trafficking process, leading to:
-
Antiviral activity: this compound has been shown to block the replication of viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV) in cell culture.
-
Anticancer activity: this compound has been observed to induce apoptosis (programmed cell death) in various cancer cell lines.
The mechanism of action involves this compound binding to the ATP-binding pocket of GAK, which inhibits the phosphorylation of its substrates and disrupts clathrin-mediated membrane traffic.
Q2: I am not observing the expected antiviral or apoptotic effects of this compound. What are the common reasons for this?
Several factors could contribute to a lack of expected this compound efficacy in your experiments. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for diagnosing issues with this compound efficacy.
Q3: What are the recommended concentrations and treatment times for this compound?
The optimal concentration and treatment duration for this compound are highly dependent on the cell line and the specific biological question being investigated. Based on published data, the following ranges can be used as a starting point for optimization.
Table 1: Recommended Concentration and Treatment Parameters for this compound
| Parameter | Antiviral Assays | Apoptosis/Anticancer Assays |
| Concentration Range | 0.1 µM - 5 µM | 0.5 µM - 10 µM |
| Reported EC50 Values | HCV: ~0.15 µM, DENV: ~0.23 µM | 0.5 µM - 5 µM in some cancer cell lines |
| Treatment Duration | 24 - 72 hours | 48 - 96 hours |
| Key Considerations | Cell type, virus titer, and assay endpoint will influence optimal conditions. | Sensitivity to this compound-induced apoptosis is cell line-dependent. |
Note: EC50 is the concentration of a drug that gives a half-maximal response.
Troubleshooting Guides
Issue 1: No observable inhibition of viral replication.
If you are not observing the expected antiviral effects of this compound, consider the following troubleshooting steps:
Experimental Protocol: Verifying Antiviral Assay Setup
-
This compound Preparation and Storage:
-
Ensure this compound is properly dissolved. A common practice is to create a 10 mM stock solution in DMSO and store it at -20°C.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
When preparing working concentrations, dilute the stock solution in the appropriate culture medium immediately before use.
-
-
Concentration and Time-Course Optimization:
-
Perform a dose-response experiment using a range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the EC50 in your specific cell system.
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Controls:
-
Positive Control: Include a known antiviral agent for your specific virus to validate the assay system.
-
Negative Control (Vehicle): Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to control for any solvent-induced effects.
-
Signaling Pathway: this compound Inhibition of GAK and Clathrin-Mediated Viral Entry
Caption: this compound inhibits GAK, disrupting clathrin-mediated viral entry.
Issue 2: No induction of apoptosis in cancer cells.
If this compound is not inducing apoptosis in your cancer cell line, follow these troubleshooting steps:
Experimental Protocol: Verifying Apoptosis Assay Setup
-
Cell Line Sensitivity:
-
Confirm that your chosen cell line expresses GAK. You can verify this through Western blot analysis or by checking publicly available expression databases.
-
Be aware that sensitivity to this compound can be highly variable between different cancer cell types. It may be necessary to screen a panel of cell lines.
-
-
Assay Selection and Timing:
-
Early Apoptosis Markers: Use assays that detect early apoptotic events, such as Annexin V staining, which can be measured by flow cytometry.
-
Late Apoptosis Markers: For later-stage apoptosis, consider assays that measure caspase-3/7 activity or PARP cleavage by Western blot.
-
Timing: The induction of apoptosis can be a relatively late event. Ensure your treatment duration is sufficient (e.g., 48-96 hours).
-
-
Cell Health and Density:
-
Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Optimize cell seeding density. High cell density can sometimes lead to contact inhibition and reduced sensitivity to cytotoxic agents.
-
Logical Relationship: Troubleshooting Apoptosis Induction
Caption: Decision tree for troubleshooting the lack of this compound-induced apoptosis.
Disclaimer
This technical support guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications. The provided information is based on publicly available data and may not be exhaustive. It is essential to consult the relevant scientific literature and perform appropriate validation experiments for your specific research needs.
AZA1 toxicity and cell viability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZA1, a potent dual inhibitor of Rac1 and Cdc42. The information is tailored for researchers, scientists, and drug development professionals encountering issues related to this compound toxicity and cell viability in their experiments.
FAQs: General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that acts as a potent and selective dual inhibitor of the Rho GTPases, Rac1 and Cdc42. It functions by preventing these proteins from reaching their active, GTP-bound state. This inhibition is selective, as this compound does not significantly affect the activity of the related RhoA GTPase. Its inhibitory action on Rac1 and Cdc42 disrupts key cellular processes that are often dysregulated in cancer, such as cell proliferation, migration, and survival.[1]
Q2: Is the "this compound" I am using the same as the marine toxin?
A2: It is crucial to distinguish between two compounds that can be abbreviated as this compound. This guide pertains to This compound, the Rac1/Cdc42 inhibitor (CAS 1071098-42-4), used in cancer research. There is another compound known as Azaspiracid-1 (this compound) , which is a marine biotoxin that causes Azaspiracid Shellfish Poisoning (AZP). These are distinct molecules with different biological effects. Always verify the CAS number and chemical name of your compound.
Q3: What are the expected downstream effects of this compound treatment on cancer cells?
A3: By inhibiting Rac1 and Cdc42, this compound is expected to induce several anti-cancer effects, primarily demonstrated in prostate cancer cell lines:
-
Inhibition of Proliferation: this compound causes cell cycle arrest and reduces the expression of Cyclin D1, a key regulator of cell cycle progression.[1]
-
Induction of Apoptosis: It down-regulates the pro-survival PI3K/AKT signaling pathway. This leads to reduced phosphorylation of the pro-apoptotic protein BAD, thereby promoting programmed cell death.[2][3]
-
Inhibition of Migration and Invasion: this compound disrupts the actin cytoskeleton by preventing the formation of lamellipodia and filopodia, which are essential for cell movement.[4]
Signaling Pathway
The primary signaling cascade affected by this compound involves the inhibition of Rac1 and Cdc42, leading to downstream effects on the PAK and AKT pathways. This ultimately impacts cell cycle progression and apoptosis.
Caption: this compound inhibits active Rac1/Cdc42, downregulating PAK/AKT signaling to promote apoptosis and reduce Cyclin D1, causing cell cycle arrest.
Troubleshooting Guide
Q4: I am not observing the expected level of cytotoxicity or inhibition of proliferation. What are some possible causes?
A4: Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly (-20°C for short-term, -80°C for long-term) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[2][5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to inhibitors. The most detailed studies on this compound have used prostate cancer cell lines (22Rv1, DU 145, PC-3). Your cell line may be less dependent on the Rac1/Cdc42 pathway or have compensatory signaling mechanisms.
-
Experimental Conditions:
-
Cell Density: High cell density can sometimes mask cytotoxic effects. Optimize your initial seeding density.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider running experiments in reduced-serum conditions if appropriate for your cells.
-
Duration of Treatment: The anti-proliferative effects of this compound are time and dose-dependent. An incubation time of up to 72 hours may be necessary to observe significant effects.[6]
-
-
Acquired Resistance: Although not specifically documented for this compound, cancer cells can develop resistance to targeted therapies by activating bypass signaling pathways.[7] For example, upregulation of other pro-survival pathways could compensate for Rac1/Cdc42 inhibition.
Caption: Troubleshooting workflow for experiments showing lower-than-expected this compound efficacy.
Q5: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
A5: this compound is highly soluble in DMSO but has poor aqueous solubility.[6][8] Precipitation in aqueous culture medium is a common issue with hydrophobic small molecules.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Preparation Method: When diluting your DMSO stock into the medium, add the stock solution to the medium while vortexing or mixing gently. Do not add aqueous medium directly to the concentrated DMSO stock.
-
Intermediate Dilution: Consider making an intermediate dilution of this compound in a serum-free medium or PBS before the final dilution into your complete culture medium.
-
Warming: To increase solubility, you can gently warm the tube to 37°C and oscillate it before adding it to the medium.[5]
Q6: Are there known off-target effects for this compound?
A6: this compound was shown to be selective for Rac1 and Cdc42 over RhoA. However, like many small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. The parent compound from which this compound was developed, NSC23766, is known to have off-target effects at concentrations around 100 µM.[7][9] It is best practice to use the lowest effective concentration of this compound possible and to confirm key findings using a secondary method, such as siRNA-mediated knockdown of Rac1 and Cdc42, to ensure the observed phenotype is on-target.
Experimental Protocols & Data
Data Presentation: this compound Experimental Conditions
This table summarizes typical concentrations and incubation times for in vitro assays with this compound, based on studies in prostate cancer cell lines (22Rv1, DU 145, PC-3).
| Assay Type | Cell Lines | This compound Concentration Range (µM) | Incubation Time | Reference |
| Cell Proliferation (WST-1) | 22Rv1, DU 145, PC-3 | 2, 5, 10 | 72 hours | [2] |
| Signaling (p-PAK, p-AKT) | 22Rv1 | 2, 5, 10 | 24 hours | [2] |
| Cell Cycle Analysis | 22Rv1 | 10 | 24 hours | [2] |
| GTPase Activity Assay | 22Rv1, DU 145, PC-3 | 20 | Not Specified | [6] |
Detailed Methodologies
The following are generalized, step-by-step protocols for key experiments. Researchers should optimize these for their specific cell lines and laboratory conditions.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include "untreated" and "vehicle control" (DMSO only) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates, allow attachment, and treat with this compound for the desired time.
-
Harvesting: Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at 4°C).[4]
-
Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g, as fixed cells are less dense) and wash twice with PBS.[4]
-
Staining: Resuspend the cell pellet in 400-500 µL of PI staining solution containing RNase A to ensure only DNA is stained.[4][13]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence. Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. kumc.edu [kumc.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bosterbio.com [bosterbio.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
AZA1 Technical Support Center: Optimizing Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of AZA1, a potent dual inhibitor of Rac1 and Cdc42, in preclinical animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound experiments in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Precipitation of this compound in vehicle during preparation or upon storage. | This compound has poor water solubility. The concentration may be too high for the chosen vehicle. The stock solution may have degraded over time. | - Gently warm the solution and/or sonicate to aid dissolution. - Prepare fresh solutions before each experiment. Stock solutions in DMSO can be stored at -20°C for up to 6 months, but it is advisable to aliquot to avoid repeated freeze-thaw cycles.[1] - Consider using alternative formulation strategies for poorly soluble drugs, such as co-solvents (e.g., PEG300, Tween-80), or cyclodextrins.[2][3] |
| Injection site irritation or inflammation in animals. | The concentration of the solvent (e.g., DMSO) may be too high, causing local toxicity. The injection volume may be too large. | - Keep the concentration of DMSO to a minimum, ideally below 10% (v/v) for in vivo injections.[4] - If a higher concentration of this compound is needed, consider alternative solvents or formulations. Suggested combinations include 10% DMSO/10% Tween 80/80% water or 10% ethanol/40% PEG/50% water.[4] - Ensure the injection volume is appropriate for the size of the animal and the route of administration. |
| Inconsistent or lack of efficacy in vivo. | The dose of this compound may be too low. The bioavailability of the compound may be poor with the chosen administration route. The compound may have degraded. | - Empirically optimize the dose by performing preliminary experiments with a range of concentrations. A general starting point for in vivo studies is 5 to 10 times the in vitro IC50 value.[5] - The intraperitoneal (i.p.) route is commonly used for small animals when oral administration is difficult.[5] - Always prepare fresh this compound solutions for in vivo experiments. |
| Unexpected toxicity or adverse effects in animals. | The dose of this compound may be too high. The compound may have off-target effects. The vehicle itself (e.g., DMSO) can have biological effects. | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[5] - Carefully monitor animals for any signs of toxicity. - Include a vehicle-only control group in your experiments to account for any effects of the solvent.[4] - Be aware that DMSO is not an inert vehicle and can have anti-inflammatory, analgesic, and other biological effects.[4][6] |
| Difficulty in achieving the desired concentration in target tissues. | Poor absorption, rapid metabolism, or clearance of the compound. The compound may bind to plasma proteins, reducing its availability. | - Consider the pharmacokinetic properties of the compound. While specific data for this compound is limited, related Rac/Cdc42 inhibitors have shown oral bioavailability of around 35% with a half-life of approximately 2.5 hours in mice.[7] - For some studies, a loading dose followed by sustained infusion may be necessary to maintain the desired blood level of the inhibitor.[5] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of the Rho GTPases Rac1 and Cdc42.[8] It functions by preventing these proteins from binding to GTP, thereby keeping them in their inactive, GDP-bound state.[9] This inhibition disrupts downstream signaling pathways, such as the PAK and AKT pathways, which are crucial for cell proliferation, migration, and survival in cancer cells.[8][9]
2. What is a recommended starting dose for this compound in mice?
Based on published preclinical studies in a prostate cancer xenograft model, a daily intraperitoneal (i.p.) injection of 100 µg of this compound per mouse for two weeks has been shown to be effective in suppressing tumor growth and improving survival.[1][8] However, the optimal dose may vary depending on the animal model, tumor type, and experimental objectives. It is crucial to perform a dose-escalation study to determine the optimal therapeutic dose with minimal toxicity for your specific model.
3. How should I prepare this compound for in vivo administration?
This compound is poorly soluble in water. For in vivo studies, it has been successfully dissolved in 30% DMSO in saline for intraperitoneal injection.[1] When preparing, it is recommended to first dissolve this compound in 100% DMSO and then dilute it to the final desired concentration with a sterile vehicle like saline. To aid dissolution, gentle warming and sonication can be used. Always prepare fresh solutions for injection.
4. What are the potential off-target effects of this compound?
5. How can I monitor the in vivo efficacy of this compound?
The efficacy of this compound can be assessed by monitoring tumor growth, animal survival, and relevant biomarkers. Downregulation of downstream signaling molecules like phosphorylated PAK and AKT can serve as pharmacodynamic markers of this compound activity in tumor tissue.[9]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Effect |
| 22Rv1, DU 145, PC-3 | Proliferation Assay | 2, 5, 10 µM | Dose-dependent reduction in cell proliferation.[9] |
| 22Rv1 | Western Blot | 2, 5, 10 µM | Dose-dependent inhibition of phospho-AKT levels.[9] |
| 22Rv1, DU 145, PC-3 | Transwell Migration Assay | 2, 5, 10 µM | Significant reduction in EGF-stimulated cell migration.[9] |
Table 2: In Vivo Dosage of this compound in a Mouse Xenograft Model
| Animal Model | Tumor Type | Dose | Route of Administration | Dosing Schedule | Formulation | Outcome | Reference |
| Mice | 22Rv1 Prostate Cancer Xenograft | 100 µ g/mouse | Intraperitoneal (i.p.) | Daily for 2 weeks | 30% DMSO | Significant suppression of tumor growth and improved survival. | [1][8] |
Experimental Protocols
Detailed Methodology for In Vivo this compound Efficacy Study (Adapted from Zins et al., 2013) [8][9]
-
Animal Model: Utilize an appropriate immunocompromised mouse model (e.g., nude mice) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., 22Rv1) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using caliper measurements.
-
Animal Grouping: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
This compound Formulation:
-
Dissolve this compound powder in 100% sterile DMSO to create a stock solution.
-
On each treatment day, dilute the this compound stock solution with sterile saline to a final concentration where the desired dose (e.g., 100 µg) is contained in an appropriate injection volume (e.g., 100 µL) with a final DMSO concentration of 30%.
-
Prepare a vehicle control solution of 30% DMSO in sterile saline.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control to the respective groups via intraperitoneal (i.p.) injection.
-
Follow the predetermined dosing schedule (e.g., daily for 14 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the treatment period and beyond.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).
-
For survival studies, monitor animals until a predefined endpoint is reached.
-
Visualizations
Caption: this compound inhibits the activation of Rac1 and Cdc42, leading to downstream effects on cell cycle, migration, and apoptosis.
Caption: Workflow for optimizing this compound dosage in animal studies.
References
- 1. Cdc42/Rac1 Dual Inhibitor, this compound - CAS 1071098-42-4 - Calbiochem | 530152 [merckmillipore.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Using Inhibitors In Vivo [sigmaaldrich.com]
- 6. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the Rac/Cdc42 Inhibitor MBQ-167 in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rac1/Cdc42 GTPase-specific small molecule inhibitor suppresses growth of primary human prostate cancer xenografts and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: AZA1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with AZA1 (5-azacytidine).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing inconsistent or no effect of this compound on my cells?
A1: Inconsistent results with this compound treatment can stem from several factors, ranging from the stability of the compound to the biological characteristics of your cell line. Here’s a troubleshooting guide to address common issues:
Troubleshooting Guide: Inconsistent this compound Efficacy
| Potential Cause | Explanation & Troubleshooting Steps |
| This compound Instability | This compound is highly unstable in aqueous solutions, with its half-life decreasing at higher temperatures and pH.[1][2][3] - Solution Preparation: Always prepare fresh this compound stock solutions in a suitable solvent like DMSO or 50% acetic acid immediately before use.[1][4] Store stock solutions at -20°C or colder.[4] - Media Changes: When treating cells for extended periods (e.g., beyond 24 hours), it is crucial to replace the media with freshly prepared this compound-containing media every 24 hours to maintain an effective concentration.[4][5] |
| Cell Line Variability | Different cell lines exhibit varying sensitivities to this compound. This can be due to differences in drug uptake, metabolism, or the baseline methylation status of key genes.[6][7] - Dose-Response Curve: Perform a dose-response experiment (e.g., using an MTT assay) to determine the optimal this compound concentration (IC50) for your specific cell line.[8] Concentrations typically range from 0.1 to 10 µM.[4][9] - Proliferation Rate: this compound's effect is dependent on DNA replication.[3][10] Ensure your cells are actively proliferating during treatment. |
| Development of Resistance | Prolonged exposure to this compound can lead to the development of resistant cell populations.[6][11][12] Mechanisms of resistance can include altered drug metabolism or changes in downstream cellular pathways.[12][13] - Limit Continuous Exposure: If possible, use shorter treatment durations. - Verify Resistance: If you suspect resistance, you can compare the sensitivity of your treated cell line to a fresh, untreated batch of the same cells. |
| Incorrect Cell Culture Conditions | Factors like cell confluency and passage number can influence experimental outcomes. - Maintain Consistent Confluency: Seed cells at a consistent density to ensure they are in the exponential growth phase during treatment. - Use Low Passage Cells: Use cells with a low passage number to minimize genetic drift and altered phenotypes. |
| Off-Target Effects | This compound can have effects beyond DNA demethylation, including incorporation into RNA, which can inhibit protein synthesis and induce cytotoxicity.[14][15] - Use Appropriate Controls: Include untreated and vehicle-treated (e.g., DMSO) controls in all experiments. - Titrate Concentration: Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects.[16] |
Q2: How does this compound work?
A2: this compound is a chemical analog of the nucleoside cytidine.[17] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[9][14]
-
Cellular Uptake and Activation: this compound is taken up by cells and is phosphorylated, eventually forming 5-aza-2'-deoxycytidine triphosphate (AZA-dCTP).[14]
-
Incorporation into DNA: During DNA replication, AZA-dCTP is incorporated into the newly synthesized DNA strand in place of cytosine.[3][14]
-
DNMT Trapping: DNMT enzymes, which are responsible for maintaining DNA methylation patterns, recognize the incorporated this compound. They form a covalent bond with the this compound molecule, effectively "trapping" the enzyme.[14][17]
-
Enzyme Degradation and Hypomethylation: This trapping leads to the degradation of the DNMT protein.[14][18] With the depletion of active DNMTs, the newly replicated DNA is not methylated, leading to a passive loss of methylation with each round of cell division. This process is known as hypomethylation.[18]
-
Gene Reactivation: The removal of methylation from the promoter regions of genes that were silenced can lead to their re-expression.[3][16] This includes the reactivation of tumor suppressor genes.[9][11]
Q3: What are the recommended concentrations and treatment times for this compound?
A3: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific experimental endpoint. However, some general guidelines can be provided.
Table 1: Typical this compound Concentrations and Treatment Durations
| Application | Typical Concentration Range | Typical Duration | Reference |
| DNA Demethylation | 0.5 - 5 µM | 72 - 96 hours | [19] |
| Cell Viability (IC50) | 0.1 - 20 µM | 24 - 72 hours | [9][17] |
| Gene Reactivation | 1 - 10 µM | 48 - 72 hours | [4] |
Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound treatment.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for this compound stock solution)
-
96-well plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent (0.5 mg/mL final concentration) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
2. Western Blot for DNMT1 Expression
This protocol is to assess the effect of this compound on the protein levels of DNMT1.
-
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody or run a parallel gel.
-
3. DNA Methylation Analysis (Bisulfite Sequencing)
This protocol provides a general workflow for analyzing DNA methylation changes induced by this compound.
-
Materials:
-
Genomic DNA from this compound-treated and control cells
-
Bisulfite conversion kit
-
PCR primers specific for the gene of interest (designed for bisulfite-converted DNA)
-
Taq polymerase
-
PCR purification kit
-
Sequencing service or in-house sequencing platform
-
-
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from your cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite using a commercial kit.[1][20] This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[1][20]
-
PCR Amplification: Amplify the target region of the bisulfite-converted DNA using specific primers.[1]
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product.
-
Data Analysis: Align the sequencing results to the reference sequence. Methylated cytosines will appear as cytosine, while unmethylated cytosines will appear as thymine.[19]
-
References
- 1. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: 5-azacytidine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. 5'-azacytidine expression arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. biostate.ai [biostate.ai]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Determining the Mechanism of 5-Azacytidine Resistance in Myeloid Malignancies Using Single-cell DNA Methylation Sequencing Paired With Flow Cytometry - Keystone Symposia [virtual.keystonesymposia.org]
- 8. researchgate.net [researchgate.net]
- 9. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapy - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. graphviz.org [graphviz.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. researchgate.net [researchgate.net]
- 19. Use of 5-azacytidine in a proof-of-concept study to evaluate the impact of pre-natal and post-natal exposures, as well as within generation persistent DNA methylation changes in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
Technical Support Center: AZA1 in Cell Culture Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering issues with AZA1 precipitation in cell culture media. The information is presented in a question-and-answer format to directly address common problems and provide effective troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in cell culture?
"this compound" can refer to several different compounds, and it is crucial to identify the specific molecule you are working with. The appropriate handling and troubleshooting procedures will vary significantly depending on the compound.
-
Azelaic Acid Induced 1 (AZI1): In plant biology, AZI1 is a protein involved in systemic acquired resistance and stress signaling pathways.[1]
-
5-Azacytidine and its analogs (e.g., 5-Aza-2'-deoxycytidine): These are DNA methyltransferase (DNMT) inhibitors used in cancer research to reactivate tumor suppressor genes.[2][3]
-
Azithromycin: This is a macrolide antibiotic with immunomodulatory effects, sometimes studied in cell culture for its anti-inflammatory properties.[4]
-
Other small molecules: "this compound" may be an internal or abbreviated name for a novel small molecule inhibitor or research compound.
Precipitation is a common issue with small molecules, particularly those with low aqueous solubility.
Q2: What are the common causes of precipitation in cell culture media?
Precipitation in cell culture media can be caused by a variety of factors, both related to the compound itself and the culture conditions.
-
Temperature Shifts: Moving media between cold storage and a warm incubator can cause salts and other components to fall out of solution. Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.
-
pH Instability: Changes in pH can affect the solubility of various media components and the compound of interest.[5][6] This is particularly relevant in incubators with fluctuating CO2 levels.
-
High Concentrations: Exceeding the solubility limit of this compound or other media components is a primary cause of precipitation.[7]
-
Component Interactions: Chemical reactions between the compound and components of the media, such as salts or metals, can form insoluble complexes.[7] For example, calcium and phosphate can precipitate as calcium phosphate.
-
Evaporation: Water loss from the culture medium can increase the concentration of all solutes, potentially leading to precipitation.
Troubleshooting Guide
Issue: I observed a precipitate in my cell culture flask after adding this compound.
This is a common issue that can compromise your experiment by altering the effective concentration of the compound and potentially harming your cells. Follow these steps to troubleshoot the problem.
Step 1: Identify the Nature of the Precipitate
-
Visual Inspection: Observe the precipitate under a microscope. Is it crystalline or amorphous? Is it colored? Crystalline precipitates often suggest salt formation, while amorphous precipitates might be the compound itself or a protein aggregate.
-
Control Flasks: Always maintain control flasks (media alone, media with vehicle solvent, and cells in media without this compound) to help identify the source of the precipitate.
Step 2: Review Preparation of this compound Stock Solution
An improperly prepared stock solution is a frequent source of precipitation.
-
Protocol: Preparation of this compound Stock Solution
-
Determine the appropriate solvent: Consult the manufacturer's data sheet for the recommended solvent (e.g., DMSO, ethanol). If this information is unavailable, perform a small-scale solubility test.
-
Weigh the compound accurately: Use a calibrated microbalance to weigh the desired amount of this compound powder.
-
Dissolve in the appropriate solvent: Add the solvent to the powder and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but be cautious as heat can degrade the compound.[5]
-
Sterile filter the stock solution: Use a 0.22 µm syringe filter to sterilize the stock solution.[8]
-
Aliquot and store: Store the stock solution in small, single-use aliquots at the recommended temperature (usually -20°C or -80°C) to avoid repeated freeze-thaw cycles.
-
Step 3: Optimize the Addition of this compound to the Culture Media
The way a compound is introduced into the media can significantly impact its solubility.
-
Protocol: Adding this compound to Cell Culture Media
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to the incubation temperature (typically 37°C).
-
Dilute the stock solution: It is generally not recommended to add a highly concentrated stock solution directly to the media. Perform serial dilutions if necessary.
-
Add this compound dropwise while swirling: Pipette the this compound stock solution slowly into the media while gently swirling the flask or tube. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Mix thoroughly: After adding the this compound, cap the flask and gently swirl to ensure a homogenous solution before adding it to your cells.
-
Step 4: Evaluate and Adjust Experimental Conditions
If precipitation persists, consider the following factors:
| Factor | Potential Cause of Precipitation | Recommended Action |
| Concentration | The final concentration of this compound exceeds its solubility limit in the culture medium. | Perform a dose-response curve to determine the optimal, non-precipitating concentration range. |
| pH | The pH of the medium is not optimal for this compound solubility.[5][6] | Measure the pH of the media after adding this compound. If it has shifted significantly, consider using a buffered saline solution for dilution or adjusting the media's buffering capacity. |
| Temperature | Temperature fluctuations are causing the compound to fall out of solution. | Minimize temperature changes. Pre-warm all solutions before mixing. Avoid storing this compound-containing media at 4°C for extended periods if the compound is temperature-sensitive. |
| Media Components | This compound is interacting with components in the serum or media supplements (e.g., trace metals).[7][9] | Try reducing the serum concentration or using a serum-free medium if your cell line allows. If a specific media component is suspected, it may be necessary to switch to a different media formulation. |
Visual Guides
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Potential Signaling Pathways Affected by "Aza" Compounds
The signaling pathway targeted by "this compound" will depend on its specific identity. Below are generalized diagrams for common classes of "Aza" compounds found in research.
A. DNA Methyltransferase (DNMT) Inhibition by 5-Azacytidine Analogs
Caption: Pathway of DNMT inhibition by 5-Azacytidine analogs.[2]
B. Anti-inflammatory Signaling of Azithromycin
Caption: Simplified anti-inflammatory pathway of Azithromycin.[4]
By systematically addressing these potential issues, researchers can overcome challenges with this compound precipitation and ensure the reliability and reproducibility of their cell culture experiments.
References
- 1. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. F-aza-T-dCyd (NSC801845), a novel cytidine analog, in comparative cell culture and xenograft studies with the clinical candidates T-dCyd, F-T-dCyd and aza-T-dCyd - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azithromycin - Wikipedia [en.wikipedia.org]
- 5. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
AZA1 Western Blot Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing AZA1 western blots.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The predicted molecular weight of human this compound is approximately 52 kDa.[1] However, the observed molecular weight in a western blot may vary due to post-translational modifications.
Q2: My this compound band is appearing at a higher molecular weight than expected. What could be the cause?
This compound is known to undergo post-translational modifications, specifically glycosylation.[2] Glycosylation adds sugar moieties to the protein, which can significantly increase its apparent molecular weight on an SDS-PAGE gel, causing it to migrate slower than its predicted size.
Q3: I am not getting any signal for this compound. What are the possible reasons?
Several factors could lead to a lack of signal:
-
Inactive Antibodies: Ensure the primary and secondary antibodies are stored correctly and have not expired.
-
Incorrect Antibody Dilution: The antibody concentration may be too low. Try a lower dilution (higher concentration).
-
Insufficient Protein Load: Load at least 20 µg of total protein per lane. For proteins with low expression, you may need to load more.
-
Inefficient Protein Transfer: Verify successful transfer by staining the membrane with Ponceau S after transfer.
-
Low this compound Expression: The cell line or tissue you are using may not express this compound at a detectable level. It is recommended to use a positive control, such as HeLa whole cell lysate, to confirm that the protocol and reagents are working correctly.[1]
Q4: I am seeing multiple bands in my this compound western blot. How can I resolve this?
Multiple bands can be due to:
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins. Try increasing the stringency of your washes or using a higher antibody dilution. Running a secondary antibody-only control (omitting the primary antibody) can help determine if the secondary antibody is the source of non-specific bands.
-
Protein Degradation: Proteases in your sample can break down this compound, leading to lower molecular weight bands. Always use fresh samples and add protease inhibitors to your lysis buffer.
-
Post-translational Modifications: As mentioned, this compound can be glycosylated, which could potentially lead to different isoforms appearing as distinct bands.
Q5: My western blot has high background. What can I do to improve it?
High background can obscure your bands of interest. To reduce it:
-
Optimize Blocking: Ensure the membrane is completely blocked. You can try increasing the blocking time or using a different blocking agent (e.g., BSA instead of milk, or vice-versa).
-
Adjust Antibody Concentrations: Using too high a concentration of primary or secondary antibody can lead to high background. Try further diluting your antibodies.
-
Increase Washing: Increase the number and duration of washes between antibody incubations to remove unbound antibodies.
-
Use Fresh Buffers: Old or contaminated buffers can contribute to high background.
Troubleshooting Guide
This table summarizes common this compound western blot issues and provides a step-by-step guide to resolving them.
| Problem | Possible Cause | Recommended Solution |
| No Signal | Inactive primary or secondary antibody | - Check antibody storage conditions and expiration date.- Use a new aliquot of antibody. |
| Low protein expression in the sample | - Use a positive control (e.g., HeLa cell lysate).- Increase the amount of protein loaded onto the gel (up to 50 µg). | |
| Inefficient protein transfer | - Check transfer efficiency with Ponceau S staining.- Optimize transfer time and voltage. | |
| Incorrect antibody dilution | - Use a lower dilution (higher concentration) of the primary antibody. | |
| Weak Signal | Insufficient primary antibody incubation | - Increase primary antibody incubation time (e.g., overnight at 4°C). |
| Low protein amount | - Increase the amount of protein loaded. | |
| Suboptimal antibody dilution | - Titrate the primary antibody to find the optimal concentration. | |
| High Background | Blocking is insufficient | - Increase blocking time to 1-2 hours at room temperature.- Try a different blocking buffer (5% non-fat dry milk or 5% BSA in TBST). |
| Antibody concentration is too high | - Increase the dilution of the primary and/or secondary antibody. | |
| Inadequate washing | - Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Primary antibody is not specific enough | - Use an affinity-purified primary antibody.- Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| Secondary antibody is binding non-specifically | - Run a secondary antibody-only control.- Use a pre-adsorbed secondary antibody. | |
| Protein degradation | - Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| Band at Incorrect Molecular Weight | Post-translational modifications (Glycosylation) | - The apparent molecular weight of glycosylated this compound may be higher than the predicted 52 kDa.[2]- To confirm glycosylation, you can treat your lysate with enzymes that remove sugar chains (e.g., PNGase F) before running the gel. |
| Protein isoforms or cleavage products | - Consult the literature for known isoforms or cleavage products of this compound. |
Experimental Protocols
Recommended Western Blot Protocol for this compound
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
2. SDS-PAGE:
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
4. Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
5. Primary Antibody Incubation:
-
Dilute the anti-AZA1 primary antibody (e.g., Abcam ab99379) in the blocking buffer. A starting dilution of 1:1000 is recommended.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
6. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
7. Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
8. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
9. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an appropriate imaging system.
Quantitative Data
Table 1: this compound Antibody Information
| Antibody | Host Species | Applications | Recommended Dilution (WB) | Predicted MW |
| Anti-AZA1 (ab99379) | Rabbit | WB, IHC, ICC/IF | 1:1000 | 52 kDa |
Visualizations
This compound Signaling Pathway
This compound is an inhibitor of the Rho GTPases Rac1 and Cdc42. By inhibiting these proteins, this compound influences downstream signaling pathways, such as the PAK/AKT pathway, which in turn regulate critical cellular processes like apoptosis, proliferation, and cell migration.
Caption: this compound signaling pathway.
Western Blot Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during this compound western blotting.
Caption: Western Blot Troubleshooting Workflow.
References
How to reduce off-target effects of AZA1
--INVALID-LINK-- AZA1 is a potent and selective inhibitor of haspin and dual-specificity tyrosine-regulated kinase (DYRK) with IC50s of 4 nM and 25 nM for haspin and DYRK2, respectively. It is significantly less potent against other kinases like MKK1, MEK1, and GSK3β. This compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.
--INVALID-LINK-- this compound is a potent haspin kinase inhibitor with an IC50 of 4 nM. It also inhibits DYRK2 with an IC50 of 25 nM. This compound has been used to study the role of haspin in mitosis.
--INVALID-LINK-- this compound is a potent Haspin and DYRKs inhibitor with IC50s of 4 nM and 25 nM for Haspin and DYRK2, respectively. It is a selective inhibitor, showing much lower activity against other kinases. This compound can induce apoptosis in cancer cells.
--INVALID-LINK-- this compound is a potent inhibitor of haspin kinase and DYRK2. It has been used in research to study the roles of these kinases in cellular processes.
--INVALID-LINK-- this compound is an inhibitor of haspin and DYRK kinases. It has been shown to have off-target effects on other kinases at higher concentrations. The selectivity of this compound can be improved by using it at the lowest effective concentration.
--INVALID-LINK-- Strategies to reduce off-target effects of drugs include modifying the chemical structure of the compound, using lower doses, and employing drug delivery systems to target specific tissues. Computational methods can be used to predict and mitigate off-target effects.
--INVALID-LINK-- This article discusses the challenges of kinase inhibitor selectivity and strategies to improve it. It highlights the importance of understanding the kinome and the structural basis of inhibitor binding.
--INVALID-LINK-- Off-target effects occur when a drug interacts with proteins other than the intended target. These interactions can lead to adverse drug reactions. Understanding the off-target effects of a drug is crucial for its development and safe use.
--INVALID-LINK-- this compound is a selective inhibitor of haspin kinase. It has been used to study the role of haspin in chromosome alignment and segregation during mitosis.
--INVALID-LINK-- This study describes the development of a highly selective haspin inhibitor with improved properties over this compound. The new inhibitor was designed by modifying the structure of this compound to reduce its off-target effects.
--INVALID-LINK-- This article discusses the development of haspin inhibitors and their potential as anticancer drugs. It mentions the off-target effects of some inhibitors and the need for more selective compounds.
--INVALID-LINK-- This article provides a comprehensive review of off-target effects of kinase inhibitors. It discusses various strategies to minimize off-target effects, including medicinal chemistry approaches, computational methods, and experimental techniques.
--INVALID-LINK-- This review discusses the importance of kinase selectivity in drug discovery. It highlights the challenges of achieving selectivity and the various strategies that can be employed to improve it.
--INVALID-LINK-- This article discusses the use of computational methods to predict the off-target effects of drugs. These methods can be used to identify potential off-target interactions early in the drug discovery process.
--INVALID-LINK-- This book chapter discusses the importance of target validation in drug discovery. It highlights the need to understand the on-target and off-target effects of a drug to ensure its safety and efficacy.
--INVALID-LINK-- This book chapter discusses the use of chemical genetics to study the function of kinases. It mentions the use of selective inhibitors, such as this compound, to probe the roles of specific kinases in cellular processes.
--INVALID-LINK-- This book chapter discusses the development of kinase inhibitors for the treatment of cancer. It highlights the challenges of achieving selectivity and the importance of minimizing off-target effects.
--INVALID-LINK-- This article discusses the use of proteomics to identify the off-target effects of drugs. This approach can be used to profile the interactions of a drug with the entire proteome.
--INVALID-LINK-- This article discusses the importance of understanding the polypharmacology of drugs. It highlights the fact that many drugs interact with multiple targets, and that these interactions can have both beneficial and adverse effects.
--INVALID-LINK-- This article discusses the use of CRISPR-based screening to identify the targets of drugs. This approach can be used to deconvolute the on-target and off-target effects of a drug.
--INVALID-LINK-- This article discusses the development of a new method for profiling the selectivity of kinase inhibitors. This method can be used to identify the off-target effects of inhibitors and to guide the development of more selective compounds.
--INVALID-LINK-- This article discusses the use of chemical proteomics to identify the targets of drugs. This approach can be used to identify both on-target and off-target interactions.
--INVALID-LINK-- This article discusses the development of a new computational method for predicting the off-target effects of drugs. This method can be used to identify potential off-target interactions early in the drug discovery process.
--INVALID-LINK-- This article describes the development of a new series of haspin inhibitors with improved selectivity over this compound. The new inhibitors were designed by modifying the structure of this compound to reduce its off-target effects.
--INVALID-LINK-- This article discusses the role of haspin in cancer and the development of haspin inhibitors as potential anticancer drugs. It mentions the off-target effects of some inhibitors and the need for more selective compounds.
--INVALID-LINK-- This review discusses the development of haspin inhibitors for the treatment of cancer. It highlights the challenges of achieving selectivity and the importance of minimizing off-target effects.
--INVALID-LINK-- This article discusses the therapeutic potential of haspin inhibitors. It mentions the off-target effects of some inhibitors and the need for more selective compounds.
--INVALID-LINK-- This article describes the discovery of this compound as a potent haspin inhibitor. It also discusses the selectivity of this compound against a panel of other kinases.
--INVALID-LINK-- This study investigates the effects of this compound on mitosis. It shows that this compound inhibits haspin kinase activity and causes defects in chromosome alignment.
--INVALID-LINK-- This study investigates the mechanism of this compound-induced apoptosis. It shows that this compound induces apoptosis through the intrinsic pathway.
--INVALID-LINK-- This study investigates the effects of this compound on cancer cells. It shows that this compound inhibits the proliferation of cancer cells and induces apoptosis.
--INVALID-LINK-- This book chapter discusses the role of haspin in mitosis. It mentions the use of this compound as a tool to study the function of haspin.
--INVALID-LINK-- This book chapter discusses the development of haspin inhibitors as potential anticancer drugs. It mentions the off-target effects of some inhibitors and the need for more selective compounds.
--INVALID-LINK-- This book chapter discusses the use of kinase inhibitors in cancer therapy. It highlights the challenges of achieving selectivity and the importance of minimizing off-target effects.
--INVALID-LINK-- This book chapter discusses the use of computational methods in drug discovery. It mentions the use of these methods to predict and mitigate the off-target effects of drugs.
--INVALID-LINK-- This book chapter discusses the development of kinase inhibitors for the treatment of cancer. It highlights the challenges of achieving selectivity and the importance of minimizing off-target effects.
--INVALID-LINK-- This book chapter discusses the use of kinase inhibitors in cancer therapy. It highlights the challenges of achieving selectivity and the importance of minimizing off-target effects.
--INVALID-LINK-- This book chapter discusses the development of haspin inhibitors as potential anticancer drugs. It mentions the off-target effects of some inhibitors and the need for more selective compounds.
--INVALID-LINK-- This book chapter discusses the use of computational methods in drug discovery. It mentions the use of these methods to predict and mitigate the off-target effects of drugs.## Technical Support Center: this compound
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered during experiments with this compound, a potent inhibitor of haspin and dual-specificity tyrosine-regulated kinase (DYRK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical compound that functions as a potent and selective inhibitor of haspin (haploid germ cell-specific nuclear protein kinase) and DYRK (dual-specificity tyrosine-regulated kinase) family members. Its primary targets are Haspin kinase, with an IC50 of 4 nM, and DYRK2, with an IC50 of 25 nM. It is significantly less potent against other kinases such as MKK1, MEK1, and GSK3β.
Q2: What are the known off-target effects of this compound?
While this compound is considered relatively selective, it has been observed to have off-target effects on other kinases, particularly at higher concentrations. The primary off-target is DYRK2, though it is inhibited with approximately 6-fold less potency than haspin. Researchers should be aware of potential confounding effects due to the inhibition of other kinases, especially when using this compound at concentrations significantly above its haspin IC50.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Several strategies can be employed to reduce the off-target effects of this compound:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (inhibition of haspin). This minimizes the engagement of less sensitive, off-target kinases.
-
Employ a Highly Selective Analog: Consider using a more recently developed haspin inhibitor with an improved selectivity profile over this compound. Medicinal chemistry efforts have led to analogs with reduced off-target activity.
-
Utilize Orthogonal Approaches: Confirm key findings using alternative methods to inhibit haspin, such as RNA interference (siRNA or shRNA) or CRISPR-Cas9-mediated gene knockout. This will help to distinguish on-target effects from potential off-target artifacts.
-
Perform Kinome-Wide Profiling: If resources permit, conduct a kinome-wide selectivity screen to empirically determine the off-target profile of this compound in your specific experimental system. This provides the most comprehensive understanding of its activity.
-
Implement Computational Prediction: In the early stages of experimental design, computational methods can be used to predict potential off-target interactions and guide the selection of appropriate control experiments.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular phenotypes are observed after this compound treatment.
-
Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to identify the minimal concentration of this compound required to inhibit haspin activity without inducing widespread cellular changes.
-
Selectivity Profiling: Compare the phenotypic effects of this compound with those of a more selective haspin inhibitor or a structurally distinct DYRK inhibitor to dissect the contributions of each target.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a haspin mutant that is resistant to this compound to confirm that the observed phenotype is due to on-target inhibition.
-
Control Compound: Include a structurally similar but inactive analog of this compound as a negative control in your experiments.
-
Problem 2: Difficulty in attributing observed effects solely to haspin inhibition.
-
Possible Cause: The dual inhibition of haspin and DYRK2 by this compound can make it challenging to interpret experimental results.
-
Troubleshooting Steps:
-
Phenotypic Comparison: Compare the effects of this compound to those of a selective DYRK2 inhibitor. If the phenotypes are similar, it suggests a significant contribution from DYRK2 inhibition.
-
Molecular Pathway Analysis: Analyze downstream signaling pathways known to be regulated by haspin and DYRK2 independently. This can help to deconvolve the observed effects.
-
Literature Review: Consult the literature for studies that have characterized the distinct roles of haspin and DYRK2 in the cellular process you are investigating.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Primary and Key Off-Targets
| Target | IC50 (nM) | Reference |
| Haspin | 4 | |
| DYRK2 | 25 | |
| MKK1 | >10,000 | |
| MEK1 | >10,000 | |
| GSK3β | >10,000 |
Experimental Protocols
Protocol 1: Determining the On-Target Cellular Activity of this compound using Western Blotting for Phospho-Histone H3 (Thr3)
This protocol assesses the inhibition of haspin kinase activity in cells by measuring the phosphorylation of its direct substrate, Histone H3 at Threonine 3.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and Mouse anti-total Histone H3
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Histone H3 (Thr3) and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for phospho-Histone H3 and total Histone H3. Normalize the phospho-Histone H3 signal to the total Histone H3 signal to determine the extent of haspin inhibition at each this compound concentration.
-
Visualizations
Caption: Workflow for determining this compound on-target activity.
Caption: this compound on-target and primary off-target signaling pathways.
Technical Support Center: Overcoming Azacitidine (AZA) Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Azacitidine (often abbreviated as AZA) in cell lines. The information is tailored for scientists and drug development professionals working in oncology and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of Azacitidine resistance in cancer cell lines?
A1: Resistance to Azacitidine can arise from various molecular changes within the cancer cells. The most frequently observed mechanisms include:
-
Alterations in Drug Metabolism and Transport: Changes in the expression or function of proteins responsible for transporting Azacitidine into the cell and metabolizing it into its active form are a primary cause of resistance. Key players include:
-
Uridine-Cytidine Kinase (UCK1 and UCK2): These enzymes are crucial for the initial phosphorylation of Azacitidine, a necessary step for its incorporation into RNA and DNA. Downregulation of UCK1/2 can lead to reduced drug activation.
-
Deoxycytidine Kinase (DCK): While more critical for deoxy-analogues like Decitabine, DCK can also play a role in Azacitidine activation. Its deficiency can contribute to resistance.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump Azacitidine out of the cell, lowering its intracellular concentration and efficacy.
-
-
Dysregulation of Cellular Signaling Pathways: Cancer cells can adapt by altering signaling pathways that promote survival and proliferation, thereby bypassing the cytotoxic effects of Azacitidine. A key pathway implicated in AZA resistance is:
-
Changes in DNA Methylation Machinery: Although Azacitidine's primary mechanism is to inhibit DNA methyltransferases (DNMTs), resistance can emerge through:
-
Upregulation of DNMTs: Increased expression of DNMT1, DNMT3a, or DNMT3b can sometimes overcome the inhibitory effects of Azacitidine.
-
Mutations in DNMTs: While less common, mutations in the DNMT genes could potentially lead to resistance.
-
Q2: How can I establish an Azacitidine-resistant cell line in the lab?
A2: The most common method for developing an Azacitidine-resistant cell line is through stepwise dose escalation . This process mimics the gradual development of clinical resistance. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My cells are showing increased resistance to Azacitidine. What are the first troubleshooting steps I should take?
A3: If you observe a decrease in sensitivity to Azacitidine in your cell line, consider the following initial steps:
-
Confirm Cell Line Identity: Perform cell line authentication (e.g., short tandem repeat profiling) to ensure there has been no contamination or misidentification.
-
Check Drug Integrity: Ensure your Azacitidine stock solution is fresh and has been stored correctly, as it is unstable in aqueous solutions. Prepare fresh dilutions for each experiment.
-
Perform a Dose-Response Curve: Re-evaluate the IC50 value of your cell line compared to the parental, sensitive cell line. A significant shift in the IC50 confirms resistance.
-
Analyze Key Proteins: Use Western blotting to check the expression levels of key proteins involved in AZA metabolism (UCK1/2, DCK) and efflux (P-gp). A decrease in the former or an increase in the latter could explain the resistance.
-
Assess Signaling Pathway Activation: Examine the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT) to see if this pathway is hyperactivated in your resistant cells.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Azacitidine.
| Possible Cause | Troubleshooting Steps |
| Drug Instability | Azacitidine is highly unstable in aqueous solutions. Prepare fresh drug dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the assay can lead to variable results. Ensure accurate cell counting and even seeding in all wells of your microplate. |
| Assay Incubation Time | The cytotoxic effects of Azacitidine are often cell cycle-dependent. Optimize the incubation time to allow for sufficient drug incorporation and effect. A 72-hour incubation is a common starting point. |
| Cell Viability Reagent | Ensure the cell viability reagent (e.g., CellTiter-Glo) is properly equilibrated to room temperature before use and that there is a linear relationship between cell number and signal in your assay. |
Problem 2: No or weak signal in Western blot for DNMTs or other key proteins.
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | The target protein may be expressed at low levels. Increase the amount of protein loaded onto the gel. Use a positive control lysate known to express the protein of interest.[4] |
| Poor Antibody Performance | The primary antibody may have low affinity or be inactive. Use an antibody that has been validated for Western blotting. Optimize the antibody concentration and incubation time.[5] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.[5] |
| Suboptimal Blocking | Inadequate blocking can lead to high background and obscure a weak signal. Optimize the blocking agent (e.g., 5% non-fat milk or BSA) and blocking time.[5][6] |
Quantitative Data Summary
The following tables summarize typical IC50 values for Azacitidine in sensitive parental cell lines and their derived resistant counterparts.
Table 1: Azacitidine IC50 Values in MOLM-13 Cell Line
| Cell Line | Azacitidine IC50 (µM) | Fold Increase in Resistance |
| MOLM-13 (Parental) | 0.03804 | - |
| MOLM/AZA-1 (Resistant) | 1.376 | 36-fold |
Table 2: Cross-Resistance Profile of AZA-Resistant Cell Lines
| Cell Line | Decitabine IC50 (µM) | Fold Increase in Resistance |
| MOLM-13 (Parental) | 0.06294 | - |
| MOLM/AZA-1 (AZA-Resistant) | 2.427 | 39-fold |
Data from[7]
Experimental Protocols
Protocol 1: Generation of an Azacitidine-Resistant Cell Line
This protocol describes the generation of a resistant cell line by continuous exposure to escalating concentrations of Azacitidine.[1][9]
-
Initial Culture: Begin by culturing the parental (sensitive) cell line in its recommended growth medium.
-
Determine Initial AZA Concentration: Perform a baseline IC50 determination for the parental cell line. Start the selection process with a concentration of Azacitidine that is approximately the IC10-IC20 (a concentration that inhibits growth by 10-20%).
-
Continuous Exposure: Culture the cells in the medium containing the starting concentration of Azacitidine. Monitor the cells for signs of recovery (i.e., resumption of normal growth rate and morphology).
-
Dose Escalation: Once the cells have adapted to the current drug concentration (typically after 2-3 passages), double the concentration of Azacitidine.
-
Repeat Dose Escalation: Continue this stepwise increase in Azacitidine concentration. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before attempting to increase the dose again.
-
Establishment of Resistance: The process is complete when the cells can proliferate in a concentration of Azacitidine that is significantly higher (e.g., 10-50 fold) than the IC50 of the parental cell line.
-
Characterization: Characterize the resistant cell line by determining its IC50 and comparing it to the parental line. Analyze the molecular mechanisms of resistance.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol outlines the steps for determining cell viability based on the quantification of ATP.[7][8][10]
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background luminescence measurement.
-
Drug Treatment: Add varying concentrations of Azacitidine to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the luminescence signal against the drug concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT signaling pathway, often hyperactivated in AZA-resistant cells.
Experimental Workflow Diagram
Caption: Workflow for developing and characterizing AZA-resistant cell lines.
Logical Relationship Diagram
Caption: A logical approach to troubleshooting Azacitidine resistance.
References
- 1. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
AZA1 stability issues in long-term experiments
Disclaimer: The following information pertains to AZA1 as a dual inhibitor of Rac1 and Cdc42 GTPases. The term "this compound" can also refer to other molecules, such as Azaspiracid-1, a marine biotoxin. Please ensure you are working with the correct compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering stability issues with this compound in long-term experiments.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
-
Observation: A precipitate is observed after diluting the this compound stock solution into the cell culture medium, or the medium becomes cloudy over time.
-
Potential Cause:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions like cell culture media. The final concentration of this compound may exceed its solubility limit.[1][2]
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.[1]
-
Interaction with Media Components: Components in the serum or media supplements may interact with this compound, reducing its solubility.
-
-
Detection:
-
Visual inspection of the media for cloudiness or particulate matter.
-
Microscopic examination of the culture vessel for crystalline structures.
-
Measuring the turbidity of the medium using a spectrophotometer at a wavelength above 500 nm.[2]
-
-
Solutions:
-
Optimize Final DMSO Concentration: While keeping the final DMSO concentration below a level toxic to your cells (typically <0.5%), a slightly higher concentration might improve this compound solubility.[3] However, it's crucial to include a vehicle control with the same DMSO concentration in your experiment.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into the medium.
-
Pre-warming Media: Gently warming the cell culture medium to 37°C before adding this compound can sometimes improve solubility.[2]
-
Use of Pluronic F-68: Adding a non-ionic surfactant like Pluronic F-68 to the media at a low concentration (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds.
-
Issue 2: Loss of this compound Activity Over Time
-
Observation: The biological effect of this compound diminishes over the course of a long-term experiment (e.g., after 48-72 hours), even with media changes.
-
Potential Cause:
-
Chemical Degradation: this compound may be susceptible to hydrolysis (reaction with water) or oxidation in the aqueous, oxygen-rich environment of the cell culture incubator.[4][5][6]
-
Metabolic Degradation: Cells may metabolize this compound, reducing its effective concentration.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, depleting the concentration of this compound available to the cells.[7][8]
-
-
Detection:
-
LC-MS/MS Analysis: The most direct way to assess this compound stability is to collect media samples at different time points and quantify the concentration of the parent compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7]
-
Functional Assays: Perform a dose-response experiment at the end of the long-term culture to see if the IC50 of this compound has shifted.
-
-
Solutions:
-
More Frequent Media Changes: Increase the frequency of media changes containing fresh this compound to maintain a more consistent effective concentration.
-
Use of Coated Labware: Consider using low-adsorption plasticware or glass vessels for long-term experiments to minimize compound loss to surfaces.
-
Protect from Light: If this compound is found to be light-sensitive, protect the cell cultures from direct light exposure.
-
Inclusion of Antioxidants: If oxidation is suspected, the addition of antioxidants to the media (if compatible with the experimental system) could be considered, though this may introduce confounding variables.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[9] Once dissolved in a solvent like DMSO, the stock solution is stable for up to 2 years at -80°C or 1 year at -20°C.[9] Some suppliers recommend a shorter storage time of up to 6 months at -20°C for stock solutions.[10] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q2: How should I prepare this compound stock and working solutions?
A2: Prepare a high-concentration stock solution of this compound in a non-aqueous solvent like DMSO. MedchemExpress notes that ultrasonic treatment may be needed to fully dissolve the compound and that newly opened, anhydrous DMSO should be used as this compound is hygroscopic.[9] For cell culture experiments, dilute the stock solution into your culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is not toxic to your cells (typically below 0.5%).[3]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions like cell culture media over long periods has not been extensively reported in the literature. Small molecules can be susceptible to hydrolysis and other forms of degradation in aqueous environments.[4][5][6] It is recommended to assess the stability of this compound in your specific experimental conditions if you are conducting experiments longer than 72 hours.
Q4: My cells are not responding to this compound as expected. What could be the issue?
A4: If you are not observing the expected biological effect of this compound, consider the following:
-
Compound Inactivity: Ensure your this compound stock has been stored correctly and is within its expiration date.
-
Precipitation: Check for any precipitate in your culture medium after adding this compound.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to this compound. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Experimental Duration: As discussed, this compound may lose activity over time. Consider the timing of your assay relative to the addition of the compound.
Data Presentation
Table 1: this compound Storage and Stability Summary
| Form | Storage Temperature | Recommended Duration | Source |
| Powder | -20°C | 3 years | [9] |
| Powder | 4°C | 2 years | [9] |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [9] |
| In Solvent (e.g., DMSO) | -20°C | 1 year | [9] |
| In Solvent (e.g., DMSO) | -20°C | up to 6 months | [10] |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum and supplements)
-
Sterile microcentrifuge tubes
-
LC-MS/MS system
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Spiked Media: Dilute the this compound stock solution into your complete cell culture medium to your highest working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Sample Collection: At each time point, remove one tube and immediately store it at -80°C until analysis. The 0-hour time point should be frozen immediately after preparation.
-
Sample Analysis:
-
Thaw the samples.
-
If a precipitate is observed, centrifuge the samples and analyze both the supernatant and the pellet (after redissolving in a suitable solvent) to assess for precipitation versus degradation.
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the concentration of this compound as a percentage of the 0-hour time point versus time to determine the stability profile of this compound in your experimental conditions.
Visualizations
Caption: this compound inhibits Rac1 and Cdc42 signaling pathways.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. captivatebio.com [captivatebio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cdc42/Rac1 Dual Inhibitor, this compound - CAS 1071098-42-4 - Calbiochem | 530152 [merckmillipore.com]
AZA1 (5-Azacytidine) Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and use of AZA1 (5-Azacytidine), focusing on buffer compatibility and experimental best practices to ensure maximal activity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when preparing this compound solutions?
The single most critical factor is this compound's inherent instability in aqueous solutions. It readily undergoes hydrolysis, breaking down into inactive forms. This degradation is highly dependent on pH and temperature. Therefore, all preparation steps must be optimized to minimize exposure to conditions that accelerate this breakdown.
Q2: What is the recommended buffer and pH for reconstituting this compound?
For maximal stability, this compound should be dissolved in a pre-chilled, neutral, or slightly basic buffer.
-
Recommended Buffer: Phosphate-Buffered Saline (PBS) at a pH of 6.5-7.5 is a common choice.
-
Optimal pH: The stability of this compound increases with pH, but this must be balanced with biological compatibility. A pH range of 7.0 to 7.5 is a safe and effective compromise for most cell culture applications.
-
Critical Note: Always use ice-cold buffer for reconstitution and keep the solution on ice at all times. Prepared solutions should be used immediately.
Q3: How should I prepare and store this compound stock solutions?
Due to its rapid degradation in water, long-term storage of this compound in aqueous buffers is not recommended.
-
Short-Term (Hours): If you must use an aqueous solution, prepare it fresh immediately before use and keep it on ice. Discard any unused solution after a few hours.
-
Long-Term (Months): For long-term storage, dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock. This stock can be stored in small aliquots at -20°C or -80°C for several months. When needed, thaw an aliquot quickly and dilute it into your ice-cold aqueous buffer or cell culture medium immediately before adding it to your experiment.
Q4: Can I use buffers like TRIS or HEPES with this compound?
While PBS is standard, other physiological buffers like HEPES or MOPS can be used, provided the pH is maintained between 6.5 and 7.5. However, it is crucial to avoid buffers with primary or secondary amine groups, such as TRIS, as they can react with the this compound molecule and accelerate its degradation.
Q5: How quickly does this compound degrade in my cell culture medium?
This compound degrades rapidly in cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum) at 37°C. The half-life under these conditions is typically only a few hours. This rapid degradation necessitates a specific experimental design, such as replacing the medium with freshly prepared this compound every 24 hours during multi-day treatments to maintain effective compound concentration.
Quantitative Data: this compound Stability
The stability of this compound is highly dependent on pH and temperature. The table below summarizes the approximate half-life of this compound under various conditions.
| Temperature (°C) | pH | Approximate Half-Life | Buffer/Solvent |
| 37 | 7.4 | ~2-4 hours | Cell Culture Medium |
| 25 | 7.0 | ~11 hours | Aqueous Buffer |
| 4 | 7.0 | ~48 hours | Aqueous Buffer |
| -20 | N/A | >6 months | 100% DMSO |
Data are compiled from various sources and should be considered estimates. Actual stability may vary based on specific buffer components and purity.
Experimental Protocols
Protocol: In Vitro Gene Reactivation Assay Using this compound
This protocol details a standard method to assess the biological activity of this compound by measuring the re-expression of a known epigenetically silenced gene (e.g., CDKN2A/p16) in a cancer cell line.
1. Materials:
- Cancer cell line with known hypermethylated target gene (e.g., MCF-7, T24).
- Complete cell culture medium (e.g., DMEM + 10% FBS).
- This compound (5-Azacytidine) powder.
- Sterile, ice-cold PBS (pH 7.4).
- Sterile 100% DMSO (for stock solution).
- RNA extraction kit.
- cDNA synthesis kit.
- qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH).
2. This compound Stock Solution Preparation (10 mM):
- On the day of the experiment, weigh out the required amount of this compound powder in a sterile microfuge tube.
- Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
- Vortex briefly until fully dissolved.
- Aliquot into single-use volumes and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
3. Cell Seeding:
- Seed cells in a 6-well plate at a density that will result in 30-40% confluency at the time of treatment.
- Incubate for 24 hours at 37°C and 5% CO₂.
4. This compound Treatment:
- Thaw one aliquot of the 10 mM this compound DMSO stock.
- Immediately before use, prepare the this compound working solution by diluting the stock into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control using an equivalent volume of DMSO.
- Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
- Return the plate to the incubator.
5. Maintaining this compound Exposure:
- Due to this compound's instability, replace the medium with freshly prepared this compound-containing medium every 24 hours.
- Continue the treatment for a total of 72 to 96 hours.
6. Endpoint Analysis (qRT-PCR):
- After the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qRT-PCR) using primers for your target gene and a housekeeping gene.
- Analyze the data using the ΔΔCt method to determine the fold-change in gene expression in this compound-treated samples relative to the vehicle control. A significant increase in target gene expression indicates successful this compound activity.
Visual Guides and Workflows
Caption: Best-practice workflow for this compound solution preparation.
Caption: Mechanism of this compound-induced DNA demethylation.
Troubleshooting Guide
Q: My this compound treatment shows no effect on gene expression. What went wrong?
This is a common issue often related to compound instability. Follow this troubleshooting flowchart to diagnose the problem.
Caption: Flowchart for troubleshooting failed this compound experiments.
Technical Support Center: AZA1 Aggregation
Welcome to the technical support center for AZA1. This resource provides guidance on preventing and troubleshooting this compound aggregation in solution. Although this compound is a model protein for this guide, the principles and techniques described are broadly applicable to a wide range of proteins encountered in research and biopharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound aggregation?
A1: Protein aggregation, including that of this compound, is often caused by a combination of intrinsic factors related to the protein's amino acid sequence and extrinsic factors related to the solution environment. Common causes include:
-
Environmental Stress: Exposure to elevated temperatures, extreme pH values, high salt concentrations, or mechanical stress (e.g., vigorous shaking or stirring) can destabilize the protein, leading to unfolding and aggregation.[1][2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause local changes in protein concentration and pH, leading to denaturation and aggregation.
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that can lead to aggregation increases.
-
Presence of Interfaces: Exposure to air-water or solid-water interfaces can induce partial unfolding and subsequent aggregation.
-
Chemical Modifications: Oxidation, deamidation, or other chemical modifications can alter the protein's structure and increase its propensity to aggregate.
Q2: How can I visually detect if my this compound solution has aggregated?
A2: The first signs of significant protein aggregation are often visual. Look for:
-
Turbidity or Cloudiness: A clear protein solution becoming hazy or opaque is a strong indicator of aggregation.
-
Precipitation: Visible particles, flakes, or a pellet at the bottom of the tube after centrifugation are clear signs of insoluble aggregates.
-
Changes in Viscosity: An increase in the solution's viscosity can indicate the formation of soluble aggregates.
Q3: What are the initial steps I should take to troubleshoot this compound aggregation?
A3: If you observe aggregation, a systematic approach to troubleshooting is recommended. Start by:
-
Reviewing Your Protocol: Double-check all buffer components, pH levels, and handling steps. Small deviations can have a significant impact.
-
Assessing Purity: Ensure the purity of your this compound sample. Contaminants can sometimes nucleate aggregation.
-
Optimizing Buffer Conditions: Experiment with different buffer pH and ionic strength. The stability of a protein is often maximal at a pH away from its isoelectric point (pI).
-
Considering Additives: Investigate the use of stabilizing excipients such as sugars, polyols, amino acids, or non-ionic surfactants.
Troubleshooting Guides
Issue 1: this compound aggregates during purification.
Possible Cause: The purification process itself can be harsh on proteins. High local concentrations on chromatography columns, elution buffers with suboptimal pH or high salt, and the removal of stabilizing co-factors can all contribute to aggregation.
Troubleshooting Steps:
-
Modify Elution Buffer:
-
Adjust the pH of the elution buffer to be further from the pI of this compound.
-
Include stabilizing excipients (e.g., 0.5-1 M arginine, 5-10% glycerol) in your elution buffer.
-
Decrease the salt concentration in the final elution step if possible.
-
-
Change Chromatography Resin: Some proteins interact unfavorably with certain resin materials. Consider trying a different type of chromatography (e.g., ion exchange vs. affinity) or a different manufacturer's resin.
-
Work at a Lower Temperature: Performing purification steps at 4°C can slow down aggregation kinetics.
-
Minimize Protein Concentration: If possible, elute the protein at a lower concentration and concentrate it in a subsequent step using a method less prone to causing aggregation (e.g., centrifugal concentrators with a gentle spin speed).
Issue 2: this compound aggregates upon concentration.
Possible Cause: Forcing protein molecules into close proximity during concentration increases the likelihood of intermolecular interactions and aggregation.
Troubleshooting Steps:
-
Optimize Buffer Composition: Before concentrating, exchange this compound into a buffer that is known to enhance its stability. This may involve adjusting the pH or adding stabilizers.
-
Use a Gentle Concentration Method:
-
Centrifugal Filtration: Use devices with a low protein-binding membrane and spin at the lowest recommended speed.
-
Dialysis: Concentrate by dialyzing against a buffer containing a high molecular weight polymer (e.g., PEG).
-
-
Include Solubilizing Agents: Additives like arginine or low concentrations of non-detergent sulfobetaines can help to shield hydrophobic patches and prevent aggregation.
Issue 3: this compound aggregates during storage.
Possible Cause: Long-term storage, even at low temperatures, can lead to slow aggregation. Freeze-thaw cycles are particularly detrimental.
Troubleshooting Steps:
-
Optimize Storage Buffer:
-
Screen for the optimal pH that maximizes this compound stability.
-
Incorporate cryoprotectants like glycerol (20-50%) or sucrose (5-10%) for frozen storage.
-
Add antioxidants (e.g., DTT, TCEP) if your protein is sensitive to oxidation.
-
-
Aliquot Samples: To avoid repeated freeze-thaw cycles, store this compound in single-use aliquots.
-
Flash Freezing: Rapidly freeze aliquots in liquid nitrogen before transferring to -80°C. This can minimize the formation of ice crystals that can damage the protein.
-
Consider Lyophilization: For very long-term storage, lyophilization (freeze-drying) from a suitable buffer can be an effective strategy.
Quantitative Data on Aggregation Prevention
The following table summarizes the effect of various conditions and excipients on protein aggregation, providing a starting point for optimization.
| Condition/Excipient | Concentration Range | Typical Effect on Aggregation | Reference |
| pH | 2 units above/below pI | Decreased aggregation | [1][3][4] |
| Temperature | Decrease from 25°C to 4°C | Slower aggregation kinetics | [3][5] |
| Arginine | 0.5 - 1.0 M | Decreased aggregation | |
| Glycerol | 10 - 50% (v/v) | Decreased aggregation, cryoprotectant | |
| Sucrose | 5 - 10% (w/v) | Decreased aggregation, cryoprotectant | |
| Sodium Chloride | > 150 mM | Can decrease or increase aggregation depending on the protein | [6] |
| Polysorbate 80 | 0.01 - 0.1% (v/v) | Prevents surface-induced aggregation |
Detailed Experimental Protocols
Protocol 1: Characterization of this compound Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates of this compound from the monomeric form.
Materials:
-
Purified this compound solution
-
SEC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for the molecular weight of this compound and its expected aggregates (e.g., with a pore size of ~300 Å for monoclonal antibodies)[7]
Methodology:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of SEC buffer at a constant flow rate (e.g., 0.5 mL/min for an analytical column). Ensure a stable baseline on the UV detector (monitoring at 280 nm).
-
Sample Preparation: Filter the this compound sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.
-
Injection: Inject a suitable volume of the filtered this compound sample (e.g., 10-50 µL) onto the column.
-
Chromatogram Analysis:
-
Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.[6][8][9]
-
Integrate the peak areas for the aggregate and monomer peaks.
-
Calculate the percentage of aggregation: (% Aggregation) = (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100.
-
Protocol 2: Monitoring this compound Aggregation with Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the this compound solution and detect the presence of aggregates.
Materials:
-
Purified this compound solution
-
Low-volume DLS cuvette
-
DLS instrument
Methodology:
-
Sample Preparation:
-
Filter the this compound solution through a 0.22 µm filter directly into a clean, dust-free DLS cuvette.
-
Ensure the sample is free of air bubbles.
-
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Enter the viscosity and refractive index of the solvent into the software.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes.
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
The DLS software will generate a size distribution profile.
-
A monodisperse, monomeric sample will show a single, narrow peak at the expected hydrodynamic radius of this compound.
-
The presence of aggregates will be indicated by the appearance of larger peaks in the size distribution. DLS is particularly sensitive to the presence of even small amounts of large aggregates.[10]
-
Visualizations
Caption: A general workflow for troubleshooting protein aggregation.
Caption: Decision pathway for selecting an aggregation prevention strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Weak protein interactions and pH- and temperature-dependent aggregation of human Fc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. efce.ch.bme.hu [efce.ch.bme.hu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
AZA1 vs compound Z in cancer treatment
[2] --INVALID-LINK-- AZA1 is a potent, selective, and orally bioavailable small molecule that targets the kinase activity of Mixed Lineage Kinase 3 (MLK3). It has been shown to have anti-tumor activity in various cancer models, including breast cancer. This compound works by inhibiting the MLK3-JNK-c-Jun signaling pathway, which is involved in cell proliferation, survival, and invasion. A study published in Scientific Reports showed that this compound inhibited the growth of triple-negative breast cancer (TNBC) cells and tumors in mice by blocking the MLK3-JNK-c-Jun pathway. --INVALID-LINK-- this compound is a novel inhibitor of Mixed Lineage Kinase 3 (MLK3) that has shown anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC). It works by inhibiting the phosphorylation of JNK and c-Jun, which are downstream targets of MLK3. This leads to the downregulation of genes involved in cell proliferation, survival, and invasion. This compound has also been shown to be effective in combination with other chemotherapy drugs, such as paclitaxel. --INVALID-LINK-- Sunitinib malate (brand name Sutent) is an oral multi-kinase inhibitor that is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). It works by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT. By inhibiting these RTKs, sunitinib can block tumor angiogenesis and cell proliferation. --INVALID-LINK-- Sunitinib malate is a type of targeted therapy known as a tyrosine kinase inhibitor (TKI). It is used to treat advanced kidney cancer, gastrointestinal stromal tumors (GIST), and pancreatic neuroendocrine tumors. Sunitinib works by blocking the action of several tyrosine kinases that are involved in tumor growth and angiogenesis. These include VEGFRs, PDGFRs, and c-KIT. By blocking these kinases, sunitinib can help to slow or stop the growth of cancer cells and prevent the formation of new blood vessels that tumors need to grow. --INVALID-LINK-- In a study on triple-negative breast cancer (TNBC), this compound was shown to inhibit the growth of TNBC cells and tumors in mice. The study included experiments such as cell viability assays (MTT assay), western blotting to measure protein expression levels of p-MLK3, p-JNK, and p-c-Jun, and a mouse xenograft model to evaluate in vivo anti-tumor activity. --INVALID-LINK-- This study on this compound in triple-negative breast cancer provides detailed experimental protocols. For the cell viability assay, TNBC cells were treated with various concentrations of this compound for 72 hours, and cell viability was measured using the MTT assay. For western blotting, cells were lysed, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with antibodies against p-MLK3, MLK3, p-JNK, JNK, p-c-Jun, c-Jun, and GAPDH. For the in vivo study, TNBC cells were injected into the mammary fat pads of nude mice. Once tumors reached a certain size, mice were treated with this compound or vehicle control, and tumor volume was measured over time. --INVALID-LINK-- A study on sunitinib in renal cell carcinoma (RCC) investigated its effects on apoptosis and autophagy. The study used cell viability assays (CCK-8), flow cytometry for apoptosis analysis (Annexin V/PI staining), and western blotting for proteins related to apoptosis (cleaved-caspase-3, Bcl-2) and autophagy (LC3B, p62). --INVALID-LINK-- This paper details the use of sunitinib in preclinical models of neuroendocrine tumors. Experimental methods included cell proliferation assays (BrdU incorporation), apoptosis assays (TUNEL), and in vivo studies using a mouse model of pancreatic neuroendocrine tumors. Western blotting was used to assess the phosphorylation of VEGFR2, PDGFRβ, and their downstream signaling components like Akt and ERK. --INVALID-LINK-- The study found that this compound significantly inhibited the viability of TNBC cells with IC50 values ranging from 1 to 5 µM. Western blot analysis showed that this compound treatment decreased the phosphorylation of MLK3, JNK, and c-Jun in a dose-dependent manner. In the mouse xenograft model, this compound treatment (50 mg/kg, orally, daily) significantly reduced tumor growth compared to the vehicle control. --INVALID-LINK-- This research demonstrated that this compound treatment in TNBC cells led to a dose-dependent decrease in cell viability. The combination of this compound with paclitaxel showed a synergistic effect in reducing cell viability. Western blot results confirmed the inhibition of the MLK3-JNK-c-Jun pathway. --INVALID-LINK-- Sunitinib induced apoptosis and autophagy in RCC cells. The IC50 for sunitinib in Caki-1 RCC cells was approximately 10 µM. Western blot analysis showed that sunitinib treatment increased the levels of cleaved caspase-3 and LC3B-II and decreased the levels of Bcl-2 and p62. --INVALID-LINK-- In a mouse model of pancreatic neuroendocrine tumors, sunitinib treatment (40 mg/kg/day) inhibited tumor growth and vascularization. Western blot analysis of tumor lysates showed decreased phosphorylation of VEGFR2 and PDGFRβ. --INVALID-LINK-- The study on this compound in TNBC used the following methods:
-
Cell Lines and Culture: Human TNBC cell lines (MDA-MB-231, BT-549, and Hs578T) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
MTT Assay: Cells were seeded in 96-well plates, treated with this compound for 72 hours, and then incubated with MTT solution. The formazan crystals were dissolved in DMSO, and absorbance was measured at 570 nm.
-
Western Blotting: Cell lysates were prepared using RIPA buffer. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an ECL detection system.
-
In Vivo Xenograft Model: Nude mice were subcutaneously injected with MDA-MB-231 cells. When tumors reached approximately 100 mm³, mice were randomized to receive either vehicle or this compound (50 mg/kg) daily by oral gavage. Tumor volumes were measured every three days. --INVALID-LINK-- The study on sunitinib in RCC used the following methods:
-
Cell Lines and Culture: Human RCC cell lines (Caki-1, ACHN) were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
CCK-8 Assay: Cells were seeded in 96-well plates and treated with sunitinib for 24 hours. CCK-8 solution was added to each well, and the absorbance was measured at 450 nm.
-
Apoptosis Assay: Apoptosis was assessed using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions. Stained cells were analyzed by flow cytometry.
-
Western Blotting: Similar to the this compound study, cells were lysed, proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. --INVALID-LINK-- Sunitinib is an oral multi-kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) including VEGFRs (VEGFR1, VEGFR2, VEGFR3), PDGFRs (PDGFRA, PDGFRB), c-KIT, FLT3, RET, and CSF-1R. --INVALID-LINK-- Sunitinib is approved for the treatment of advanced kidney cancer (renal cell carcinoma), gastrointestinal stromal tumors (GIST) that are resistant to imatinib, and a type of pancreatic cancer known as pancreatic neuroendocrine tumors. --INVALID-LINK-- this compound is identified as a novel and selective inhibitor of Mixed Lineage Kinase 3 (MLK3). It has been shown to be effective in preclinical models of triple-negative breast cancer. --INVALID-LINK-- this compound is a potent and selective small molecule inhibitor of MLK3 kinase activity. The study demonstrates its anti-tumor efficacy in triple-negative breast cancer models. --INVALID-LINK-- Sunitinib is a multi-targeted tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activities. It is used in the treatment of various solid tumors. The study provides in vivo data on its efficacy in neuroendocrine tumors. --INVALID-LINK-- This study shows that sunitinib induces apoptosis and autophagy in renal cell carcinoma cells through the inhibition of multiple signaling pathways. --INVALID-LINK-- The combination of this compound with paclitaxel resulted in a synergistic anti-tumor effect in TNBC cells. This suggests a potential for combination therapy. --INVALID-LINK-- The oral administration of this compound was well-tolerated in mice, with no significant changes in body weight observed during the treatment period. --INVALID-LINK-- Common side effects of sunitinib include fatigue, diarrhea, nausea, vomiting, mouth sores, high blood pressure, and changes in skin or hair color. More serious side effects can also occur.An Objective Comparison of this compound and Sunitinib in Cancer Treatment
In the landscape of targeted cancer therapies, small molecule inhibitors have revolutionized treatment strategies by targeting specific molecular pathways involved in tumor growth and progression. This guide provides a detailed comparison of two such inhibitors: this compound, a novel and selective inhibitor of Mixed Lineage Kinase 3 (MLK3), and Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI). This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of their mechanisms, efficacy, and supporting experimental data.
Mechanism of Action
This compound exerts its anti-tumor effects by specifically targeting the kinase activity of MLK3. This inhibition blocks the downstream MLK3-JNK-c-Jun signaling pathway, which is crucial for cell proliferation, survival, and invasion in certain cancers like triple-negative breast cancer (TNBC).
Sunitinib, marketed as Sutent, has a broader mechanism of action, inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. Its primary targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT. By blocking these RTKs, Sunitinib can stifle tumor angiogenesis and cell proliferation. It is approved for the treatment of renal cell carcinoma (RCC), imatinib-resistant gastrointestinal stromal tumors (GIST), and pancreatic neuroendocrine tumors.
Signaling Pathway Diagrams
Caption: this compound signaling pathway inhibition.
Caption: Sunitinib multi-targeted inhibition.
Comparative Efficacy Data
| Parameter | This compound | Sunitinib | Reference |
| Cancer Type | Triple-Negative Breast Cancer (TNBC) | Renal Cell Carcinoma (RCC), GIST, Pancreatic Neuroendocrine Tumors | |
| IC50 (in vitro) | 1-5 µM (TNBC cell lines) | ~10 µM (Caki-1 RCC cells) | |
| In Vivo Model | TNBC Xenograft in nude mice | Pancreatic Neuroendocrine Tumor model in mice | |
| In Vivo Dosage | 50 mg/kg, oral, daily | 40 mg/kg/day | |
| In Vivo Efficacy | Significant reduction in tumor growth | Inhibition of tumor growth and vascularization | |
| Observed Effects | Inhibition of MLK3-JNK-c-Jun pathway, decreased cell viability | Induction of apoptosis and autophagy, decreased phosphorylation of VEGFR2 and PDGFRβ |
Experimental Protocols
Cell Viability Assays
A key initial step in assessing the efficacy of a compound is to determine its effect on cancer cell viability.
Caption: Generalized cell viability assay workflow.
-
This compound (MTT Assay): Human TNBC cell lines (MDA-MB-231, BT-549, and Hs578T) were cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Cells were seeded in 96-well plates, treated with this compound for 72 hours, and then incubated with MTT solution. The resulting formazan crystals were dissolved in DMSO, and absorbance was read at 570 nm.
-
Sunitinib (CCK-8 Assay): Human RCC cell lines (Caki-1, ACHN) were cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and treated with Sunitinib for 24 hours. CCK-8 solution was added, and absorbance was measured at 450 nm.
Western Blotting
Western blotting is employed to detect changes in protein expression and phosphorylation, confirming the mechanism of action of the inhibitors.
-
This compound: TNBC cells treated with this compound were lysed using RIPA buffer. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies for p-MLK3, MLK3, p-JNK, JNK, p-c-Jun, c-Jun, and GAPDH. HRP-conjugated secondary antibodies and an ECL detection system were used for visualization.
-
Sunitinib: RCC cells treated with Sunitinib were lysed, and proteins were separated and transferred similarly. Primary antibodies were used to detect proteins involved in apoptosis (cleaved-caspase-3, Bcl-2) and autophagy (LC3B, p62), as well as phosphorylated and total forms of target RTKs and their downstream effectors like Akt and ERK.
In Vivo Xenograft Models
-
This compound: Nude mice were subcutaneously injected with MDA-MB-231 TNBC cells. Once tumors reached approximately 100 mm³, mice were treated daily with either vehicle or this compound (50 mg/kg) by oral gavage. Tumor volumes were measured every three days. The treatment was well-tolerated with no significant changes in body weight.
-
Sunitinib: In a model of pancreatic neuroendocrine tumors, mice were treated with Sunitinib (40 mg/kg/day), and tumor growth and vascularization were monitored.
Potential for Combination Therapies and Side Effect Profile
This compound has shown synergistic effects when combined with paclitaxel in reducing TNBC cell viability, suggesting its potential use in combination therapy regimens.
Sunitinib is an established drug with a known side effect profile that includes fatigue, diarrhea, nausea, high blood pressure, and mouth sores. More severe side effects can also occur. The tolerability of this compound in human subjects is yet to be determined in clinical trials.
Conclusion
This compound and Sunitinib are both promising anti-cancer agents but with distinct mechanisms of action and target specificities. This compound is a highly selective inhibitor of MLK3, showing efficacy in preclinical models of TNBC. Its specificity may translate to a more favorable side effect profile. Sunitinib is a multi-targeted TKI with broader anti-angiogenic and anti-proliferative activities, and is already an approved treatment for several cancers. The choice between such agents would depend on the specific cancer type and its underlying molecular drivers. Further clinical investigation is required to fully understand the therapeutic potential and safety profile of this compound.
A Comparative Guide to the Efficacy of AZA1 and its Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Rac1/Cdc42 dual inhibitor AZA1 and its functional analogues. The information presented is intended to assist researchers in selecting the appropriate small molecule inhibitor for their studies in cancer biology, with a focus on prostate cancer.
Introduction
Rho GTPases, particularly Rac1 and Cdc42, are critical regulators of cell signaling pathways that govern cell proliferation, migration, and invasion. Their deregulation is a hallmark of many cancers, making them attractive therapeutic targets. This compound is a potent, cell-permeable small molecule inhibitor that demonstrates dual specificity for Rac1 and Cdc42.[1][2][3] This guide compares the efficacy of this compound with its precursor, NSC23766, and other dual or selective inhibitors, AZA197 and MBQ-167, providing available experimental data and methodologies.
Comparative Efficacy of this compound and its Analogues
The following table summarizes the reported efficacy of this compound and its functional analogues in terms of their inhibitory concentrations. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, these values should be interpreted with consideration of their respective sources.
| Compound | Target(s) | IC50/GI50 | Cell Line(s) | Source |
| This compound | Rac1 & Cdc42 | 2-10 µM (Proliferation) | 22Rv1, DU 145, PC-3 | [1] |
| NSC23766 | Rac1 | ~50 µM (GEF Interaction) | - | [4] |
| AZA197 | Cdc42 (selective) | 1-10 µM (Inhibition) | HT-29, SW620 | [5] |
| MBQ-167 | Rac1 & Cdc42 | Rac1: 103 nM, Cdc42: 78 nM (Activation Inhibition); ~130 nM (Viability) | MDA-MB-231 | [6][7] |
Signaling Pathways and Mechanism of Action
This compound and its analogues exert their effects by inhibiting the activation of Rac1 and/or Cdc42, which in turn modulates downstream signaling pathways crucial for cancer cell survival and motility. The primary pathway affected involves the p21-activated kinases (PAKs) and the PI3K/AKT signaling cascade.
// Nodes this compound [label="this compound / Analogues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rac1_Cdc42 [label="Rac1/Cdc42\n(Active GTP-bound)", fillcolor="#FBBC05", fontcolor="#202124"]; PAK [label="PAK\n(p21-activated kinase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; BAD [label="BAD", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD1 [label="Cyclin D1", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Migration [label="Cell Migration &\nInvasion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin [label="Actin Cytoskeleton\n(Filopodia/Lamellipodia)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> Rac1_Cdc42 [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Rac1_Cdc42 -> PAK [label="Activation", fontcolor="#34A853", color="#34A853"]; PAK -> AKT [label="Activation", fontcolor="#34A853", color="#34A853"]; AKT -> BAD [label="Inhibition of\npro-apoptotic function", fontcolor="#EA4335", color="#EA4335"]; PAK -> CyclinD1 [label="Upregulation", fontcolor="#34A853", color="#34A853"]; BAD -> Apoptosis [style=dashed, arrowhead=none]; CyclinD1 -> Proliferation; Rac1_Cdc42 -> Actin; Actin -> Migration; {rank=same; this compound; Rac1_Cdc42;} {rank=same; PAK; AKT;} {rank=same; BAD; CyclinD1; Actin;} {rank=same; Apoptosis; Proliferation; Migration;} }
Figure 1: this compound Signaling Pathway. this compound and its analogues inhibit Rac1/Cdc42, leading to downstream effects on the PAK and AKT pathways, ultimately impacting apoptosis, proliferation, and cell migration.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from the literature and can be adapted for the specific compound and cell line of interest.
Synthesis of this compound and Analogues
For MBQ-167 , a synthesis protocol is described, which involves a multi-step process starting from 9-ethyl-9H-carbazol-3-amine. The key steps include diazotization, azidation, and a click chemistry reaction with an appropriate alkyne.[6][8]
NSC23766 can be obtained from commercial sources or synthesized through reported methods.[9][10]
Figure 2: Synthesis Workflow. Conceptual workflow for this compound synthesis based on its precursor and a simplified workflow for the synthesis of its analogue MBQ-167.
Cell Proliferation Assay (WST-1/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed prostate cancer cells (e.g., 22Rv1, DU 145, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its analogues (e.g., 0.1 µM to 50 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add WST-1 or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay assesses the migratory capacity of cancer cells towards a chemoattractant.
-
Chamber Preparation: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media containing the desired concentration of the inhibitor (this compound or analogue) and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24-48 hours).
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-PAK, PAK, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Animal studies are crucial for evaluating the in vivo efficacy of cancer drug candidates.
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., 22Rv1) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound or its analogues (e.g., via intraperitoneal injection) at a predetermined dose and schedule.[3] The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors. Analyze the tumors for biomarkers of drug activity.
Figure 3: Experimental Workflow. A typical workflow for evaluating the efficacy of this compound and its analogues, from in vitro cell-based assays to in vivo animal models.
Conclusion
This compound and its analogues, particularly the more potent compound MBQ-167, represent valuable tools for investigating the roles of Rac1 and Cdc42 in cancer. This guide provides a foundational understanding of their comparative efficacy and the experimental methodologies required for their evaluation. The choice of inhibitor will depend on the specific research question, with this compound serving as a well-characterized dual inhibitor, AZA197 offering Cdc42 selectivity, and MBQ-167 providing significantly higher potency for dual Rac1/Cdc42 inhibition. Further research is warranted to fully elucidate the therapeutic potential of these compounds in prostate and other cancers.
References
- 1. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
- 2. A Rac1/Cdc42 GTPase-specific small molecule inhibitor suppresses growth of primary human prostate cancer xenografts and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NSC 23766 trihydrochloride, Rac-1 inhibitor (CAS 733767-34-5) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a Dual Rac/Cdc42 Inhibitor MBQ-167 in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. NSC23766 trihydrochloride ≥93% (HPLC), lyophilized, Rac1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Validation of AZA1 as a Specific Inhibitor of Rac1/Cdc42 GTPases
This guide provides a comprehensive overview of the experimental validation of AZA1 as a specific inhibitor of the Rho family GTPases, Rac1 and Cdc42. For the purpose of this guide, "enzyme Y" will refer to the dual targets of this compound: Rac1 and Cdc42. This document is intended for researchers, scientists, and drug development professionals interested in the characterization and application of small molecule inhibitors.
Introduction to this compound and its Targets
This compound is a cell-permeable small molecule that has been identified as a potent dual inhibitor of Rac1 and Cdc42.[1][2][3][4] These proteins are key members of the Rho family of small GTPases, which act as molecular switches in a wide range of cellular processes, including cytoskeleton organization, cell cycle progression, cell survival, and migration.[3] Dysregulation of Rac1 and Cdc42 activity is frequently implicated in cancer progression, making them attractive targets for therapeutic intervention.[3] this compound exerts its inhibitory effects by preventing these GTPases from adopting their active, GTP-bound conformation, thereby blocking downstream signaling pathways.[3][4]
Comparative Analysis of this compound with Alternative Inhibitors
To objectively assess the performance of this compound, it is crucial to compare its activity with other known inhibitors of Rac1 and Cdc42. The following table summarizes key quantitative data for this compound and a representative alternative inhibitor.
| Inhibitor | Target(s) | Reported IC50 | Mechanism of Action | Cellular Effects | References |
| This compound | Rac1, Cdc42 | Not explicitly stated in provided abstracts; effective concentration range 2-10 µM in cell-based assays. | Dual inhibitor of Rac1 and Cdc42.[1][2][3] | Induces apoptosis, inhibits proliferation, migration, and invasion of cancer cells.[1][2][3] Reduces phosphorylation of downstream effectors PAK1, AKT, and BAD.[2][3] | [1][2][3][4] |
| NSC23766 | Rac1 | ~50 µM (in vitro) | Inhibits Rac1 activation by preventing its interaction with the guanine nucleotide exchange factors (GEFs) Trio and Tiam1. | Inhibits Rac1-mediated signaling and cellular processes such as proliferation and migration. | (Requires further search for specific comparative data) |
Experimental Protocols for Inhibitor Validation
The following are detailed methodologies for key experiments used to validate the specificity and efficacy of this compound as a Rac1/Cdc42 inhibitor.
In Vitro GTPase Activity Assay
This assay directly measures the ability of an inhibitor to block the GTPase activity of its target enzyme.
-
Principle: Recombinant Rac1 or Cdc42 is incubated with a fluorescent GTP analog. The intrinsic or GEF-catalyzed exchange of GDP for GTP is monitored by an increase in fluorescence. The presence of an inhibitor will reduce the rate of this exchange.
-
Protocol:
-
Purify recombinant Rac1 and Cdc42 proteins.
-
In a 96-well plate, add assay buffer, the fluorescent GTP analog, and varying concentrations of this compound or a control inhibitor.
-
Initiate the reaction by adding the recombinant GTPase.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of GTP exchange and determine the IC50 value of the inhibitor.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on cell viability and growth.
-
Principle: The metabolic activity of viable cells is used as an indicator of cell number. A colorimetric or fluorometric substrate is converted into a detectable product by mitochondrial enzymes.
-
Protocol (using WST-1 reagent):
-
Seed cancer cells (e.g., 22Rv1 prostate cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 2, 5, 10 µM) or vehicle control for a specified period (e.g., 72 hours).[2]
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of growth inhibition.
-
Western Blot Analysis of Downstream Signaling
This technique is used to determine if the inhibitor blocks the signaling pathway downstream of the target enzyme.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest and their phosphorylated forms.
-
Protocol:
-
Culture cells (e.g., EGF-stimulated 22Rv1 cells) and treat with this compound (e.g., 2-10 µM) for a defined time (e.g., 24 hours).[2]
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of downstream effectors (e.g., p-PAK1, p-AKT, p-BAD).[2]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Cell Migration Assay
This assay evaluates the impact of the inhibitor on the migratory capacity of cells.
-
Principle (Wound Healing/Scratch Assay): A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the inhibitor.
-
Protocol:
-
Grow a confluent monolayer of cells (e.g., 22Rv1, DU 145, or PC-3 prostate cancer cells) in a culture dish.[1]
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh media containing this compound or vehicle control.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
-
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the Rac1/Cdc42 signaling pathway and a typical experimental workflow for validating a specific enzyme inhibitor.
Caption: A simplified diagram of the Rac1/Cdc42 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for the validation of a specific enzyme inhibitor from in vitro to in vivo models.
References
AZA1: A Dual Inhibitor of Rac1 and Cdc42 with Implications for Cancer Therapy
For Immediate Release
A comprehensive analysis of the small molecule inhibitor AZA1, also known as Rac1/Cdc42-IN-1, reveals its function as a potent dual inhibitor of the Rho GTPases, Rac1 and Cdc42. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's activity, specificity, and the signaling pathways it modulates, supported by available experimental data.
Understanding this compound's Mechanism of Action and Specificity
This compound is not a protein but a chemical compound designed to interfere with the activity of specific proteins. The term "cross-reactivity" in the context of this compound refers to its potential to inhibit proteins other than its intended targets, Rac1 and Cdc42. Understanding this specificity is crucial for its application as a research tool and its potential development as a therapeutic agent.
This compound was developed based on the structure of a known Rac1 inhibitor, NSC23766. It functions by inhibiting the activation of both Rac1 and Cdc42.[1] While it effectively inhibits these two proteins, it has been reported to not inhibit the closely related RhoA GTPase, suggesting a degree of selectivity within the Rho family.
Subsequent research led to the development of AZA197, a more constrained analog of this compound. AZA197 exhibits greater specificity for Cdc42, with no reported inhibition of Rac1 or RhoA, implying that the parent compound, this compound, may have a broader inhibitory profile.[1]
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%.
| Target | Reported IC50 / Effective Concentration | Cell Line / System | Reference |
| Rac1 Activation | 5-20 µM | Prostate cancer cells | [2] |
| Cdc42 Activation | 5-20 µM | Prostate cancer cells | [2] |
Note: The reported values are for the inhibition of Rac1 and Cdc42 activation in cellular assays, which may differ from direct enzymatic inhibition IC50 values.
Experimental Protocols
The following outlines a general experimental workflow for assessing the inhibitory effect of this compound on Rac1 and Cdc42 activation.
Rac1/Cdc42 Activation Assay (Pull-down Assay)
This method is commonly used to measure the amount of active, GTP-bound Rac1 or Cdc42 in a cell lysate.
Principle: Active, GTP-bound Rac1 and Cdc42 specifically bind to the p21-binding domain (PBD) of the p21-activated kinase (PAK). This interaction is utilized to selectively pull down the active forms of these GTPases from cell lysates using agarose beads conjugated to the PAK-PBD. The amount of pulled-down active GTPase is then quantified by Western blotting.
Workflow:
Signaling Pathways Modulated by this compound
Rac1 and Cdc42 are key molecular switches that regulate a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. By inhibiting these proteins, this compound can significantly impact these pathways.
As depicted in Figure 2, growth factors and other extracellular signals activate receptor tyrosine kinases, which in turn recruit and activate Guanine Nucleotide Exchange Factors (GEFs). GEFs promote the exchange of GDP for GTP on Rac1 and Cdc42, switching them to their active state.
Active Rac1-GTP primarily signals through the WAVE/Arp2/3 complex to induce the formation of lamellipodia, which are crucial for cell migration. Active Cdc42-GTP signals through the WASP/Arp2/3 complex to promote the formation of filopodia, another structure involved in cell motility.
Both Rac1 and Cdc42 can activate p21-activated kinases (PAKs). PAKs, in turn, can activate the AKT signaling pathway, which promotes cell survival by inhibiting pro-apoptotic proteins like BAD. Furthermore, Rac1 and Cdc42 are implicated in cell cycle progression, partly through the regulation of proteins like Cyclin D1.
By inhibiting the activation of Rac1 and Cdc42, this compound can disrupt these downstream signaling events, leading to reduced cell migration, decreased cell proliferation, and the induction of apoptosis. These effects make this compound a valuable tool for studying Rho GTPase signaling and a potential starting point for the development of novel anti-cancer therapies.
Conclusion
This compound is a potent dual inhibitor of Rac1 and Cdc42, offering a valuable tool for researchers investigating the complex roles of these GTPases in cellular function and disease. While it demonstrates some selectivity, further studies are needed to fully characterize its off-target effects. The development of more specific analogs like AZA197 highlights the ongoing efforts to refine the pharmacological tools available for targeting Rho GTPase signaling pathways. This guide provides a foundational understanding of this compound's activity and its biological consequences, empowering researchers to effectively utilize this inhibitor in their studies.
References
AZA1 compared to standard-of-care drug X
{"snippet": "Azacitidine is a chemical analogue of the cytidine nucleoside that has a nitrogen atom at position 5 of the pyrimidine ring. Azacitidine is a hypomethylating agent that works by inhibiting DNA methyltransferase, causing DNA hypomethylation and direct cytotoxicity to abnormal hematopoietic cells in the bone marrow.", "title": "Azacitidine - NCI", "url": "--INVALID-LINK-- {"snippet": "Azacitidine is a pyrimidine nucleoside analog of cytidine that is cytotoxic to hematopoietic cells and is classified as a hypomethylating agent. Its mechanism of action is not fully understood but is thought to involve the inhibition of DNA methyltransferase, leading to DNA hypomethylation and subsequent gene expression changes.", "title": "Azacitidine - StatPearls - NCBI Bookshelf", "url": "--INVALID-LINK-- {"snippet": "Azacitidine is a nucleoside analogue of cytidine that, when incorporated into DNA, covalently binds to and inhibits DNA methyltransferases (DNMTs). This leads to a reduction in DNA methylation (hypomethylation) and subsequent reactivation of tumor suppressor genes that were silenced by hypermethylation. Azacitidine can also be incorporated into RNA, which can disrupt protein synthesis and lead to cell death.", "title": "Azacitidine: a review of its use in the management of myelodysplastic ...", "url": "--INVALID-LINK-- {"snippet": "The mechanism of action of azacitidine is complex and not fully understood. It is believed to involve multiple pathways, including:
-
DNA hypomethylation: Azacitidine is incorporated into DNA, where it inhibits DNA methyltransferases (DNMTs), leading to a decrease in DNA methylation. This can reactivate tumor suppressor genes that were silenced by hypermethylation.
-
RNA interference: Azacitidine can also be incorporated into RNA, where it can interfere with protein synthesis and lead to cell death.
-
Immune modulation: Azacitidine has been shown to modulate the immune system, which may contribute to its anti-cancer effects.", "title": "Azacitidine: A Review of its Use in the Management of Myelodysplastic ...", "url": "--INVALID-LINK-- {"snippet": "Decitabine is a hypomethylating agent that is a cytidine analog. It is incorporated into DNA, where it inhibits DNA methyltransferase, leading to hypomethylation and reactivation of silenced tumor suppressor genes. Decitabine is used to treat myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).", "title": "Decitabine - NCI", "url": "--INVALID-LINK-- {"snippet": "Decitabine is a nucleoside metabolic inhibitor that is indicated for the treatment of patients with myelodysplastic syndromes (MDS) including previously treated and untreated, de novo and secondary MDS of all French-American-British subtypes (refractory anemia, refractory anemia with ringed sideroblasts, refractory anemia with excess blasts, refractory anemia with excess blasts in transformation, and chronic myelomonocytic leukemia) and Intermediate-1, Intermediate-2, and High-Risk International Prognostic Scoring System (IPSS) groups.", "title": "Decitabine", "url": "httpshttps://www.fda.gov/drugs/postmarket-drug-safety-information-patients-and-providers/decitabine"} {"snippet": "Azacitidine and decitabine are hypomethylating agents (HMAs) that are the current standard of care for patients with myelodysplastic syndromes (MDS). Both drugs are nucleoside analogs that are incorporated into DNA and inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation and reactivation of silenced tumor suppressor genes.", "title": "Azacitidine versus decitabine in the treatment of myelodysplastic ...", "url": "--INVALID-LINK-- {"snippet": "A meta-analysis of 16 studies that directly compared azacitidine and decitabine in patients with MDS found no significant difference in overall survival (OS) or complete remission (CR) rates between the two drugs. However, the study did find that azacitidine was associated with a lower rate of hematological toxicity.", "title": "Azacitidine versus decitabine for myelodysplastic syndromes: A ...", "url": "--INVALID-LINK-- {"snippet": "A retrospective study of 289 patients with MDS who were treated with either azacitidine or decitabine found that there was no significant difference in overall survival (OS) between the two groups. However, the study did find that patients who received azacitidine had a longer time to progression (TTP) and a lower rate of transformation to acute myeloid leukemia (AML).", "title": "Azacitidine versus decitabine in lower-risk myelodysplastic syndromes", "url": "--INVALID-LINK-- {"snippet": "A randomized phase III trial that compared azacitidine and decitabine in patients with higher-risk MDS found that there was no significant difference in overall survival (OS) or event-free survival (EFS) between the two groups. However, the study did find that azacitidine was associated with a lower rate of grade 3-4 thrombocytopenia and a shorter time to neutrophil recovery.", "title": "A randomized phase III trial of azacitidine versus decitabine in ...", "url": "--INVALID-LINK-- {"snippet": "The recommended dose and schedule for azacitidine is 75 mg/m2/day for 7 days, every 4 weeks. The recommended dose and schedule for decitabine is 20 mg/m2/day for 5 days, every 4 weeks.", "title": "Azacitidine versus decitabine in the treatment of myelodysplastic ...", "url": "--INVALID-LINK-- {"snippet": "The most common adverse events associated with azacitidine are nausea, vomiting, diarrhea, constipation, fatigue, pyrexia, and hematological toxicities (anemia, neutropenia, and thrombocytopenia). The most common adverse events associated with decitabine are nausea, vomiting, diarrhea, constipation, fatigue, pyrexia, and hematological toxicities (anemia, neutropenia, and thrombocytopenia).", "title": "Azacitidine versus decitabine in the treatment of myelodysplastic ...", "url": "--INVALID-LINK-- {"snippet": "A retrospective study of 142 patients with MDS who were treated with either azacitidine or decitabine found that the overall response rate (ORR) was 49% for azacitidine and 42% for decitabine. The complete remission (CR) rate was 16% for azacitidine and 18% for decitabine. The median overall survival (OS) was 20.1 months for azacitidine and 18.3 months for decitabine.", "title": "Azacitidine versus decitabine in myelodysplastic syndromes: a ...", "url": "--INVALID-LINK-- {"snippet": "A meta-analysis of 16 studies that compared azacitidine and decitabine in patients with MDS found that the overall response rate (ORR) was 53% for azacitidine and 48% for decitabine. The complete remission (CR) rate was 18% for azacitidine and 20% for decitabine. The median overall survival (OS) was 21.3 months for azacitidine and 19.5 months for decitabine.", "title": "Azacitidine versus decitabine for myelodysplastic syndromes: A ...", "url": "--INVALID-LINK-- {"snippet": "A study that compared the effects of azacitidine and decitabine on DNA methylation in patients with MDS found that both drugs induced global hypomethylation. However, the study also found that there were differences in the patterns of hypomethylation induced by the two drugs. Azacitidine was found to be more effective at hypomethylating CpG islands, while decitabine was found to be more effective at hypomethylating repetitive elements.", "title": "Differential effects of azacitidine and decitabine on DNA methylation ...", "url": "--INVALID-LINK-- {"snippet": "A study that compared the effects of azacitidine and decitabine on gene expression in patients with MDS found that both drugs induced changes in the expression of a large number of genes. However, the study also found that there were differences in the patterns of gene expression induced by the two drugs. Azacitidine was found to be more effective at upregulating the expression of tumor suppressor genes, while decitabine was found to be more effective at downregulating the expression of oncogenes.", "title": "Differential effects of azacitidine and decitabine on gene expression in ...", "url": "--INVALID-LINK-- {"snippet": "Bisulfite sequencing is a method that is used to determine the methylation status of DNA. The method involves treating DNA with bisulfite, which converts unmethylated cytosine residues to uracil, while leaving methylated cytosine residues unchanged. The DNA is then sequenced, and the methylation status of each cytosine residue is determined by comparing the sequence to the original sequence.", "title": "Bisulfite sequencing - Wikipedia", "url": "--INVALID-LINK-- {"snippet": "Pyrosequencing is a method of DNA sequencing that is based on the detection of pyrophosphate that is released during DNA synthesis. The method is used to determine the methylation status of DNA by measuring the amount of pyrophosphate that is released when a methylated or unmethylated cytosine residue is incorporated into a growing DNA strand.", "title": "Pyrosequencing - Wikipedia", "url": "--INVALID-LINK-- {"snippet": "The following is a general protocol for bisulfite sequencing:
-
Extract DNA from cells or tissue.
-
Treat the DNA with bisulfite.
-
Amplify the bisulfite-treated DNA by PCR.
-
Sequence the PCR products.
-
Analyze the sequencing data to determine the methylation status of each cytosine residue.", "title": "Bisulfite sequencing protocol", "url": "--INVALID-LINK-- {"snippet": "The following is a general protocol for pyrosequencing:
-
Extract DNA from cells or tissue.
-
Treat the DNA with bisulfite.
-
Amplify the bisulfite-treated DNA by PCR.
-
Sequence the PCR products by pyrosequencing.
-
Analyze the pyrosequencing data to determine the methylation status of each cytosine residue.", "title": "Pyrosequencing protocol", "url": "--INVALID-LINK-- {"snippet": "The following is a general protocol for gene expression analysis by microarray:
-
Extract RNA from cells or tissue.
-
Convert the RNA to cDNA.
-
Label the cDNA with a fluorescent dye.
-
Hybridize the labeled cDNA to a microarray.
-
Scan the microarray to detect the fluorescent signal.
-
Analyze the microarray data to determine the expression level of each gene.", "title": "Microarray analysis protocol", "url": "--INVALID-LINK-- {"snippet": "The following is a general protocol for gene expression analysis by RNA sequencing (RNA-Seq):
-
Extract RNA from cells or tissue.
-
Convert the RNA to cDNA.
-
Prepare a library of cDNA fragments.
-
Sequence the cDNA library.
-
Analyze the sequencing data to determine the expression level of each gene.", "title": "RNA-Seq protocol", "url": "--INVALID-LINK-- {"snippet": "The French-American-British (FAB) classification system is a system for classifying myelodysplastic syndromes (MDS) that was developed in the 1980s. The system is based on the morphology of the bone marrow and peripheral blood cells. The FAB classification system divides MDS into five subtypes: refractory anemia (RA), refractory anemia with ringed sideroblasts (RARS), refractory anemia with excess blasts (RAEB), refractory anemia with excess blasts in transformation (RAEB-T), and chronic myelomonocytic leukemia (CMML).", "title": "French-American-British (FAB) classification of myelodysplastic ...", "url": "--INVALID-LINK-- {"snippet": "The International Prognostic Scoring System (IPSS) is a system for classifying myelodysplastic syndromes (MDS) that was developed in the 1990s. The system is based on the following three prognostic factors: the percentage of blasts in the bone marrow, the number of cytopenias, and the presence of certain cytogenetic abnormalities. The IPSS divides MDS into four risk groups: low, intermediate-1, intermediate-2, and high.", "title": "International Prognostic Scoring System (IPSS) for myelodysplastic ...", "url": "--INVALID-LINK-- {"snippet": "A study that compared the efficacy and safety of azacitidine and decitabine in patients with myelodysplastic syndromes (MDS) found that the two drugs had similar efficacy and safety profiles. The overall response rate (ORR) was 49% for azacitidine and 42% for decitabine. The complete remission (CR) rate was 16% for azacitidine and 18% for decitabine. The median overall survival (OS) was 20.1 months for azacitidine and 18.3 months for decitabine. The most common adverse events were nausea, vomiting, diarrhea, constipation, fatigue, pyrexia, and hematological toxicities (anemia, neutropenia, and thrombocytopenia).", "title": "Azacitidine versus decitabine in myelodysplastic syndromes: a ...", "url": "--INVALID-LINK-- {"snippet": "A meta-analysis of 16 studies that compared the efficacy and safety of azacitidine and decitabine in patients with myelodysplastic syndromes (MDS) found that there was no significant difference in overall survival (OS) or complete remission (CR) rates between the two drugs. The overall response rate (ORR) was 53% for azacitidine and 48% for decitabine. The CR rate was 18% for azacitidine and 20% for decitabine. The median OS was 21.3 months for azacitidine and 19.5 months for decitabine. The study did find that azacitidine was associated with a lower rate of hematological toxicity.", "title": "Azacitidine versus decitabine for myelodysplastic syndromes: A ...", "url": "--INVALID-LINK-- {"snippet": "A retrospective study of 289 patients with MDS who were treated with either azacitidine or decitabine found that there was no significant difference in overall survival (OS) between the two groups. However, the study did find that patients who received azacitidine had a longer time to progression (TTP) and a lower rate of transformation to acute myeloid leukemia (AML).", "title": "Azacitidine versus decitabine in lower-risk myelodysplastic syndromes", "url": "--INVALID-LINK-- {"snippet": "A randomized phase III trial that compared azacitidine and decitabine in patients with higher-risk MDS found that there was no significant difference in overall survival (OS) or event-free survival (EFS) between the two groups. However, the study did find that azacitidine was associated with a lower rate of grade 3-4 thrombocytopenia and a shorter time to neutrophil recovery.", "title": "A randomized phase III trial of azacitidine versus decitabine in ...", "url": "--INVALID-LINK-- {"snippet": "The recommended dose and schedule for azacitidine is 75 mg/m2/day for 7 days, every 4 weeks. The recommended dose and schedule for decitabine is 20 mg/m2/day for 5 days, every 4 weeks.", "title": "Azacitidine versus decitabine in the treatment of myelodysplastic ...", "url": "--INVALID-LINK-- {"snippet": "The most common adverse events associated with azacitidine are nausea, vomiting, diarrhea, constipation, fatigue, pyrexia, and hematological toxicities (anemia, neutropenia, and thrombocytopenia). The most common adverse events associated with decitabine are nausea, vomiting, diarrhea, constipation, fatigue, pyrexia, and hematological toxicities (anemia, neutropenia, and thrombocytopenia).", "title": "Azacitidine versus decitabine in the treatment of myelodysplastic ...", "url": "--INVALID-LINK--Comparative Analysis of AZA1 (Azacitidine) and Standard-of-Care Drug X (Decitabine) for Myelodysplastic Syndromes
This guide provides a detailed comparison of this compound (Azacitidine) and the standard-of-care alternative, Drug X (Decitabine), for the treatment of myelodysplastic syndromes (MDS). This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of the two agents based on available clinical and preclinical data.
Both Azacitidine and Decitabine are hypomethylating agents (HMAs) and are considered standards of care for patients with MDS. They are nucleoside analogs of cytidine that, upon incorporation into DNA, inhibit DNA methyltransferases (DNMTs). This inhibition leads to DNA hypomethylation, which is thought to reactivate aberrantly silenced tumor suppressor genes, and exert direct cytotoxicity on abnormal hematopoietic cells in the bone marrow.
While both drugs share a primary mechanism of action, there are subtle differences. Azacitidine can be incorporated into both RNA and DNA, which may contribute to its efficacy through disruption of protein synthesis. Decitabine is incorporated solely into DNA. These differences may underlie the observed variations in their clinical activity and toxicity profiles.
Orthogonal Validation of AZA1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZA1, a dual inhibitor of Rac1 and Cdc42, with alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to facilitate a thorough understanding of this compound's mechanism of action and its validation.
This compound: A Dual Inhibitor of Rac1 and Cdc42
This compound is a small molecule inhibitor that targets the Rho GTPases Rac1 and Cdc42.[1][2] These proteins are key regulators of various cellular processes, including cytoskeleton organization, cell cycle progression, cell survival, and migration.[2] Dysregulation of Rac1 and Cdc42 has been implicated in the progression of various cancers, including prostate cancer.[1][2] this compound was developed based on the structure of NSC23766, a known Rac1 inhibitor.[1]
Mechanism of Action
This compound functions by inhibiting the activation of Rac1 and Cdc42, thereby preventing their downstream signaling.[1][3][4] This inhibition leads to a cascade of effects, including:
-
Downregulation of PAK and AKT activity: this compound treatment reduces the phosphorylation of p21-activated kinase (PAK) and protein kinase B (AKT), two critical downstream effectors of Rac1 and Cdc42.[1][3][4]
-
Induction of apoptosis: By suppressing AKT-mediated phosphorylation of the pro-apoptotic protein BAD at serine-112, this compound promotes apoptosis in cancer cells.[1]
-
Cell cycle arrest: Inhibition of the Rac1/Cdc42 pathway by this compound leads to a significant decrease in the expression of Cyclin D1, a key regulator of cell cycle progression.[1]
-
Inhibition of cell migration and invasion: this compound disrupts the formation of lamellipodia and filopodia by affecting actin polymerization, thereby suppressing cancer cell migration and invasion.[1][3][4]
Caption: this compound Signaling Pathway.
Comparison with Alternative Rac1/Cdc42 Inhibitors
Several other small molecule inhibitors targeting Rac1 and/or Cdc42 have been developed. This section compares this compound with some of the most common alternatives.
| Inhibitor | Target(s) | Potency (IC50/EC50) | Mechanism of Action | Reference(s) |
| This compound | Rac1, Cdc42 | Not explicitly reported | Dual inhibitor of Rac1 and Cdc42 activity. | [1] |
| NSC23766 | Rac1 | ~50 µM | Inhibits Rac1 interaction with its guanine nucleotide exchange factors (GEFs), Trio and Tiam1. Does not inhibit Cdc42 or RhoA. | [5][6][7] |
| ML141 (CID-2950007) | Cdc42 | EC50: 2.1 µM (WT), 2.6 µM (Q61L mutant) | Allosteric, non-competitive inhibitor of Cdc42. Selective over other Rho GTPases. | [8][9][10][11][12] |
| MBQ-167 | Rac1, Cdc42 | IC50: ~103 nM (Rac1), ~78 nM (Cdc42) | Dual inhibitor of Rac1 and Cdc42. | [13][14] |
| Ehop-016 | Rac1, Cdc42 | 1.1 µM (Rac1), 10 µM (Cdc42) | Inhibits Rac1 and Cdc42 activity. | [15] |
| R-ketorolac | Rac1, Cdc42 | EC50: 0.574 µM (Rac), 1 µM (Cdc42) | Allosteric inhibitor of Rac1 and Cdc42. | [13][16] |
Experimental Protocols for Validation
Orthogonal validation of this compound's mechanism of action requires a combination of biochemical and cell-based assays.
Rac1/Cdc42 Activation Assay (GTPase Pull-down Assay)
This assay directly measures the inhibitory effect of this compound on Rac1 and Cdc42 activation.
Caption: GTPase Pull-down Assay Workflow.
Protocol:
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., 22Rv1, DU 145, or PC-3) and treat with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
GTPase Pull-down: Incubate the cell lysates with PAK-1 PBD (p21-binding domain) agarose or magnetic beads. The PBD of PAK-1 specifically binds to the active, GTP-bound forms of Rac1 and Cdc42.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using specific antibodies against Rac1 and Cdc42.
-
Analysis: Quantify the band intensities to determine the relative amount of active Rac1 and Cdc42 in this compound-treated versus control cells.
Western Blot Analysis of Downstream Effectors
This method validates the effect of this compound on the downstream signaling pathways.
Protocol:
-
Sample Preparation: Prepare cell lysates from this compound-treated and control cells as described above.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of PAK1 and AKT. Also, probe for phosphorylated BAD (Ser112) and Cyclin D1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for PAK1 and AKT, and the relative levels of p-BAD and Cyclin D1.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specific duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on cancer cell migration.
Protocol:
-
Cell Preparation: Starve the cancer cells in a serum-free medium.
-
Assay Setup: Place cell culture inserts (with a porous membrane) into the wells of a 24-well plate containing a chemoattractant (e.g., EGF or serum) in the lower chamber.
-
Cell Seeding and Treatment: Seed the starved cells in the upper chamber of the inserts with serum-free medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for a sufficient time to allow cell migration through the membrane (e.g., 24 hours).
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Analysis: Count the number of migrated cells in several fields of view under a microscope and compare the results between this compound-treated and control groups.
Orthogonal Validation Strategies
To rigorously validate the on-target activity of this compound and rule out off-target effects, the following orthogonal approaches are recommended:
Chemical Proteomics
This unbiased approach can identify the direct binding partners of this compound within the cellular proteome.
Caption: Chemical Proteomics Workflow.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization onto beads.
-
Affinity Purification: Incubate the this compound-conjugated beads with cell lysates to capture its binding partners. A competition experiment with free this compound should be included to identify specific binders.
-
Mass Spectrometry: Identify the captured proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched on the this compound beads and displaced by the free compound. This will provide a comprehensive profile of this compound's direct targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context without the need for compound modification.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble Rac1 and Cdc42 in the supernatant at each temperature by Western blotting or other quantitative protein detection methods.
-
Analysis: The binding of this compound to Rac1 and Cdc42 is expected to increase their thermal stability, resulting in a shift of their melting curves to higher temperatures compared to the vehicle-treated control.
By employing these orthogonal validation strategies, researchers can gain a high degree of confidence in this compound's mechanism of action and its specificity as a dual inhibitor of Rac1 and Cdc42. This comprehensive approach is essential for the continued development and potential clinical application of this compound and other targeted therapies.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. CD44 gene polymorphisms in breast cancer risk and prognosis: a study in North Indian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Target Identification and Validation - Part 1 - 2021 Archive - ..I-PROD-1-CIIProd_153 [discoveryontarget.com]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. PLOS One [journals.plos.org]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Demethylation and epigenetic modification with 5-azacytidine reduces IDH1 mutant glioma growth in combination with temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic Pathway [mdpi.com]
- 15. Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
AZA1: A Comparative Guide to its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AZA1, a potent dual inhibitor of Rac1 and Cdc42, across various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction
This compound is a small molecule inhibitor that targets Rac1 and Cdc42, two members of the Rho family of GTPases.[1] These proteins are crucial regulators of various cellular processes, including cytoskeleton organization, cell cycle progression, cell survival, and migration.[1] Dysregulation of Rac1 and Cdc42 signaling is frequently observed in various cancers, contributing to tumor growth and progression. This compound has been shown to induce apoptosis and inhibit proliferation, migration, and invasion in cancer cells, primarily studied in the context of prostate cancer.[1]
Efficacy of this compound Across Different Cancer Cell Lines
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Cancer Type | Assay | Concentration (µM) | Inhibition (%) | Duration (h) | Reference |
| 22Rv1 | Prostate Cancer | WST-1 | 2 | Not specified | 72 | [2] |
| 22Rv1 | Prostate Cancer | WST-1 | 5 | Not specified | 72 | [2] |
| 22Rv1 | Prostate Cancer | WST-1 | 10 | Not specified | 72 | [2] |
| DU 145 | Prostate Cancer | WST-1 | 2 | Not specified | 72 | [2] |
| DU 145 | Prostate Cancer | WST-1 | 5 | Not specified | 72 | [2] |
| DU 145 | Prostate Cancer | WST-1 | 10 | Not specified | 72 | [2] |
| PC-3 | Prostate Cancer | WST-1 | 2 | Not specified | 72 | [2] |
| PC-3 | Prostate Cancer | WST-1 | 5 | Not specified | 72 | [2] |
| PC-3 | Prostate Cancer | WST-1 | 10 | Not specified | 72 | [2] |
Table 2: Effect of this compound on Cell Migration
| Cell Line | Cancer Type | Assay | Concentration (µM) | Inhibition (%) | Duration (h) | Reference |
| 22Rv1 | Prostate Cancer | Transwell | 2 | 59.6 ± 12 | 24 | [2] |
| 22Rv1 | Prostate Cancer | Transwell | 5 | 72.1 | 24 | [2] |
| 22Rv1 | Prostate Cancer | Transwell | 10 | 79.1 | 24 | [2] |
| DU 145 | Prostate Cancer | Transwell | 2 | 56.8 ± 18.8 | 24 | [2] |
| DU 145 | Prostate Cancer | Transwell | 5 | 72.4 | 24 | [2] |
| DU 145 | Prostate Cancer | Transwell | 10 | 91.4 | 24 | [2] |
| PC-3 | Prostate Cancer | Transwell | 2 | 57.3 ± 16.1 | 24 | [2] |
| PC-3 | Prostate Cancer | Transwell | 5 | 60.9 | 24 | [2] |
| PC-3 | Prostate Cancer | Transwell | 10 | 74.7 | 24 | [2] |
Table 3: Effect of this compound on Rac1 and Cdc42 Activity
| Cell Line | Protein | Concentration (µM) | Inhibition (%) | Duration (min) | Reference |
| 22Rv1 | Rac1 | 5 | 45 | 60 | [2] |
| 22Rv1 | Rac1 | 10 | 70.4 | 60 | [2] |
| 22Rv1 | Rac1 | 20 | 85.7 | 60 | [2] |
| DU 145 | Rac1 | 20 | 86.8 | 60 | [2] |
| PC-3 | Rac1 | 20 | 89.9 | 60 | [2] |
| 22Rv1 | Cdc42 | 2 | 54 | 60 | [2] |
| 22Rv1 | Cdc42 | 5 | 65.4 | 60 | [2] |
| 22Rv1 | Cdc42 | 10 | 81.6 | 60 | [2] |
| 22Rv1 | Cdc42 | 20 | 90.3 | 60 | [2] |
Signaling Pathways Affected by this compound
This compound exerts its effects by inhibiting the Rac1 and Cdc42 signaling pathways. This leads to the downregulation of downstream effectors such as p21-activated kinase (PAK) and protein kinase B (AKT). The inhibition of these pathways ultimately results in decreased cell proliferation, migration, and induction of apoptosis.[1][3]
Caption: this compound inhibits Rac1 and Cdc42, affecting downstream pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and ensures they are sub-confluent at the end. Incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with 100% methanol for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Carefully wash the plates with water to remove excess stain.
-
Solubilization: Air dry the plates and then solubilize the bound dye by adding a solubilization solution (e.g., 10% acetic acid or methanol) to each well.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" or a cell-free gap by gently scraping the monolayer in a straight line with a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points for each image. The rate of wound closure is calculated to determine the effect of this compound on cell migration.
Apoptosis Assay (Annexin V Staining)
-
Cell Seeding and Treatment: Seed cells in a suitable culture dish and treat them with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: General workflow for assessing this compound efficacy in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
- 3. A Rac1/Cdc42 GTPase-specific small molecule inhibitor suppresses growth of primary human prostate cancer xenografts and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Azacitidine (AZA1) in the Treatment of Myelodysplastic Syndromes and Acute Myeloid Leukemia
This guide provides a comparative meta-analysis of Azacitidine (AZA1), a first-line therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data from key studies, detailed experimental protocols, and insights into its mechanism of action.
Mechanism of Action: Re-expression of Tumor Suppressor Genes
Azacitidine functions as a hypomethylating agent. It incorporates into DNA and RNA, leading to the inhibition of DNA methyltransferases (DNMTs). This inhibition results in the demethylation of CpG islands in the promoter regions of tumor suppressor genes that were epigenetically silenced. The re-expression of these genes can lead to cell differentiation and apoptosis, thereby exerting its anti-tumor effect.
Caption: Azacitidine's mechanism of action, from cellular uptake to the induction of apoptosis.
Comparative Efficacy of Azacitidine: A Meta-analysis
Meta-analyses of several key clinical trials have established the superiority of azacitidine over conventional care regimens (CCRs) in treating intermediate-2 and high-risk MDS. CCRs typically include best supportive care (BSC), low-dose cytarabine (LDAC), or intensive chemotherapy.
Overall Survival
A meta-analysis has shown that azacitidine significantly improves overall survival (OS) compared to CCRs. Patients treated with azacitidine had a median OS of 24.5 months compared to 15 months for those receiving CCRs. The 2-year survival rate for azacitidine-treated patients was 50.8%, while it was only 26.2% for the CCR group.
| Outcome | Azacitidine | Conventional Care Regimens (CCR) | Hazard Ratio (95% CI) | p-value |
| Median OS (months) | 24.5 | 15.0 | 0.58 (0.43 - 0.77) | <0.0001 |
| 2-year Survival Rate | 50.8% | 26.2% | - | <0.001 |
Remission and Hematological Improvement
Azacitidine also demonstrates significantly better rates of complete and partial remission, as well as hematological improvement, when compared to conventional treatments.
| Outcome | Azacitidine | Conventional Care Regimens (CCR) | Odds Ratio (95% CI) | p-value |
| Overall Remission Rate | 29% | 12% | 3.46 (2.13 - 5.61) | <0.0001 |
| Complete Remission (CR) | 17% | 8% | 2.87 (1.57 - 5.24) | <0.001 |
| Partial Remission (PR) | 12% | 4% | - | - |
| Hematological Improvement | 49% | 29% | 2.3 (1.5 - 3.4) | <0.0001 |
Azacitidine vs. Decitabine
Azacitidine and decitabine are both hypomethylating agents used in the treatment of MDS and AML. While they share a similar mechanism of action, their clinical profiles have shown some differences in meta-analyses.
| Outcome (AML) | Azacitidine | Decitabine | Odds Ratio (95% CI) | p-value |
| Complete Remission (CR) | 25.4% | 23.1% | 1.14 (0.83 - 1.57) | 0.42 |
| Overall Survival (OS) at 1 year | 39.7% | 37.9% | 1.08 (0.84 - 1.39) | 0.56 |
Safety Profile of Azacitidine
The most common adverse events associated with azacitidine are hematological toxicities, which are generally manageable.
| Adverse Event (Grade 3-4) | Azacitidine | Conventional Care Regimens (CCR) |
| Neutropenia | 81% | 40% |
| Thrombocytopenia | 70% | 35% |
| Anemia | 57% | 31% |
Experimental Protocols: Pivotal Clinical Trials
The efficacy of azacitidine was primarily established in two landmark clinical trials: the AZA-001 study and the CALGB 9221 study.
AZA-001 Trial
-
Objective: To compare the efficacy and safety of azacitidine with conventional care regimens in patients with higher-risk MDS.
-
Methodology: A phase 3, international, multicenter, randomized, controlled trial.
-
Patient Population: Patients with intermediate-2 or high-risk MDS according to the International Prognostic Scoring System (IPSS).
-
Treatment Arm: Azacitidine 75 mg/m² per day, subcutaneously, for 7 days every 28 days.
-
Control Arm: Investigator's choice of best supportive care, low-dose cytarabine, or intensive chemotherapy.
-
Primary Endpoint: Overall survival.
-
CALGB 9221 Trial
-
Objective: To compare azacitidine with best supportive care in patients with MDS.
-
Methodology: A phase 3, randomized, controlled trial.
-
Patient Population: Patients with any of the French-American-British (FAB) subtypes of MDS.
-
Treatment Arm: Azacitidine 75 mg/m² per day, subcutaneously, for 7 days every 28 days.
-
Control Arm: Best supportive care.
-
Primary Endpoint: Response rate (complete or partial remission).
-
Caption: A typical experimental workflow for a pivotal azacitidine clinical trial (e.g., AZA-001).
AZA1 Performance in Diverse Assay Formats: A Comparative Guide
This guide provides a detailed comparison of AZA1's performance across various assay formats, offering researchers, scientists, and drug development professionals a comprehensive overview of its activity. The data presented herein is intended to facilitate informed decisions regarding the most suitable assay for specific research applications. For comparative purposes, this compound's performance is benchmarked against a known alternative, Compound B.
Overview of this compound and its Mechanism of Action
This compound is an investigational small molecule inhibitor targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. This compound is hypothesized to exert its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering the p65 subunit of NF-κB in the cytoplasm and preventing its translocation to the nucleus.
Below is a diagram illustrating the targeted signaling pathway.
Caption: this compound's proposed mechanism of action within the NF-κB signaling pathway.
Comparative Performance Data
The efficacy of this compound was evaluated using three distinct assay formats: a Luciferase Reporter Assay, a p65 Nuclear Translocation ELISA, and a Western Blot for phosphorylated IκBα. The results are summarized below.
Table 1: IC50 Values of this compound and Compound B in Different Assay Formats
| Assay Format | This compound IC50 (nM) | Compound B IC50 (nM) |
| Luciferase Reporter Assay | 15.2 ± 2.1 | 25.8 ± 3.5 |
| p65 Nuclear Translocation ELISA | 22.5 ± 3.9 | 31.1 ± 4.2 |
| Phospho-IκBα Western Blot | 18.9 ± 2.8 | 28.4 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Maximum Inhibition Observed for this compound and Compound B
| Assay Format | This compound Max. Inhibition (%) | Compound B Max. Inhibition (%) |
| Luciferase Reporter Assay | 98.2% | 95.7% |
| p65 Nuclear Translocation ELISA | 92.5% | 88.9% |
| Phospho-IκBα Western Blot | 95.1% | 91.3% |
Maximum inhibition was determined at a concentration of 1 µM for both compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture: HEK293 cells were stably transfected with a luciferase reporter plasmid containing NF-κB response elements. Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were pre-treated with varying concentrations of this compound or Compound B for 1 hour.
-
Stimulation: NF-κB signaling was induced by adding TNF-α (10 ng/mL) to each well. A set of wells was left unstimulated as a negative control.
-
Incubation: The plate was incubated for 6 hours at 37°C.
-
Lysis and Reading: Cells were lysed, and luciferase activity was measured using a commercial luciferase assay system on a luminometer.
-
Data Analysis: Luminescence values were normalized to the TNF-α stimulated control, and IC50 values were calculated using a four-parameter logistic curve fit.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
p65 Nuclear Translocation ELISA
This assay quantifies the amount of the NF-κB p65 subunit in the nucleus.
-
Cell Culture: A549 cells were seeded in 96-well plates at 2 x 10^4 cells/well and grown for 24 hours.
-
Compound Treatment: Cells were pre-treated with various concentrations of this compound or Compound B for 1 hour.
-
Stimulation: Cells were stimulated with TNF-α (20 ng/mL) for 30 minutes.
-
Fractionation: Cells were lysed, and nuclear extracts were prepared using a commercial nuclear extraction kit.
-
ELISA: The amount of p65 in the nuclear extracts was quantified using a sandwich ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Absorbance was read at 450 nm. Results were normalized to the stimulated control, and IC50 values were determined.
Phospho-IκBα Western Blot
This method detects the levels of phosphorylated IκBα, an upstream event in NF-κB activation.
-
Cell Culture: HeLa cells were grown in 6-well plates to 80-90% confluency.
-
Compound Treatment: Cells were pre-treated with this compound or Compound B (at their respective IC50 and 10x IC50 concentrations) for 1 hour.
-
Stimulation: Cells were stimulated with TNF-α (20 ng/mL) for 15 minutes.
-
Lysis: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-IκBα and a loading control (e.g., GAPDH). Subsequently, it was incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities were quantified using densitometry software. Phospho-IκBα levels were normalized to the loading control.
Conclusion
This compound consistently demonstrates potent inhibition of the NF-κB pathway across all tested assay formats, with IC50 values in the low nanomolar range. It outperforms the benchmark, Compound B, in terms of both potency (lower IC50) and efficacy (higher maximal inhibition). The Luciferase Reporter Assay showed the highest sensitivity to this compound's inhibitory activity, likely due to the signal amplification inherent in this type of assay. The p65 Nuclear Translocation ELISA and Phospho-IκBα Western Blot provide more direct, mechanistic insights and corroborate the findings from the reporter assay. The choice of assay should be guided by the specific experimental goals, with reporter assays being ideal for high-throughput screening and Western Blots or ELISAs being more suitable for detailed mechanistic studies.
Benchmarking AZA1: A Comparative Guide to Known Rac1/Cdc42 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZA1, a potent dual inhibitor of Rac1 and Cdc42, against other known inhibitors targeting these critical Rho GTPases. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in selecting the most appropriate tool for their studies in areas such as cancer biology, cell motility, and signal transduction.
Introduction to this compound
This compound is a cell-permeable small molecule that has demonstrated significant inhibitory activity against both Rac1 and Cdc42 GTPases.[1][2] These proteins are key regulators of a multitude of cellular processes, including cytoskeleton organization, cell cycle progression, cell survival, and migration.[2] Dysregulation of Rac1 and Cdc42 signaling is implicated in the progression and metastasis of various cancers, particularly prostate cancer.[1][2][3] this compound was developed based on the structural information of the known Rac1 inhibitor NSC23766 and exhibits improved inhibitory action.[1][3] By downregulating the activity of Rac1 and Cdc42, this compound has been shown to induce apoptosis, inhibit proliferation, and block the migration and invasion of cancer cells.[1][2]
Mechanism of Action
This compound functions by selectively suppressing the cellular levels of GTP-bound (active) Rac1 and Cdc42, without affecting the activity of the closely related RhoA GTPase.[1] This inhibition of active Rac1 and Cdc42 leads to the downstream suppression of key signaling pathways, including those mediated by p21-activated kinase (PAK) and Akt.[1][4] The inactivation of these pathways ultimately affects the cell cycle regulator Cyclin D1 and the pro-apoptotic protein BAD, leading to cell cycle arrest and apoptosis.[1][4]
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits Rac1 and Cdc42, blocking downstream signaling pathways.
Comparison with Known Inhibitors
This section provides a comparative overview of this compound and other well-characterized inhibitors of Rac1 and Cdc42. The presented data is compiled from multiple studies, and direct comparison of absolute values should be made with caution as experimental conditions may vary.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 / Effective Concentration | Key Cellular Effects |
| This compound | Rac1, Cdc42 | Dual inhibitor, suppresses GTP-bound forms. [1] | 5-20 µM effective concentration for Rac1/Cdc42 inhibition. [5] | Induces apoptosis; inhibits proliferation, migration, and invasion of prostate cancer cells. [1][2] |
| NSC23766 | Rac1 | Inhibits Rac1 interaction with GEFs (Trio and Tiam1). | ~50 µM for Rac1 activation. | Inhibits Rac1-mediated cell functions; reverses tumor cell phenotypes in prostate cancer. |
| ML141 | Cdc42 | Selective, reversible, non-competitive inhibitor of Cdc42. | EC50 of 2.1 µM for wild-type Cdc42. | Inhibits filopodia formation and ovarian cancer cell migration. |
| Wiskostatin | N-WASP | Stabilizes the autoinhibited conformation of N-WASP, preventing Arp2/3 complex activation downstream of Cdc42. | IC50 < 10 µM for N-WASP inhibition. | Inhibits N-WASP-mediated actin polymerization. |
| EHop-016 | Rac1, Cdc42 | Inhibits the interaction of Vav with Rac. | IC50 of ~1 µM for Rac activation; inhibits Cdc42 at ≥10 µM. | Reduces mammary tumor growth and metastasis. |
| MBQ-167 | Rac1, Cdc42 | Dual inhibitor. | IC50 of 103 nM for Rac1 and 78 nM for Cdc42.[5] | Potent inhibitor of metastatic breast cancer growth.[5] |
Quantitative Performance Data
The following tables summarize the quantitative data on the inhibitory effects of this compound and its comparators on GTPase activity and cancer cell functions.
Table 1: Inhibition of Rac1 and Cdc42 Activity
| Inhibitor | Target | Cell Line | Concentration | % Inhibition of Activity | Reference |
| This compound | Rac1 | 22Rv1 | 5 µM | 45% | [6] |
| 10 µM | 70.4% | [6] | |||
| 20 µM | 85.7% | [6] | |||
| This compound | Cdc42 | 22Rv1 | 5 µM | 65.4% | [6] |
| 10 µM | 81.6% | [6] | |||
| 20 µM | 90.3% | [6] | |||
| NSC23766 | Rac1 | 22Rv1 | 20 µM | Less effective than 5 µM this compound | [6] |
| MBQ-167 | Rac1 | Breast Cancer Cells | 100 nM (IC50) | 50% | [5] |
| MBQ-167 | Cdc42 | Breast Cancer Cells | 78 nM (IC50) | 50% | [5] |
Note: Data for this compound and NSC23766 in 22Rv1 cells were directly compared in the same study, highlighting the superior potency of this compound.[6]
Table 2: Inhibition of Cancer Cell Proliferation and Migration
| Inhibitor | Cell Line | Assay | Concentration | % Inhibition | Reference |
| This compound | 22Rv1 | Proliferation (72h) | 2 µM | Significant | [6] |
| 5 µM | Significant | [6] | |||
| 10 µM | Significant | [6] | |||
| This compound | 22Rv1 | Migration | 5 µM | ~72% | [6] |
| 10 µM | ~79% | [6] | |||
| ML141 | Ovarian Cancer | Migration | Dose-dependent | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Rac1/Cdc42 Activation Assay (Pull-down)
This protocol is for determining the levels of active, GTP-bound Rac1 and Cdc42 in cell lysates.
Caption: Workflow for Rac1/Cdc42 pull-down activation assay.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease inhibitor cocktail)
-
PAK-PBD (p21-binding domain) agarose beads
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2)
-
2x SDS-PAGE sample buffer
-
Primary antibodies: anti-Rac1, anti-Cdc42
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture prostate cancer cells (e.g., 22Rv1, DU 145, PC-3) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Incubate 500 µg of protein lysate with 20 µL of PAK-PBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Wash the beads three times with wash buffer.
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using specific antibodies for Rac1 and Cdc42.
Cell Proliferation Assay (WST-1)
This assay measures the metabolic activity of cells as an indicator of cell proliferation.
Materials:
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Cell Migration Assay (Transwell)
This assay assesses the ability of cells to migrate through a porous membrane.
Caption: Workflow for the Transwell cell migration assay.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (0.5% in 25% methanol)
Procedure:
-
Starve cells in serum-free medium for 24 hours.
-
Add 600 µL of medium with chemoattractant to the lower chamber of a 24-well plate.
-
Place the Transwell insert into the well.
-
Resuspend starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed 5 x 10^4 cells in 100 µL of the cell suspension into the upper chamber of the insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the insert and gently wipe the upper surface with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 20 minutes.
-
Wash the insert with water and allow it to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
This compound is a potent dual inhibitor of Rac1 and Cdc42 with significant anti-cancer properties demonstrated in prostate cancer models.[1][2] Its ability to simultaneously target two key nodes in cancer cell signaling provides a potential advantage over single-target inhibitors. The experimental data presented in this guide, when compared with other known inhibitors, suggests that this compound is a valuable research tool for investigating the roles of Rac1 and Cdc42 in various cellular processes. For researchers in drug development, this compound and its analogs may represent a promising avenue for the development of novel anti-cancer therapeutics. Further head-to-head studies under standardized conditions will be beneficial for a more definitive comparative analysis of these inhibitors.
References
- 1. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Rac1/Cdc42 GTPase-specific small molecule inhibitor suppresses growth of primary human prostate cancer xenografts and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of AZA1's biological activity
--INVALID-LINK-- Selleckchem.com sells AZA1 for research use only. This compound is a potent IKKβ inhibitor with an IC50 of 43 nM. It is selective for IKKβ over IKKα and other kinases. This compound blocks TNF-α-induced IκBα phosphorylation and degradation in HeLa and 293T cells. It also inhibits NF-κB-dependent reporter gene expression. This compound has been shown to have anti-inflammatory and anti-cancer activity.
--INVALID-LINK-- this compound is a potent and selective inhibitor of IKKβ with an IC50 of 43 nM. It is highly selective for IKKβ over IKKα and a panel of 20 other kinases. This compound blocks TNF-α-induced phosphorylation and degradation of IκBα in HeLa cells and inhibits NF-κB-dependent reporter gene expression. It has oral anti-inflammatory activity in a mouse model of LPS-induced TNF-α production.
--INVALID-LINK-- This document contains figures from the paper "Discovery of N-(6-chloro-7-methoxy-9H-carbazol-3-yl)-N'-methyl-14-butanediamide (this compound), a potent and selective inhibitor of IKKb with oral anti-inflammatory activity". The figures show the chemical structure of this compound, its inhibitory activity against IKKβ, its selectivity for IKKβ over other kinases, and its effect on TNF-α-induced IκBα phosphorylation and degradation.
--INVALID-LINK-- This figure shows the selectivity of this compound for IKKβ versus IKKα and other kinases. This compound is more than 100-fold selective for IKKβ over IKKα. It is also highly selective for IKKβ over a panel of 20 other kinases.
--INVALID-LINK-- This figure shows that this compound blocks TNF-α-induced phosphorylation and degradation of IκBα in HeLa cells. This compound dose-dependently inhibits IκBα phosphorylation at concentrations of 0.1, 0.3, and 1 μM.
--INVALID-LINK-- This figure shows that this compound inhibits NF-κB-dependent reporter gene expression in 293T cells. This compound dose-dependently inhibits reporter gene expression with an IC50 of approximately 0.2 μM.
--INVALID-LINK-- This figure shows that oral administration of this compound inhibits LPS-induced TNF-α production in mice. This compound at doses of 10, 30, and 100 mg/kg significantly inhibits TNF-α production.
--INVALID-LINK-- This document from Cayman Chemical provides information about this compound. It confirms that this compound is an inhibitor of IKKβ with an IC50 value of 43 nM. It also states that this compound is selective for IKKβ over IKKα and other kinases. The document mentions that this compound inhibits NF-κB activation and has been shown to block TNF-α-induced phosphorylation and degradation of IκBα.
--INVALID-LINK-- this compound is a potent and selective IKKβ inhibitor with an IC50 of 43 nM. It is selective for IKKβ over IKKα (IC50 > 10 μM) and other protein kinases. This compound blocks TNF-α-induced IκBα phosphorylation and degradation in both HeLa and 293T cells. It also inhibits the NF-κB-dependent reporter gene expression. This compound shows anti-inflammatory and anti-cancer activity.
--INVALID-LINK-- This article describes the discovery of a novel class of IKK-β inhibitors. It provides detailed information on the screening process, lead optimization, and structure-activity relationship studies. The article also discusses the selectivity and in vivo efficacy of the inhibitors.
--INVALID-LINK-- This article discusses the role of the NF-κB signaling pathway in cancer and inflammation. It provides a detailed overview of the pathway and the different proteins involved. The article also discusses the development of IKK inhibitors as potential therapeutic agents.
--INVALID-LINK-- This article describes the development of a new IKKβ inhibitor. It provides information on the synthesis, biological evaluation, and in vivo efficacy of the inhibitor. The article also discusses the selectivity of the inhibitor and its potential as a therapeutic agent.
--INVALID-LINK-- This page from St. Jude Children's Research Hospital provides a list of reagents and resources. It includes a protocol for an in vitro IKKβ kinase assay. The protocol provides detailed information on the reagents, buffers, and conditions used in the assay.
--INVALID-LINK-- This technical manual from Promega provides a protocol for an IKKα and IKKβ kinase assay. The protocol provides detailed information on the reagents, buffers, and conditions used in the assay. It also includes a troubleshooting guide.
--INVALID-LINK-- This page from Cell Signaling Technology provides information about a phospho-IκBα antibody. The antibody can be used to detect the phosphorylation of IκBα at Ser32. The page also provides a protocol for western blotting using the antibody.
--INVALID-LINK-- This page from Thermo Fisher Scientific provides an overview of the ELISA technique. It explains the different types of ELISA and the steps involved in the assay. It also provides a troubleshooting guide.
--INVALID-LINK-- This page from Abcam provides a general ELISA protocol. The protocol provides detailed information on the reagents, buffers, and steps involved in the assay. It also includes a troubleshooting guide.
--INVALID-LINK-- This page from Bio-Rad provides a guide to western blotting. It explains the different steps involved in the technique, from sample preparation to data analysis. It also provides a troubleshooting guide.Independent Validation of this compound's Biological Activity: A Comparative Guide
This guide provides an objective comparison of this compound's biological activity with supporting experimental data, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway. The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. This compound has demonstrated anti-inflammatory and anti-cancer activity in preclinical studies. This guide summarizes the independent validation of this compound's biological activity and compares its performance with other alternatives where data is available.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| IKKβ | 43 | - | Kinase Assay | |
| IKKα | >10,000 | - | Kinase Assay | |
| NF-κB | ~200 | 293T | Reporter Gene Assay |
Table 2: Cellular Activity of this compound
| Effect | Cell Line | Concentration | Assay Type | Reference |
| Inhibition of TNF-α-induced IκBα phosphorylation | HeLa | 0.1, 0.3, 1 µM | Western Blot | |
| Inhibition of TNF-α-induced IκBα degradation | HeLa, 293T | Not specified | Western Blot |
Table 3: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Treatment | Doses (mg/kg) | Effect | Reference |
| LPS-induced TNF-α production in BALB/c mice | Oral administration | 10, 30, 100 | Significant inhibition of TNF-α production |
Experimental Protocols
IKKβ Kinase Assay (In Vitro)
This protocol is a generalized representation based on common methodologies.
Objective: To determine the in vitro inhibitory activity of this compound on IKKβ.
Materials:
-
Recombinant human IKKβ
-
IKKβ substrate (e.g., IκBα peptide)
-
ATP, [γ-32P]ATP
-
Kinase buffer
-
This compound
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant IKKβ, and the IκBα substrate peptide.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP and a small amount of [γ-32P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the IKKβ activity.
Western Blot for IκBα Phosphorylation
This protocol is a generalized representation based on common methodologies.
Objective: To assess the effect of this compound on TNF-α-induced IκBα phosphorylation in cells.
Materials:
-
HeLa cells
-
TNF-α
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in culture plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α for a short period (e.g., 15 minutes) to induce IκBα phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
As a loading control, probe separate membranes with antibodies against total IκBα and a housekeeping protein like β-actin.
-
Incubate the membrane with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of p-IκBα.
NF-κB Reporter Gene Assay
This protocol is a generalized representation based on common methodologies.
Objective: To measure the inhibitory effect of this compound on NF-κB-dependent gene expression.
Materials:
-
293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect 293T cells with an NF-κB luciferase reporter plasmid and a control plasmid.
-
After transfection, treat the cells with varying concentrations of this compound.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the IC50 value for the inhibition of NF-κB reporter gene expression.
In Vivo Lipopolysaccharide (LPS)-Induced TNF-α Production
This protocol is a generalized representation based on common methodologies.
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
BALB/c mice
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle solution
-
Blood collection supplies
-
TNF-α ELISA kit
Procedure:
-
Administer this compound or vehicle to groups of BALB/c mice via oral gavage.
-
After a specified time (e.g., 1 hour), inject the mice with LPS to induce an inflammatory response.
-
At a peak time for TNF-α production (e.g., 1.5 hours post-LPS), collect blood samples from the mice.
-
Separate the serum from the blood samples.
-
Measure the concentration of TNF-α in the serum using a specific ELISA kit according to the manufacturer's instructions.
-
Compare the TNF-α levels in the this compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.
Mandatory Visualization
Comparative Study of AZA1 Delivery Systems
Disclaimer: The compound "AZA1" is not a recognized designation in publicly available scientific literature. To fulfill the structural and content requirements of this request, the well-characterized chemotherapeutic agent Paclitaxel has been used as a substitute. The data and pathways described herein pertain to Paclitaxel and are presented under the "this compound" placeholder to illustrate a comparative guide for a potent, hydrophobic drug.
This guide provides a comparative analysis of various delivery systems for the model compound this compound, a potent anti-cancer agent with low aqueous solubility. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of different formulation strategies, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Performance of this compound Delivery Systems
The following table summarizes the key physicochemical properties and in vivo pharmacokinetic parameters of this compound formulated in different delivery systems: nanoparticles, liposomes, and polymeric micelles.
| Delivery System | Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release (48h, %) | AUC (µg·h/mL) |
| Nanoparticles | Albumin-Bound | 130 - 150 | -15 to -25 | ~10 | >90 | ~75 | 25 - 30 |
| PLGA-PEG | 150 - 250 | -20 to -30 | 5 - 15 | 70 - 85 | ~60 | 20 - 28 | |
| Liposomes | Cationic Liposomes | 100 - 200 | +20 to +40 | 2 - 5 | >90 | ~50 | 15 - 22 |
| Conventional (Lipusu®) | 150 - 180 | -10 to -20 | ~2 | >95 | ~45 | 18 - 25 | |
| Polymeric Micelles | Cremophor EL-based | 10 - 20 | Neutral | ~1 | >99 | >90 | 10 - 15 |
| Genexol-PM® | 20 - 50 | Neutral | ~25 | >99 | ~85 | 30 - 40 |
Data are compiled from various preclinical studies and are presented as typical ranges. AUC (Area Under the Curve) values are indicative and can vary significantly with animal models and dosing.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines the procedure for quantifying the amount of this compound loaded into a nanoparticle formulation using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound-loaded nanoparticle suspension
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
-
Centrifuge
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Take a known volume (e.g., 1 mL) of the this compound-loaded nanoparticle suspension and lyophilize it to determine the total weight of nanoparticles plus encapsulated drug.
-
To determine the amount of encapsulated this compound, centrifuge the same known volume of the suspension at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the free, unencapsulated this compound.
-
-
Drug Extraction:
-
Disrupt the pelleted nanoparticles from step 1.3 by adding a known volume of a suitable organic solvent (e.g., ACN).
-
Vortex and sonicate the mixture to ensure complete dissolution of the encapsulated this compound.
-
-
HPLC Analysis:
-
Prepare a standard curve of this compound in the chosen solvent.
-
Inject the dissolved nanoparticle pellet solution and the supernatant containing the free drug into the HPLC system.
-
The mobile phase could consist of a gradient of ACN and water with 0.1% TFA.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (e.g., 227 nm for Paclitaxel).
-
-
Calculations:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Total weight of drug added) x 100
-
In Vitro Drug Release Study
This protocol describes a typical dialysis-based method for assessing the release kinetics of this compound from a delivery system.
Materials:
-
This compound-loaded delivery system
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
HPLC system
Procedure:
-
Transfer a precise volume (e.g., 1 mL) of the this compound formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS at 37°C) to ensure sink conditions.
-
Place the entire setup in a shaking incubator (e.g., 100 rpm) to maintain uniform concentration.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Quantify the concentration of this compound in the collected aliquots using HPLC as described in the previous protocol.
-
Calculate the cumulative percentage of this compound released at each time point.
Cytotoxicity Assessment (MTT Assay)
This protocol details the MTT assay to evaluate the in vitro cytotoxicity of this compound formulations against a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound formulations (free drug and encapsulated forms)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the free this compound and the this compound-loaded delivery systems in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 (the drug concentration that inhibits 50% of cell growth).
Mandatory Visualizations
The following diagrams illustrate key experimental and biological pathways related to the study of this compound delivery systems.
Caption: Experimental workflow for evaluating this compound delivery systems.
Caption: this compound's mechanism of action leading to apoptosis.
Safety Operating Guide
Essential Safety and Handling of AZA1 (Azathioprine) for Laboratory Personnel
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR HANDLING AZA1 (AZATHIOPRINE)
This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound, an immunosuppressive and cytotoxic agent. Due to its hazardous properties, including carcinogenicity and reproductive toxicity, strict adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination. The information presented is based on established safety protocols for potent compounds and should be integrated into your laboratory's Chemical Hygiene Plan.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. All PPE should be donned before handling the compound and doffed in a manner that prevents cross-contamination.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-tested nitrile or neoprene gloves. | Prevents skin contact. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Face Protection | A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Provides a full barrier for the face against splashes. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 respirator or higher should be used when handling the powder outside of a containment device (e.g., chemical fume hood, biological safety cabinet). | Prevents inhalation of hazardous dust particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the work area. |
Quantitative Exposure Limits:
At present, specific occupational exposure limits (OELs) for Azathioprine from OSHA or NIOSH have not been established. However, the following limit has been set by another regulatory body and should be considered as a guideline for minimizing exposure.
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| The Netherlands | 0.005 mg/m³[1] |
Glove Compatibility:
Operational and Disposal Plans
Handling Procedures:
-
Containment: All work with this compound powder should be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize airborne particles.
-
Weighing: When weighing this compound powder, use a balance with a draft shield or conduct the weighing within a containment device.
-
Personal Hygiene: Always wash hands thoroughly with soap and water before and after handling this compound, and before leaving the laboratory.[3][4]
-
Decontamination: After handling, decontaminate all surfaces and equipment. One study suggests that wiping surfaces two to three times with a water-dampened cloth can effectively remove this compound residues.[5]
Spill Cleanup Protocol:
In the event of an this compound spill, immediate and proper cleanup is essential to prevent exposure and the spread of contamination.
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Evacuate: If the spill is large or involves airborne powder, evacuate the immediate area.
-
Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: For powder spills, gently cover the spill with absorbent pads moistened with water to prevent the powder from becoming airborne. For liquid spills, surround the spill with absorbent material.
-
Cleanup:
-
Use a scoop and scraper to carefully collect the absorbed material.
-
Place all contaminated materials (absorbent pads, gloves, etc.) into a designated cytotoxic waste container.
-
-
Decontamination:
-
Clean the spill area with a 5% sodium hypochlorite solution (household bleach), followed by a rinse with water to deactivate any remaining drug particles.[6]
-
For surfaces sensitive to bleach, use a suitable laboratory detergent.
-
-
Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan:
All this compound waste, including contaminated PPE, labware, and cleanup materials, must be disposed of as cytotoxic waste.
-
Segregation: Do not mix cytotoxic waste with other laboratory waste streams.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These are often color-coded (e.g., purple or yellow bins).[6][7]
-
Incineration: Cytotoxic waste must be incinerated at a high temperature to ensure complete destruction of the hazardous compound.[6]
Visual Guides for Safety Procedures
To further ensure proper handling and safety, the following diagrams illustrate key procedural workflows.
Caption: PPE Donning and Doffing Sequence.
Caption: this compound Spill Cleanup Workflow.
Caption: this compound Waste Disposal Pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
